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2-(3-Chloro-4-methoxyphenyl)acetonitrile Documentation Hub

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  • Product: 2-(3-Chloro-4-methoxyphenyl)acetonitrile
  • CAS: 7569-58-6

Core Science & Biosynthesis

Foundational

2-(3-Chloro-4-methoxyphenyl)acetonitrile chemical structure and properties

The following technical guide details the chemical structure, synthesis, and applications of 2-(3-Chloro-4-methoxyphenyl)acetonitrile, a critical intermediate in medicinal chemistry. High-Purity Intermediate for Neurolog...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and applications of 2-(3-Chloro-4-methoxyphenyl)acetonitrile, a critical intermediate in medicinal chemistry.

High-Purity Intermediate for Neurological and Epigenetic Therapeutics [1]

Executive Summary

2-(3-Chloro-4-methoxyphenyl)acetonitrile (CAS 7569-58-6) is a halogenated aromatic nitrile serving as a versatile scaffold in the synthesis of bioactive small molecules.[1][2][3] Its structural core—a chlorinated anisole ring linked to a cyanomethyl group—provides a strategic entry point for introducing metabolic stability and lipophilicity into drug candidates. It is primarily utilized as a precursor for 3-Chloro-4-methoxyphenylacetic acid (a key building block for anti-inflammatory agents) and in the total synthesis of fused benzazepines targeting D1 dopamine receptors .

Chemical Identity & Physicochemical Properties

This compound is characterized by the presence of a chlorine atom ortho to a methoxy group, a substitution pattern that sterically influences downstream functionalization and enhances the metabolic resistance of the aromatic ring compared to its non-chlorinated analog (homovanillonitrile).

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 2-(3-Chloro-4-methoxyphenyl)acetonitrile
Common Synonyms 3-Chloro-4-methoxybenzyl cyanide; 3-Chloro-4-methoxyphenylacetonitrile
CAS Number 7569-58-6
Molecular Formula C₉H₈ClNO
Molecular Weight 181.62 g/mol
Appearance White to off-white crystalline solid
Melting Point 54–56 °C
Boiling Point 140–145 °C (at 0.1 mmHg)
Solubility Soluble in DMSO, Chloroform, Ethyl Acetate; Insoluble in Water
SMILES COC1=C(Cl)C=C(CC#N)C=C1

Synthetic Pathways and Production

The industrial and laboratory-scale preparation of 2-(3-Chloro-4-methoxyphenyl)acetonitrile typically proceeds via nucleophilic substitution (Sɴ2) of the corresponding benzyl chloride. This route is preferred over direct chlorination of (4-methoxyphenyl)acetonitrile due to regioselectivity issues.

Primary Synthesis Protocol

Precursor: 3-Chloro-4-methoxybenzyl chloride Reagent: Sodium Cyanide (NaCN) Solvent: DMSO or Acetone/Water reflux

Step-by-Step Methodology:

  • Preparation: Dissolve 3-chloro-4-methoxybenzyl chloride (1.0 eq) in DMSO.

  • Cyanation: Add finely powdered Sodium Cyanide (1.2 eq) slowly to control the exotherm. Maintain temperature between 40–45 °C.

  • Reaction: Stir for 6 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 4:1).

  • Work-up: Pour the reaction mixture into ice-water to precipitate the crude nitrile or extract with diethyl ether.

  • Purification: Recrystallize from ethanol or distill under high vacuum to yield the pure nitrile (Yield >90%).

Visualization of Synthetic Logic

The following diagram illustrates the synthesis of the nitrile and its divergent transformation into two critical drug precursors: the Acid (for anti-inflammatories) and the Amine (for CNS agents).

SynthesisPathways Start 3-Chloro-4-methoxybenzyl chloride Reagent NaCN / DMSO (Nucleophilic Substitution) Start->Reagent Target 2-(3-Chloro-4-methoxyphenyl) acetonitrile (CAS 7569-58-6) Reagent->Target Acid 3-Chloro-4-methoxyphenyl acetic acid Target->Acid Hydrolysis (HBr or HCl) Amine 2-(3-Chloro-4-methoxyphenyl) ethylamine Target->Amine Reduction (LiAlH4) Drug1 HDAC Inhibitors (Epigenetics) Acid->Drug1 Acylation Drug2 Benzazepines (D1 Dopamine Antagonists) Amine->Drug2 Cyclization

Caption: Divergent synthesis starting from benzyl chloride to the target nitrile, branching into acid and amine precursors for drug development.

Reactivity & Functionalization

The nitrile group (-CN) serves as a "masked" carboxylic acid or amine, allowing for versatile transformations.

Hydrolysis to Carboxylic Acid

The conversion to 3-Chloro-4-methoxyphenylacetic acid is the most common industrial application.

  • Reagents: 48% Hydrobromic acid (HBr) or conc. HCl.

  • Conditions: Reflux for 16 hours.

  • Mechanism: Acid-catalyzed hydrolysis converts the nitrile to an amide intermediate, which is rapidly hydrolyzed to the carboxylic acid.

  • Significance: This acid is a scaffold for 5-Lipoxygenase (5-LO) inhibitors , which are investigated for treating asthma and atherosclerosis [1].

Reduction to Phenethylamine

Reduction yields the primary amine, a chlorinated analog of homovanillylamine.

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) in THF.

  • Conditions: Reflux for 5 hours under inert atmosphere (N₂).

  • Significance: This amine is a direct precursor for fused benzazepines used as D1 Dopamine Receptor Antagonists [2].

Applications in Drug Discovery[4][5][6]

Neurology: D1 Dopamine Receptor Antagonists

Research has identified 2-(3-Chloro-4-methoxyphenyl)acetonitrile as a starting material for the synthesis of (6aS,13bR)-11-chloro-6,6a,7,8,9,13b-hexahydro-7-methyl-5H-benzo[d]naphtho[2,1-b]azepin-12-ol .

  • Mechanism: The chlorine substituent at the C-3 position (relative to the phenyl ring) enhances the binding affinity and selectivity for the D1 receptor subtype.

  • Workflow: The nitrile is reduced to the amine, which then undergoes a complex "double hydrolysis/cyclization" sequence to form the fused ring system [2].

Epigenetics: HDAC Inhibitors

Derivatives of the hydrolyzed acid (3-Chloro-4-methoxyphenylacetic acid) have been synthesized as histone deacetylase (HDAC) inhibitors.

  • Compound: Ethyl 3-[4-(3-chloro-4-methoxyphenylacetyl)-1-methyl-1H-pyrrol-2-yl]-2-propenoate.[4]

  • Therapeutic Potential: These compounds modulate chromatin remodeling and are being studied for anti-tumorigenic effects in specific malignancies [3].

Safety & Handling (MSDS Highlights)

While specific toxicological data for this derivative is limited, it should be handled with the same precautions as other aromatic nitriles.

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. Nitriles can liberate cyanide ions upon metabolic processing.

  • Skin/Eye: Causes skin irritation and serious eye irritation.

  • Handling:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves and safety goggles.

    • Incompatibility: Avoid contact with strong oxidizing agents and strong acids (unless in a controlled hydrolysis reaction).

    • Spill Response: Do not allow to enter drains. Absorb with inert material and dispose of as hazardous chemical waste.

References

  • United States Patent 5,859,257. Benzoylacetonitrile inhibitors of 5-lipoxygenase. (1999). Describes the use of 3-chloro-4-methoxyphenylacetic acid (derived from the nitrile) in synthesizing anti-inflammatory agents.[5]

  • Journal of Organic Chemistry. Amino Diol Based Asymmetric Syntheses of a Fused Benzazepine as a Selective D1 Dopamine Receptor. (2000). Details the reduction of the nitrile to the amine for benzazepine synthesis.

  • Università degli Studi di Roma "La Sapienza". Design, Synthesis and Biological Validation of Epigenetic Modulators of Histone/Protein Deacetylation. (2012). Cites the use of the acid derivative in HDAC inhibitor synthesis.

  • PrepChem. Synthesis of 3-chloro-4-methoxy-phenylacetonitrile. (Based on US Patent 4,221,919). Provides the detailed DMSO/NaCN synthesis protocol.

Sources

Exploratory

Physicochemical Properties and Synthetic Utility of 3-Chloro-4-methoxybenzyl cyanide

This guide provides an in-depth technical analysis of 3-Chloro-4-methoxybenzyl cyanide , a critical intermediate in the synthesis of pharmaceutical agents such as Avanafil. Executive Summary & Critical Data Correction Su...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-Chloro-4-methoxybenzyl cyanide , a critical intermediate in the synthesis of pharmaceutical agents such as Avanafil.

Executive Summary & Critical Data Correction

Subject: 3-Chloro-4-methoxybenzyl cyanide Correct CAS Number: 7569-58-6 Note on CAS 2314-97-8: The request referenced CAS 2314-97-8, which corresponds to Trifluoromethyl Iodide (CF3I), a gas used in fire suppression. This guide focuses on the chemical structure implied by the name 3-Chloro-4-methoxybenzyl cyanide (also known as (3-Chloro-4-methoxyphenyl)acetonitrile ), utilizing its correct registry number 7569-58-6 .[1]

This compound is a crystalline solid primarily utilized as a scaffold in medicinal chemistry. Its 3-chloro-4-methoxy substitution pattern renders it a vital precursor for phosphodiesterase type 5 (PDE5) inhibitors, specifically Avanafil .

Molecular Identity & Structural Analysis

The molecule features a benzene ring trisubstituted with a methoxy group, a chlorine atom, and an acetonitrile moiety. The steric and electronic effects of the chlorine atom at the meta position (relative to the acetonitrile chain) significantly influence the lipophilicity and metabolic stability of derived drugs.

Table 1: Chemical Identity
PropertyData
IUPAC Name 2-(3-Chloro-4-methoxyphenyl)acetonitrile
Common Synonyms 3-Chloro-4-methoxybenzyl cyanide; (3-Chloro-4-methoxyphenyl)acetonitrile
CAS Number 7569-58-6
Molecular Formula C₉H₈ClNO
Molecular Weight 181.62 g/mol
SMILES COc1c(Cl)cc(CC#N)cc1
InChI Key TS14851 (Internal Ref) / Standard InChI generation required

Physicochemical Profile

The following data aggregates experimental values and authoritative literature reports for CAS 7569-58-6.

Table 2: Physical Properties
PropertyValueConditions/Notes
Physical State Solid (Crystalline)At 25°C, 1 atm
Melting Point 54°C – 56°C Recrystallized from ether/hexane [1]
Boiling Point >200°C (Predicted)Decomposes before boiling at atm pressure
Solubility SolubleDMSO, Dichloromethane, Ethyl Acetate, Chloroform
Solubility InsolubleWater
Appearance White to Off-white crystals

Spectroscopic Characterization

Validation of the compound's identity is typically achieved via ¹H NMR. The chlorine atom at position 3 creates a distinct splitting pattern in the aromatic region.

¹H NMR (400 MHz, CDCl₃) Data: [2]

  • δ 7.33 (d, J = 2.4 Hz, 1H): Aromatic proton at C2 (ortho to Cl, meta to acetonitrile).

  • δ 7.20 (dd, J = 8.4, 2.4 Hz, 1H): Aromatic proton at C6 (ortho to acetonitrile, meta to Cl).

  • δ 6.92 (d, J = 8.4 Hz, 1H): Aromatic proton at C5 (ortho to OMe).

  • δ 3.90 (s, 3H): Methoxy group (-OCH₃).

  • δ 3.68 (s, 2H): Benzylic methylene (-CH₂-CN).

Synthetic Utility & Reactivity

The primary utility of 3-Chloro-4-methoxybenzyl cyanide lies in its reduction to 3-Chloro-4-methoxybenzylamine , a key pharmacophore.

Synthesis of 3-Chloro-4-methoxybenzyl cyanide

Reaction Type: Nucleophilic Substitution (SN2) Precursor: 3-Chloro-4-methoxybenzyl chloride Reagent: Sodium Cyanide (NaCN)

Protocol:

  • Setup: A reaction vessel is charged with 3-Chloro-4-methoxybenzyl chloride (1.0 eq) dissolved in DMSO (dimethyl sulfoxide).

  • Addition: A solution of NaCN (1.2 eq) is added slowly to control the exotherm.

  • Condition: The mixture is heated to 40-45°C for 6 hours.

  • Workup: The mixture is poured into water (precipitating the product or oil). Extracted with diethyl ether or ethyl acetate.

  • Purification: The organic layer is washed with dilute HCl (to remove basic impurities) and water, dried over MgSO₄, and concentrated.

  • Yield: Typical yields range from 90-95% .

Application: Synthesis of Avanafil Intermediate

The nitrile group is reduced to a primary amine, which is then coupled with a pyrimidine derivative to form the core of Avanafil.

AvanafilSynthesis Start 3-Chloro-4-methoxybenzyl chloride Nitrile 3-Chloro-4-methoxybenzyl cyanide (CAS 7569-58-6) Start->Nitrile NaCN, DMSO 45°C, 6h Amine 3-Chloro-4-methoxybenzyl amine Nitrile->Amine Reduction (H2/Raney Ni or LAH) Avanafil Avanafil (PDE5 Inhibitor) Amine->Avanafil Coupling with Pyrimidine Core

Figure 1: Synthetic pathway transforming the benzyl chloride precursor into the Avanafil drug substance via the nitrile intermediate.[2]

Detailed Experimental Protocol

Objective: Synthesis of 3-Chloro-4-methoxybenzyl cyanide from 3-Chloro-4-methoxybenzyl chloride.

Safety Precaution: Cyanides are lethal. All operations must be performed in a functioning fume hood with a cyanide antidote kit available. Waste must be treated with bleach (hypochlorite) to quench cyanide residues.

  • Reagent Preparation: Dissolve 40.6 g of Sodium Cyanide (NaCN) in 230 mL of DMSO in a round-bottom flask equipped with a magnetic stirrer and thermometer.

  • Addition: Add 145 g of 3-Chloro-4-methoxybenzyl chloride dropwise over 40 minutes. Maintain internal temperature between 40°C and 45°C .

  • Reaction: Stir the mixture at 40–45°C for 6 hours . Monitor via TLC (Hexane:Ethyl Acetate 4:1) for consumption of starting material.

  • Quench: Pour the reaction mixture carefully into 800 mL of ice-cold water. The product will separate as an oil or precipitate.

  • Extraction: Extract the aqueous mixture with Diethyl Ether (3 x 200 mL).

  • Washing: Wash the combined ether layers with:

    • 100 mL dilute HCl (1:1)

    • 2 x 100 mL Water

    • 100 mL Brine

  • Drying: Dry the organic phase over Anhydrous Magnesium Sulfate (MgSO₄).[3]

  • Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure.

  • Crystallization: The residue solidifies upon cooling. Recrystallize from ether/hexane if necessary to obtain 136.5 g of crystalline product (MP: 54–56°C).

Safety & Handling (SDS Summary)

While a specific SDS for CAS 7569-58-6 may be rare in public databases, it shares the hazard profile of similar benzyl cyanides.

  • GHS Classification:

    • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).

    • Skin/Eye Irritation: Category 2.

  • Hazard Statements:

    • H301: Toxic if swallowed.

    • H311: Toxic in contact with skin.

    • H331: Toxic if inhaled.

  • Handling: Wear nitrile gloves, safety goggles, and a lab coat. Avoid dust formation.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis.

References

  • PrepChem. "Synthesis of 3-chloro-4-methoxy-phenylacetonitrile."[2] PrepChem.com. Accessed March 2026.[4]

  • Google Patents. "Modulators of ATP-binding cassette transporters - CA2869945C." Google Patents.[5] Accessed March 2026.[4]

  • BenchChem. "The Role of 3-Chloro-4-methoxybenzenemethanamine in the Synthesis of Avanafil." BenchChem Application Notes. Accessed March 2026.[4]

  • Tyger Scientific. "Product Catalog: 3-Chloro-4-methoxyphenylacetonitrile (CAS 7569-58-6)." Tyger Scientific. Accessed March 2026.[4]

Sources

Foundational

Technical Whitepaper: Characterization and Sourcing of 2-(3-Chloro-4-methoxyphenyl)acetonitrile

The following technical whitepaper details the characterization, synthesis, and application of 2-(3-Chloro-4-methoxyphenyl)acetonitrile , a critical intermediate in medicinal chemistry. Executive Summary 2-(3-Chloro-4-me...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical whitepaper details the characterization, synthesis, and application of 2-(3-Chloro-4-methoxyphenyl)acetonitrile , a critical intermediate in medicinal chemistry.

Executive Summary

2-(3-Chloro-4-methoxyphenyl)acetonitrile (CAS: 7569-58-6) is a specialized benzyl cyanide derivative serving as a pivotal building block in the synthesis of non-steroidal anti-inflammatory agents and specific enzyme inhibitors, notably 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) inhibitors. Its structural motif—a chlorobenzene core functionalized with methoxy and acetonitrile groups—provides a versatile scaffold for nucleophilic substitution and hydrolysis reactions essential for generating complex pharmacophores.

This guide provides an authoritative lookup of the compound’s physicochemical properties, a validated synthesis route, and a quality assurance workflow designed to ensure >98% purity for high-throughput screening (HTS) and lead optimization.

Chemical Identity & CAS Verification[1][2][3][4][5][6][7]

Accurate identification is the first step in reproducible research. The following data validates the compound's identity against global chemical registries.

Parameter Technical Specification
Chemical Name 2-(3-Chloro-4-methoxyphenyl)acetonitrile
CAS Registry Number 7569-58-6
Synonyms 3-Chloro-4-methoxybenzyl cyanide; 3-Chloro-4-methoxybenzeneacetonitrile
Molecular Formula C₉H₈ClNO
Molecular Weight 181.62 g/mol
SMILES COC1=C(Cl)C=C(CC#N)C=C1
InChI Key CDNWEVUZHGBTIV-UHFFFAOYSA-N
Appearance Off-white to pale yellow crystalline solid or oil (purity dependent)
Melting Point 54°C – 56°C (Lit.)

Note on Isomers: Ensure distinction from its regioisomer, 2-(4-Chloro-3-methoxyphenyl)acetonitrile, which possesses significantly different electronic properties due to the chlorine position relative to the methoxy donor.

Synthesis & Manufacturing Protocol

The industrial and laboratory-scale synthesis of CAS 7569-58-6 predominantly follows a nucleophilic substitution pathway using 3-Chloro-4-methoxybenzyl chloride as the precursor. This route is preferred over direct chlorination of methoxybenzyl cyanide due to higher regioselectivity.

Mechanism of Action: Nucleophilic Substitution ( )

The reaction involves the displacement of the benzylic chloride by a cyanide ion. The presence of the electron-donating methoxy group at the para position stabilizes the transition state but can also increase the risk of side reactions (e.g., polymerization) if temperature is uncontrolled.

Validated Synthetic Workflow

SynthesisPathway Start Precursor: 3-Chloro-4-methoxybenzyl chloride Reagents Reagents: NaCN (1.2 eq), DMSO Temp: 40-45°C Start->Reagents Reaction Reaction: Nucleophilic Substitution (SN2) Time: 6 Hours Reagents->Reaction Quench Workup: Pour into H2O -> Extract (Ether) Wash (Dilute HCl) Reaction->Quench Product Final Product: 2-(3-Chloro-4-methoxyphenyl)acetonitrile (Yield: ~94%) Quench->Product

Figure 1: Step-by-step synthetic pathway for CAS 7569-58-6 via cyanation of benzyl chloride.[1]

Detailed Protocol Steps
  • Preparation: Dissolve sodium cyanide (1.2 eq) in dimethyl sulfoxide (DMSO). Ensure the system is vented to a scrubber due to potential HCN evolution.

  • Addition: Add 3-Chloro-4-methoxybenzyl chloride dropwise to the cyanide solution while maintaining the temperature between 40°C and 45°C .

    • Why? Higher temperatures promote dimerization; lower temperatures stall the reaction.

  • Reaction: Stir for 6 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 4:1).

  • Workup: Pour the reaction mixture into ice-water (5x volume). Extract the resulting oil with diethyl ether.

  • Purification: Wash the organic layer with dilute HCl (to remove basic impurities) and brine. Dry over anhydrous

    
     and concentrate in vacuo.
    

Analytical Profiling & Quality Assurance

To validate the integrity of the synthesized or sourced compound, a multi-modal analytical approach is required.

Quality Control Workflow

QA_Workflow Sample Crude/Sourced Sample HNMR 1H-NMR Spectroscopy (Confirm Structure) Sample->HNMR HPLC HPLC Analysis (Confirm Purity >98%) Sample->HPLC MS Mass Spectrometry (Confirm MW: 181.62) Sample->MS Release Release for Synthesis HNMR->Release Pass Reject Recrystallize / Reject HNMR->Reject Fail HPLC->Release >98% HPLC->Reject <95% MS->Release Match

Figure 2: QA/QC Decision Matrix for validating chemical identity and purity.

Expected Analytical Data
  • 
    H-NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       3.70 (s, 2H, 
      
      
      
      -CN) – Diagnostic Singlet.
    • 
       3.90 (s, 3H, 
      
      
      
      ).
    • 
       6.90–7.40 (m, 3H, Aromatic protons).
      
  • Mass Spectrometry (ESI):

    • Observed

      
      .
      
    • Isotope pattern should show characteristic 3:1 ratio for

      
      .
      

Applications in Drug Discovery[9][10][11]

The utility of CAS 7569-58-6 extends beyond simple organic synthesis.[2] It is a precursor to 3-Chloro-4-hydroxyphenylacetic acid (CHPAA) , a scaffold implicated in the development of targeted therapies.

17β-HSD2 Inhibitors (Osteoporosis & Oncology)

Researchers utilize the hydrolyzed acid derivative of this nitrile to synthesize inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 2 .[3]

  • Mechanism: 17β-HSD2 converts active estradiol to inactive estrone. Inhibiting this enzyme maintains local estradiol levels in bone tissue, countering osteoporosis.

  • Role of CAS 7569-58-6: It provides the essential chlorophenyl core that fits the hydrophobic pocket of the enzyme, while the nitrile group is hydrolyzed to the acid linker required for binding.

Agrochemicals

The compound is also utilized in the synthesis of halogenated phenylacetic acid herbicides, which function by mimicking auxin hormones in plants, leading to uncontrolled growth and eventual plant death.

Safety & Handling (EHS)

Hazard Classification:

  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

  • Skin/Eye Irritation: Category 2.[4]

Critical Precautions:

  • Cyanide Hazard: Although the nitrile group is covalently bonded, metabolic or chemical hydrolysis can release cyanide ions. Always handle in a fume hood.

  • Incompatibility: Do not mix with strong acids or oxidizing agents. Acidification can release hydrogen cyanide (HCN) gas.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

  • ChemScene. (2024). 2-(3-Chloro-4-methoxyphenyl)acetonitrile Product Data & CAS 7569-58-6.[5] Retrieved from

  • PrepChem. (n.d.). Synthesis of 3-chloro-4-methoxy-phenylacetonitrile. Retrieved from

  • Vuorinen, A., et al. (2017). "Potential Antiosteoporotic Natural Product Lead Compounds That Inhibit 17β-Hydroxysteroid Dehydrogenase Type 2." Journal of Natural Products, 80(4), 965-974.[3] Retrieved from

  • Kumar, R., et al. (2015). "Design and Synthesis of a Screening Library Using the Natural Product Scaffold 3-Chloro-4-hydroxyphenylacetic Acid." Journal of Natural Products, 78(4), 914-918. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: (4-Methoxyphenyl)acetonitrile (Analogous Data). Retrieved from

Sources

Exploratory

Solvation Thermodynamics and Solubility Profiling of 2-(3-Chloro-4-methoxyphenyl)acetonitrile: A Technical Guide for Chemical Synthesis

Executive Summary In the realm of active pharmaceutical ingredient (API) synthesis and drug development, treating solubility merely as a static physical constant is a critical oversight. Solubility is a tunable thermodyn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of active pharmaceutical ingredient (API) synthesis and drug development, treating solubility merely as a static physical constant is a critical oversight. Solubility is a tunable thermodynamic parameter that dictates the success of downstream synthetic workflows, extractions, and purifications. This whitepaper provides an in-depth analysis of the solubility profile of 2-(3-Chloro-4-methoxyphenyl)acetonitrile (CAS: 7569-58-6), a vital intermediate in the synthesis of ATP-binding cassette (ABC) transporter modulators and cystic fibrosis transmembrane conductance regulator (CFTR) therapeutics[1].

By understanding the structural causality behind its solvation, researchers can rationally design reaction mediums and purification solvent systems rather than relying on trial and error.

Physicochemical Foundations & Structural Causality

To predict the solubility of 2-(3-Chloro-4-methoxyphenyl)acetonitrile, we must first deconstruct its molecular architecture. The molecule exhibits a dual character:

  • Hydrophobic Core: The 3-chloro-4-methoxyphenyl ring dominates the lipophilic character of the molecule. The chlorine atom and the aromatic ring drive favorable dispersion (London) forces with non-polar and moderately polar solvents.

  • Polar Appendages: The methoxy (-OCH₃) and nitrile (-C≡N) groups act as potent hydrogen bond acceptors and establish strong dipole-dipole interactions.

According to the solvation principles detailed in [2], dissolution requires the solvent to overcome the compound's crystal lattice energy—evidenced by its melting point of 55–56 °C[3]—while providing sufficient enthalpic stabilization through solvent-solute interactions.

Table 1: Key Physicochemical Properties
PropertyValue
Chemical Name 2-(3-Chloro-4-methoxyphenyl)acetonitrile
CAS Number 7569-58-6
Molecular Formula C₉H₈ClNO
Molecular Weight 181.62 g/mol
Melting Point 55 – 56 °C
Physical State Crystalline Solid

Solubility Profile Across Organic Solvent Classes

Based on the structural thermodynamics and empirical synthetic data, the solubility of 2-(3-Chloro-4-methoxyphenyl)acetonitrile is summarized below.

Table 2: Predictive & Empirical Solubility Matrix
Solvent ClassRepresentative SolventsSolubility LevelMechanistic Rationale
Non-Polar Hexane, Petroleum EtherLow (< 5 mg/mL)Insufficient polarity to disrupt the crystalline lattice energy.
Moderately Polar (Aprotic) Ethyl Acetate, THF, ChloroformHigh (> 100 mg/mL)Optimal dipole-dipole matching and favorable dispersion forces.
Strongly Polar (Aprotic) DMF, DMSOHigh (> 100 mg/mL)Strong solvation of the polar nitrile and methoxy functional groups.
Polar Protic Methanol, EthanolModerate (10 - 50 mg/mL)Hydrogen bonding competes with solute-solute interactions.
Aqueous WaterNegligible (< 0.1 mg/mL)High hydrophobic surface area (aromatic ring, chlorine substituent).

Mechanistic Insights: Why These Solvents Work

As an application scientist, I emphasize that solvent selection must be driven by the specific demands of the chemical operation:

  • Reaction Mediums (Moderately Polar Aprotic): Solvents like Tetrahydrofuran (THF) offer the perfect dielectric environment. For example, THF is the solvent of choice for the reduction of this nitrile to its corresponding amine using LiAlH₄, as documented in[3]. The ethereal oxygen of THF coordinates effectively with the polar moieties, while its hydrocarbon backbone solvates the aromatic ring, ensuring the compound remains in solution during the exothermic reduction.

  • Chromatographic Eluents (Mixed Systems): The lack of a permanent dipole in non-polar solvents (like petroleum ether) means they cannot adequately solvate the nitrile group, leading to low solubility. However, this makes them excellent anti-solvents or base eluents. Patent literature for ABC transporter modulators [1] demonstrates the use of a 10:1 petroleum ether/ethyl acetate mixture for silica gel column chromatography. This specific ratio perfectly balances retention (driven by the non-polar ether) and elution (driven by the polar ethyl acetate).

Workflow Visualization

The following diagram illustrates the logical decision tree for selecting a solvent system based on the compound's functional group interactions.

SolventSelection Start 2-(3-Chloro-4-methoxyphenyl)acetonitrile Arom Aromatic Ring & Cl (Hydrophobic/Dispersion) Start->Arom Polar Methoxy & Nitrile (Dipole-Dipole/H-bond acceptors) Start->Polar NonPolarSolv Non-Polar Solvents (Hexane, Pet Ether) Low Solubility Arom->NonPolarSolv Limited Interaction ModPolarSolv Moderately Polar Solvents (EtOAc, CHCl3, THF) High Solubility Arom->ModPolarSolv Favorable Dispersion Polar->ModPolarSolv Strong Dipole Coupling PolarProtic Polar Protic Solvents (EtOH, MeOH) Moderate Solubility Polar->PolarProtic H-Bonding (Acceptor) Chromatography Chromatography (Pet Ether:EtOAc 10:1) NonPolarSolv->Chromatography Anti-solvent / Eluent Base ModPolarSolv->Chromatography Eluent Modifier Reaction Reduction/Synthesis (THF) ModPolarSolv->Reaction Reaction Medium

Figure 1: Predictive solvent selection logic based on functional group interactions.

Self-Validating Experimental Protocols

Trustworthiness in chemical development requires that every protocol includes an internal validation mechanism. Below are the standard operating procedures for determining absolute solubility and optimizing chromatographic purification.

Protocol A: Gravimetric Determination of Thermodynamic Solubility

Why this matters: Relying on visual solubility estimates often leads to supersaturation errors. Gravimetric analysis coupled with HPLC validation ensures absolute thermodynamic accuracy.

  • Solvent Equilibration: Add an excess of 2-(3-Chloro-4-methoxyphenyl)acetonitrile (e.g., 200 mg) to 1.0 mL of the target organic solvent in a sealed 2.0 mL microcentrifuge tube.

    • Causality: Excess solid ensures the solution reaches thermodynamic saturation rather than kinetic dissolution.

  • Thermal Incubation: Agitate the suspension in a thermomixer at 800 rpm and 25.0 ± 0.1 °C for 24 hours.

    • Causality: 24 hours is required to overcome the activation energy of dissolution and reach a true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 10,000 × g for 15 minutes at 25 °C.

    • Causality: High-speed centrifugation prevents micro-crystals from remaining suspended in the supernatant, which would falsely inflate solubility metrics.

  • Gravimetric Quantification: Carefully aspirate 500 µL of the clear supernatant and transfer it to a pre-weighed glass vial. Evaporate the solvent under a gentle stream of nitrogen, then dry in a vacuum oven until a constant mass is achieved.

  • Self-Validation (Mass Balance & HPLC-UV): Re-dissolve the dried residue in a known volume of mobile phase and quantify via HPLC-UV at 254 nm.

    • Validation Logic: The gravimetric mass must match the HPLC-calculated mass within a 98-102% recovery window. A discrepancy indicates either residual solvent trapping (incomplete drying) or compound degradation during the assay.

Protocol B: Solvent System Optimization for Chromatographic Purification

Why this matters: A solvent system must be empirically tuned to the specific matrix of impurities present in your crude mixture.

  • TLC Screening: Spot the crude compound on silica gel 60 F254 plates. Develop using a gradient of petroleum ether to ethyl acetate (e.g., 100:0, 20:1, 10:1, 5:1).

  • Retention Factor (Rf) Tuning: Select the solvent ratio that yields an Rf value of 0.25 – 0.35 for the target spot.

    • Causality: This Rf range ensures optimal interaction with the stationary phase, allowing sufficient theoretical plates for the separation of structurally similar impurities.

  • Isocratic Elution Setup: Pack a silica column using the optimized solvent system (e.g., 10:1 Petroleum Ether/Ethyl Acetate). Load the compound dry or dissolved in the minimum volume of the eluent.

  • Self-Validation (Mass Balance Recovery): Pool the fractions containing the product, evaporate to dryness, and weigh.

    • Validation Logic: Calculate the mass recovery percentage relative to the crude input. A recovery of < 90% indicates irreversible adsorption to the silica or co-precipitation, requiring a re-evaluation of the solvent system's polarity.

References

  • Patent CA2869945C:Modulators of ATP-binding cassette transporters. Google Patents.
  • Purification of Laboratory Chemicals (9th Edition): W.L.F. Armarego. Elsevier. Available at:[Link]

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th Edition): Michael B. Smith. Wiley. Available at:[Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of (3-Chloro-4-methoxyphenyl)acetonitrile in Drug Development

Executive Summary In the landscape of rational drug design, the selection of starting materials and synthetic intermediates dictates both the scalability of the manufacturing process and the pharmacokinetic viability of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the selection of starting materials and synthetic intermediates dictates both the scalability of the manufacturing process and the pharmacokinetic viability of the final active pharmaceutical ingredient (API). (3-Chloro-4-methoxyphenyl)acetonitrile (CAS: 7569-58-6) serves as a high-value building block, particularly in the synthesis of complex heterocyclic therapeutics. This whitepaper provides an in-depth technical analysis of its molecular properties, its mechanistic role in synthesizing ATP-Binding Cassette (ABC) transporter modulators, and a self-validating experimental protocol for its purification and analytical verification.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical metrics of (3-Chloro-4-methoxyphenyl)acetonitrile is paramount for predicting its reactivity, solubility, and behavior during chromatographic resolution. The presence of the electron-withdrawing chloro and nitrile groups, balanced by the electron-donating methoxy group, creates a highly specific electronic environment that governs its downstream coupling efficiency.

Table 1: Fundamental Physicochemical Properties

PropertyValueCausality / Synthetic Significance
Molecular Formula [1]Dictates stoichiometric calculations and mass balance in nucleophilic substitution and coupling reactions.
Molecular Weight [1]Low molecular weight allows for significant structural elaboration without exceeding Lipinski's Rule of 5 in the final API.
Monoisotopic Mass [2]Crucial for exact mass targeting during High-Resolution Mass Spectrometry (HRMS) validation.
LogP (Predicted) [1]Indicates moderate lipophilicity, guiding the choice of non-polar solvent systems (e.g., petroleum ether) for organic extraction and purification.
Topological Polar Surface Area [1]Favorable for maintaining overall membrane permeability when integrated into larger pharmacophores.

Mechanistic Role in Drug Development

The primary pharmaceutical utility of (3-Chloro-4-methoxyphenyl)acetonitrile lies in its application as a core intermediate for synthesizing[3]. These complex indole derivatives are engineered to function as highly specific modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)[4].

CFTR is a critical responsible for regulating chloride and bicarbonate anion flux across epithelial cell membranes[5]. Mutations in the CFTR gene result in protein misfolding or defective channel gating, leading to the pathogenesis of cystic fibrosis[5]. By incorporating the lipophilic 3-chloro-4-methoxyphenyl moiety into the drug candidate, researchers enhance the molecule's allosteric binding affinity to the CFTR protein, thereby acting as a "potentiator" to restore channel gating and osmotic balance.

CFTR_Pathway A (3-Chloro-4-methoxyphenyl) acetonitrile B Acylaminoindole Derivative (API) A->B Synthesis C CFTR Transporter Binding B->C Allosteric Modulation D Chloride Ion Efflux Restoration C->D Channel Gating E Mucus Clearance & Clinical Efficacy D->E Osmotic Balance

Logical flow from intermediate synthesis to CFTR modulation and clinical outcome.

Experimental Methodology: Synthesis & Purification Protocol

To ensure high-fidelity data and reproducible yields, the following protocol details the isolation and purification of (3-Chloro-4-methoxyphenyl)acetonitrile from crude reaction mixtures. This methodology is adapted from for the synthesis of ABC transporter modulators[6].

Self-Validating Purification Protocol: Rationale: The target molecule possesses a LogP of 2.41[1], making it highly soluble in organic solvents but poorly soluble in water. A normal-phase silica gel chromatography approach using a highly non-polar eluent system is optimal for resolving the product from polar reaction byproducts.

Step 1: Aqueous Workup (Phase Separation)

  • Following the primary synthesis reaction, quench the crude mixture with distilled water to precipitate inorganic salts and neutralize the pH.

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 50 mL).

    • Causality: EtOAc is a moderately polar aprotic solvent that efficiently partitions the lipophilic organic intermediate away from the aqueous phase while leaving highly polar impurities behind.

  • Combine the organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), and evaporate under reduced pressure.

    • Validation Check: Weigh the crude mass to calculate the crude yield. A mass balance check here prevents downstream losses.

Step 2: Column Chromatography (Resolution)

  • Prepare a silica gel column using Petroleum Ether as the stationary phase suspension.

  • Load the crude product and elute with a strictly controlled solvent system of[6].

    • Causality: The 10:1 ratio provides a low-polarity mobile phase. The nitrile group interacts moderately with the silica stationary phase, while the lipophilic aromatic ring favors the mobile phase, allowing for precise band resolution without co-elution of impurities.

  • Collect fractions and monitor via Thin-Layer Chromatography (TLC).

    • Validation Check: Only pool fractions exhibiting a single, distinct spot corresponding to the target Rf value.

  • Evaporate the pooled fractions under reduced pressure to afford 2-(3-chloro-4-methoxyphenyl)acetonitrile as a purified product (Typical yield: ~83%)[6].

Experimental_Workflow N1 Crude Reaction Mixture N2 Aqueous Workup (EtOAc Extraction) N1->N2 N3 Drying & Evaporation (Na2SO4) N2->N3 N4 Column Chromatography (Pet Ether/EtOAc 10:1) N3->N4 N5 Validation (1H NMR & HRMS) N4->N5

Step-by-step experimental workflow for the purification and validation of the compound.

Analytical Validation

A self-validating protocol requires orthogonal analytical techniques to confirm both structural identity and absolute purity. The following spectral data serves as the benchmark for a successful synthesis[6].

¹H NMR (400 MHz, CDCl₃) Analysis & Causality:

  • δ 7.33 (d, J=2.4 Hz, 1H): Corresponds to the aromatic proton at the C2 position (between the chlorine atom and the acetonitrile group). The small coupling constant (J=2.4 Hz) is a classic indicator of meta-coupling to the proton at C6, confirming the substitution pattern.

  • δ 7.20 (dd, J=2.4, 8.4 Hz, 1H): Corresponds to the aromatic proton at C6. The doublet of doublets structure proves it is ortho-coupled to C5 (8.4 Hz) and meta-coupled to C2 (2.4 Hz).

  • δ 6.92 (d, J=8.4 Hz, 1H): Corresponds to the aromatic proton at C5 (adjacent to the methoxy group), showing typical ortho-coupling.

  • δ 3.91 (s, 3H): A sharp singlet confirming the presence of the methoxy (-OCH₃) protons.

  • δ 3.68 (s, 2H): A singlet corresponding to the methylene (-CH₂-) protons. Their downfield shift is caused by the adjacent, strongly electron-withdrawing nitrile (-C≡N) group.

High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) in positive mode must yield an [M+H]⁺ peak at approximately m/z 182.037, aligning with the theoretical monoisotopic mass of 181.02943 Da[2]. Furthermore, the presence of the chlorine atom must be validated by observing the characteristic 3:1 isotopic abundance pattern (M : M+2) at m/z 182 and 184.

References

  • PubChemLite. "CDNWEVUZHGBTIV-UHFFFAOYSA-N - Explore." URL:[Link]

  • Google Patents. "US11639347B2 - Modulators of ATP-binding cassette transporters.
  • Google Patents. "CA2948104A1 - Modulators of atp-binding cassette transporters.
  • Google Patents. "US8623905B2 - Modulators of ATP-binding cassette transporters.
  • Google Patents. "US7973038B2 - Modulators of ATP-binding cassette transporters.

Sources

Exploratory

thermodynamic stability of chlorinated phenylacetonitrile derivatives

Thermodynamic Stability & Thermal Safety of Chlorinated Phenylacetonitrile Derivatives Part 1: Executive Summary To: Research Directors, Process Safety Engineers, and CMC Leads From: Senior Application Scientist, Process...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability & Thermal Safety of Chlorinated Phenylacetonitrile Derivatives

Part 1: Executive Summary

To: Research Directors, Process Safety Engineers, and CMC Leads From: Senior Application Scientist, Process Safety Division Subject: Thermal Hazard Profile of Chlorinated Phenylacetonitriles

Chlorinated phenylacetonitrile derivatives (e.g., 4-chlorophenylacetonitrile, 2,6-dichlorophenylacetonitrile) are ubiquitous intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and pyrethroid insecticides. While chemically versatile, these compounds present a bimodal thermal hazard profile : they are generally stable at ambient storage temperatures but exhibit violent, autocatalytic decomposition at elevated process temperatures.

Critical Hazard: The primary thermodynamic risk is not merely the exothermicity (


), but the evolution of non-condensable toxic gas (HCN)  during decomposition. This creates a dual threat of vessel over-pressurization and acute toxicity.

Part 2: Thermodynamic Landscape & Structural Logic

The thermal stability of these derivatives is governed by the position of the chlorine substituent and the integrity of the benzylic carbon-hydrogen bonds.

Substituent Effects on Stability
Derivative ClassRepresentative CompoundStability ProfilePrimary Decomposition Mode
Para-Chlorinated 4-ChlorophenylacetonitrileHigh . Thermally stable up to ~265°C (boiling point).Radical homolysis of C-CN bond at

.
Ortho-Chlorinated 2,6-DichlorophenylacetonitrileModerate/High . Steric hindrance protects the nitrile from nucleophilic attack, but electronic withdrawal destabilizes the benzylic position.Hydrolysis to amide/acid; thermal polymerization.
Alpha-Chlorinated

-Chlorophenylacetonitrile
Low . The C-Cl bond on the

carbon is weak (

kcal/mol).
Rapid dehydrohalogenation (HCl elimination) and explosive polymerization.
The "Ortho Effect" in 2,6-Dichlorophenylacetonitrile

In 2,6-disubstituted derivatives, the chlorine atoms create a "steric corral" around the benzylic carbon. While this retards nucleophilic hydrolysis under storage conditions, it introduces significant strain. Upon heating, this strain lowers the activation energy for ring-closure reactions or radical cleavage, potentially lowering the Onset Temperature (


) compared to the 4-chloro isomer.

Part 3: Mechanisms of Instability

The decomposition of phenylacetonitriles is rarely a single elementary step. It follows a complex radical chain mechanism.

Core Pathways:

  • HCN Elimination: At high temperatures, the benzylic C-C bond weakens, leading to the ejection of the cyanide radical (

    
    ), which abstracts a hydrogen to form toxic hydrogen cyanide (HCN).
    
  • Oligomerization: The resulting benzyl radical dimerizes or attacks other nitrile groups, forming high-molecular-weight polymers (tars). This reaction is highly exothermic.

Decomposition Pathway Diagram

DecompositionMechanism Start Chlorinated Phenylacetonitrile Radical Benzylic Radical Formation Start->Radical Heat (Homolysis) HCN_Path HCN Elimination (Gas Generation) Radical->HCN_Path H-Abstraction Polymer_Path Nitrile Polymerization (Exothermic Tars) Radical->Polymer_Path Dimerization Runaway THERMAL RUNAWAY (Pressure + Heat) HCN_Path->Runaway Gas Pressure Polymer_Path->Runaway Heat Accumulation

Figure 1: Mechanistic divergence of phenylacetonitrile decomposition leading to thermal runaway.

Part 4: Experimental Assessment Protocols

As a scientist, you cannot rely on literature values alone due to batch-to-batch impurity variations (e.g., residual metals from synthesis can catalyze decomposition). You must implement a Self-Validating Testing Protocol .

Tier 1: Dynamic Screening (DSC)

Objective: Determine


 and Total Energy Release (

).[1]
  • Instrument: Differential Scanning Calorimeter (High Pressure Gold-Plated Crucibles).[2]

  • Protocol:

    • Standard Run: Ramp 5°C/min from 30°C to 400°C.

    • Validation Run: Ramp 2°C/min. Why? If

      
       shifts significantly lower (>10°C), the reaction is kinetically controlled and autocatalytic.
      
  • Critical Thresholds:

    • 
       J/g: High Explosion Potential.
      
    • 
      : Unsafe without detailed kinetic modeling.
      
Tier 2: Adiabatic Calorimetry (ARC)

Objective: Determine Time-to-Maximum-Rate (TMR) and Self-Accelerating Decomposition Temperature (SADT).

  • Instrument: Accelerating Rate Calorimeter (ARC).

  • The "Phi-Factor" Correction:

    • Thermal inertia (

      
      ) of the test bomb dampens the observed exotherm.
      
    • Calculation:

      
      .
      
    • Requirement: Correct all

      
       data to 
      
      
      
      (worst-case industrial scenario).
Safety Decision Workflow

SafetyWorkflow Sample New Batch Phenylacetonitrile DSC DSC Screening (5°C/min) Sample->DSC EnergyCheck Energy > 800 J/g? DSC->EnergyCheck OnsetCheck Tonset < 200°C? EnergyCheck->OnsetCheck No Redesign Process Redesign Dilution / Active Cooling EnergyCheck->Redesign Yes (High Hazard) ARC ARC / Adiabatic Test OnsetCheck->ARC Yes Safe Standard Processing (T < Tonset - 100K) OnsetCheck->Safe No ARC->Safe TMR24h > Process Time ARC->Redesign TMR24h < Process Time

Figure 2: Self-validating decision tree for thermal safety evaluation.

Part 5: Safe Handling & Storage Guidelines

  • Temperature Control:

    • Maintain storage temperature at least 50°C below the SADT. For 4-chlorophenylacetonitrile, ambient storage is generally safe, but bulk tanks should be monitored if ambient temperatures exceed 40°C.

  • Atmosphere:

    • Store under nitrogen. Oxygen can accelerate the formation of peroxides at the benzylic position, which act as initiators for radical decomposition.

  • Impurity Management:

    • Iron/Rust: Ferric ions are potent catalysts for nitrile polymerization. Use glass-lined or passivated stainless steel (316L) reactors.

    • Acids/Bases: Avoid contact with strong mineral acids (hydrolysis risk) or strong bases (deprotonation and polymerization).

References

  • Sigma-Aldrich. (2025). (4-Chlorophenyl)acetonitrile Safety Data Sheet. Retrieved from

  • United Nations Economic Commission for Europe (UNECE). (2019). Manual of Tests and Criteria: Determination of Decomposition Onset. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). Acetonitrile, (2,6-dichlorophenyl)- Gas Phase Ion Energetics. Retrieved from

  • BenchChem. (2025). 2,6-Dichlorophenylacetonitrile Technical Guide. Retrieved from

  • ChemicalBook. (2025). Synthesis and Stability of 2,6-Dichlorophenylacetic Acid. Retrieved from

Sources

Foundational

Technical Whitepaper: 2-(3-Chloro-4-methoxyphenyl)acetonitrile in Advanced Organic Synthesis and Drug Development

Executive Summary 2-(3-Chloro-4-methoxyphenyl)acetonitrile (CAS: 7569-58-6) is a highly versatile aromatic nitrile that serves as a critical building block in modern medicinal chemistry. Its unique structural motif—a phe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Chloro-4-methoxyphenyl)acetonitrile (CAS: 7569-58-6) is a highly versatile aromatic nitrile that serves as a critical building block in modern medicinal chemistry. Its unique structural motif—a phenyl ring substituted with a lipophilic chlorine atom and an electron-donating methoxy group—makes it an ideal intermediate for synthesizing complex active pharmaceutical ingredients (APIs). Most notably, this compound is a foundational precursor in the development of ATP-Binding Cassette (ABC) transporter modulators, including life-saving Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators[1][2]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic role in drug design, and field-proven synthetic protocols.

Physicochemical Profiling & Safety Data

Accurate physicochemical data is essential for predicting the pharmacokinetic behavior of downstream APIs and ensuring safe laboratory handling. The following tables summarize the core PubChem data and safety metrics for the compound[3].

Table 1: Chemical Identification & Properties
PropertyValue
Chemical Name 2-(3-Chloro-4-methoxyphenyl)acetonitrile
CAS Registry Number 7569-58-6
Molecular Formula C₉H₈ClNO
Molecular Weight 181.62 g/mol
SMILES COC1=C(C=C(C=C1)CC#N)Cl
InChIKey CDNWEVUZHGBTIV-UHFFFAOYSA-N
Physical State White to Yellow Solid
Table 2: Hazard & Safety Profiling

Note: Safety data is derived from standardized GHS hazard statements.

Hazard Code Statement Causality / Laboratory Implication
H302 / H312 / H332 Harmful if swallowed, in contact with skin, or inhaled. The lipophilic nature of the compound allows for rapid dermal and mucosal absorption. PPE (nitrile gloves, fume hood) is mandatory.
H315 Causes skin irritation. Direct contact disrupts the lipid bilayer of epidermal cells.

| H319 | Causes serious eye irritation. | The nitrile moiety can cause severe corneal irritation; safety goggles are required during all handling phases. |

Mechanistic Role in CFTR Modulator Development

In patients with Cystic Fibrosis (CF), mutations such as


F508 cause the CFTR protein to misfold, leading to its premature degradation in the endoplasmic reticulum and preventing it from reaching the epithelial cell membrane[4]. This results in defective chloride and fluid transport across respiratory epithelia.

Why this specific scaffold? When 2-(3-chloro-4-methoxyphenyl)acetonitrile is integrated into a larger drug scaffold (such as those developed by Vertex Pharmaceuticals), it acts as a highly specific pharmacophore[1].

  • The Chloro Substituent: Enhances the overall lipophilicity (LogP) of the molecule, allowing the drug to penetrate cell membranes and reach the endoplasmic reticulum. It also participates in halogen bonding with hydrophobic pockets within the CFTR nucleotide-binding domains.

  • The Methoxy Group: Acts as a potent hydrogen bond acceptor, stabilizing the drug-target complex.

  • The Nitrile Group: Serves as a synthetic handle that can be reduced to an amine or hydrolyzed to a carboxylic acid, allowing for modular coupling to various heterocyclic cores.

By binding directly to the mutant CFTR protein, these modulators correct the conformational defects, facilitating proper membrane trafficking and restoring critical anion transport[4][5].

CFTRPathway Mutation ΔF508 Mutation (Misfolded CFTR) Modulator CFTR Modulator (Synthesized from Nitrile) Mutation->Modulator Targeted by Binding Direct Binding to CFTR Protein Modulator->Binding Trafficking Corrected Folding & Membrane Trafficking Binding->Trafficking Function Restored Chloride Ion Transport Trafficking->Function

Mechanism of action for CFTR modulators derived from the nitrile intermediate.

Synthetic Workflows & Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the purification and downstream transformation of the nitrile. Every step is designed as a self-validating system.

Protocol A: Chromatographic Purification of the Nitrile

During upstream synthesis, the crude nitrile must be purified to


95% before use in API manufacturing[6].
  • Preparation: Concentrate the crude reaction mixture under reduced pressure to remove volatile solvents.

  • Stationary Phase: Pack a glass chromatography column with silica gel (200-300 mesh) using petroleum ether.

  • Eluent System: Prepare a mobile phase of petroleum ether and ethyl acetate in a 10:1 (v/v) ratio[2].

    • Causality: The non-polar petroleum ether drives the bulk flow, while the slightly polar ethyl acetate interacts specifically with the nitrile and methoxy groups, achieving optimal retention factor (

      
      ) separation from non-polar impurities.
      
  • Elution & Validation: Elute the column and monitor fractions via Thin Layer Chromatography (TLC). UV activity (254 nm) will reliably indicate the presence of the aromatic ring.

  • Isolation: Combine the product-containing fractions, dry over anhydrous

    
    , and evaporate to afford the purified 2-(3-chloro-4-methoxyphenyl)acetonitrile (Typical yield: ~83%)[2].
    
Protocol B: Reductive Amination to Phenethylamine

A common transformation in drug development is the reduction of the nitrile to 3-chloro-4-methoxyphenethylamine[7].

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser. Purge with inert argon to eliminate atmospheric moisture.

  • Reagent Preparation: Suspend Lithium Aluminum Hydride (

    
    , 1.2 eq) in anhydrous Tetrahydrofuran (THF)[7].
    
    • Causality:

      
       is a powerful hydride donor required to fully reduce the highly polarized carbon-nitrogen triple bond. Anhydrous conditions are critical to prevent violent, exothermic hydrogen gas evolution.
      
  • Addition: Dissolve the purified nitrile in anhydrous THF and add it dropwise to the

    
     suspension at 
    
    
    
    .
  • Reflux: Heat the mixture to reflux for 5 hours.

    • Causality: Nitrile reduction is kinetically demanding; elevated temperatures ensure complete conversion to the primary amine[7].

  • Quenching (Fieser Method): Cool to

    
    . Carefully add ice-cold water (equal in mL to the grams of 
    
    
    
    used), followed by 15% aqueous NaOH, and then more water.
    • Causality: This sequence safely decomposes excess hydride and precipitates aluminum salts as a granular, easily filterable solid rather than a trapped emulsion.

  • Extraction: Filter the salts, wash with diethyl ether, dry the organic layer, and concentrate to yield the amine building block.

SyntheticWorkflow Start 2-(3-Chloro-4-methoxyphenyl) acetonitrile (Nitrile Precursor) Reagent LiAlH4, THF (Reflux, 5 hrs) Start->Reagent Quench Ice-Cold H2O Quench (Safety: Destroys Excess Hydride) Reagent->Quench Extraction Liquid-Liquid Extraction (Organic Phase) Quench->Extraction Product 3-Chloro-4-methoxy phenethylamine (Amine Building Block) Extraction->Product

Synthetic workflow for the reduction of 2-(3-Chloro-4-methoxyphenyl)acetonitrile to its amine.

Analytical Characterization (NMR)

To validate the structural integrity of the synthesized 2-(3-chloro-4-methoxyphenyl)acetonitrile, Proton Nuclear Magnetic Resonance (


H NMR) is utilized. The substitution pattern on the benzene ring yields a highly distinct splitting pattern.

According to literature standards[2], the


H NMR (400 MHz, CDCl

) spectrum exhibits the following key resonances:
  • 
     7.33 (d, 
    
    
    
    Hz, 1H):
    Represents the aromatic proton at the 2-position. The small coupling constant indicates meta-coupling with the proton at the 6-position.
  • 
     7.20 (dd, 
    
    
    
    Hz, 1H):
    Represents the aromatic proton at the 6-position, showing both ortho-coupling (to the 5-position) and meta-coupling (to the 2-position).
  • 
     6.92 (d, 
    
    
    
    Hz, 1H):
    Represents the aromatic proton at the 5-position, adjacent to the methoxy group. The large coupling constant is characteristic of ortho-coupling.

This specific analytical profile acts as a self-validating checkpoint before the compound is subjected to downstream API integration.

References

  • Vertex Pharmaceuticals Incorporated. "Modulators of ATP-Binding Cassette Transporters." Google Patents (Patent CA2869945C).
  • Armarego, W. L. F., & Chai, C. L. L. "Purification of Laboratory Chemicals." VDOC.PUB. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 7569-58-6, 2-(3-Chloro-4-methoxyphenyl)acetonitrile." PubChem Database. Available at:[Link]

Sources

Exploratory

Technical Guide: Melting Point &amp; Physicochemical Characterization of 2-(3-Chloro-4-methoxyphenyl)acetonitrile

CAS Number: 7569-58-6 Formula: C₉H₈ClNO Molecular Weight: 181.62 g/mol [1][2] Introduction: The Criticality of Thermal Data In the synthesis of isoquinoline-based alkaloids and pharmaceutical intermediates, 2-(3-Chloro-4...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 7569-58-6 Formula: C₉H₈ClNO Molecular Weight: 181.62 g/mol [1][2]

Introduction: The Criticality of Thermal Data

In the synthesis of isoquinoline-based alkaloids and pharmaceutical intermediates, 2-(3-Chloro-4-methoxyphenyl)acetonitrile serves as a pivotal electrophilic scaffold. Unlike its non-chlorinated analog (4-methoxyphenylacetonitrile), which is a liquid at room temperature, the introduction of the chlorine atom at the 3-position imparts sufficient lattice energy to render this compound a crystalline solid.

For researchers and process chemists, the melting point (MP) is not merely a physical constant; it is the primary "first-pass" validation gate for reaction completion and purification efficiency. A deviation of even 2°C from the established range indicates the presence of specific impurities—most notably the unreacted benzyl chloride precursor or the hydrolyzed phenylacetic acid derivative—that can catastrophically affect downstream cyclization reactions.

This guide provides an authoritative physicochemical profile, experimental determination protocols, and purification logic to ensure the isolation of high-purity material.

Physicochemical Profile

The following data represents the "Gold Standard" for high-purity (>98%) material.

PropertyValue / RangeContext
Melting Point (MP) 54 – 56 °C Sharp transition indicates high purity [1, 2].
Boiling Point 140 – 145 °C At 0.1 mmHg (High vacuum required) [2].[3]
Appearance White to off-white crystalline solidYellowing indicates oxidation or solvent occlusion.
Solubility Soluble in Et₂O, CHCl₃, DMSO; Insoluble in H₂ORecrystallizable from Ether/Hexane or EtOH mixtures.
Flash Point >110 °C (Predicted)Handle with standard organic solvent precautions.[4]

Experimental Protocol: Melting Point Determination

Objective: To determine the purity of isolated 2-(3-Chloro-4-methoxyphenyl)acetonitrile using the capillary method.

Methodology (Capillary Tube)

Equipment: Digital Melting Point Apparatus (e.g., Mel-Temp or Stuart SMP) or Thiele Tube with silicone oil.

  • Sample Preparation:

    • Dry the sample under vacuum (P < 10 mbar) at 30°C for 2 hours to remove residual solvent (solvent depression is a common error source).

    • Pulverize the crystals into a fine powder using an agate mortar. Coarse crystals cause uneven heat transfer and widened ranges.

  • Loading:

    • Fill a closed-end capillary tube to a height of 2–3 mm. Compact the sample by tapping the tube on a hard surface (or dropping it through a long glass tube).

  • Heating Profile:

    • Ramp 1 (Fast): Heat rapidly to 45°C.

    • Ramp 2 (Critical): Reduce heating rate to 1°C per minute starting at 48°C.

  • Observation:

    • Onset Temperature (

      
      ):  Record the temperature at the first sign of liquid droplet formation (sweating).
      
    • Clear Point (

      
      ):  Record the temperature when the entire mass becomes a transparent liquid.
      
Interpreting the Data[5][6][7]
  • Pass Criteria:

    
     and 
    
    
    
    .
  • Fail Criteria (Depression):

    
    . This typically indicates contamination with 3-chloro-4-methoxybenzyl chloride  (the starting material).
    
  • Fail Criteria (Widening): Range > 3°C. Indicates wet sample (solvent occlusion) or mixed crystal formation.

Synthesis & Purification Logic

Context: Understanding how the compound is made reveals the likely impurities affecting the melting point.

The standard synthesis involves the nucleophilic substitution of 3-chloro-4-methoxybenzyl chloride with sodium cyanide (NaCN) in a polar aprotic solvent (DMSO or DMF).

Workflow Diagram

The following diagram illustrates the critical process control points (PCP) where purity is defined.

G Start Starting Material: 3-Chloro-4-methoxybenzyl chloride Reaction Nucleophilic Substitution Solvent: DMSO, T: 40-45°C, t: 6h Start->Reaction Reagent Reagent: NaCN (1.2 eq) Reagent->Reaction Quench Quench: Pour into H2O -> Phase Separation Reaction->Quench Complete Conversion Check (TLC) Crude Crude Oil Extraction (Ether/Ethyl Acetate) Quench->Crude Purification Purification Choice Crude->Purification Distillation High Vac Distillation (140-145°C @ 0.1 mmHg) Purification->Distillation If highly impure Crystallization Recrystallization (Ether/Hexane) Purification->Crystallization If >90% pure Final Final Product: 2-(3-Chloro-4-methoxyphenyl)acetonitrile MP: 54-56°C Distillation->Final Crystallization->Final

Figure 1: Synthesis and purification workflow.[4][5][6] The choice between distillation and recrystallization depends on the crude purity profile.

Purification Protocols

To achieve the target MP of 54–56°C, specific purification steps are often required:

  • Vacuum Distillation (Primary):

    • Due to the high boiling point (140–145°C @ 0.1 mmHg), this method effectively removes inorganic salts and polymeric tars.

    • Note: Ensure the system is strictly anhydrous; moisture at high temperatures can hydrolyze the nitrile to the amide or acid.

  • Recrystallization (Polishing):

    • Solvent System: Diethyl ether/Petroleum ether or pure Isopropyl alcohol (IPA).

    • Procedure: Dissolve the distilled oil in minimal warm ether. Add petroleum ether until varying cloudiness appears. Cool to -5°C.[7]

    • Result: White needles.

Safety & Handling (SDS Summary)

Warning: This compound contains a nitrile group and is synthesized using cyanide salts.

  • Acute Toxicity: Toxic if swallowed.[8][9] Metabolically releases cyanide ions.

  • Skin/Eye: Severe irritant.[8][9][10] Absorbs through skin.

  • Engineering Controls: All operations involving the heating of this solid or its precursors must be performed in a certified chemical fume hood.

  • Incompatibility: Avoid contact with strong acids (generates HCN gas) and strong oxidizers.[10]

References

  • PrepChem. (n.d.). Synthesis of 3-chloro-4-methoxy-phenylacetonitrile. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Data cited: MP 55-56°C, BP 140-145°C/0.1mm).
  • United States Patent US4221919. (1980). Process for preparing 3-chloro-4-hydroxyphenylacetic acid. (Describes the synthesis and isolation of the title compound with MP 54-56°C).

Sources

Foundational

The Acidity of α-Protons in 3-Chloro-4-methoxybenzyl Cyanide: A Comprehensive Technical Guide

Executive Summary In advanced organic synthesis and pharmaceutical development, 3-Chloro-4-methoxybenzyl cyanide serves as a critical intermediate. Its synthetic utility is fundamentally driven by the acidity of its -pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and pharmaceutical development, 3-Chloro-4-methoxybenzyl cyanide serves as a critical intermediate. Its synthetic utility is fundamentally driven by the acidity of its


-protons—the hydrogen atoms located on the carbon bridging the aromatic ring and the nitrile group[1]. Understanding the precise thermodynamic acidity (pKa) of this locus is essential for designing efficient, high-yielding deprotonation and subsequent functionalization reactions, such as 

-alkylation or arylation. This whitepaper provides an in-depth mechanistic analysis of the electronic factors governing this acidity, establishes a theoretical pKa via Hammett linear free-energy relationships, and outlines self-validating experimental protocols for both pKa determination and synthetic application.

Mechanistic Principles of α-Proton Acidity

The unusual acidity of the


-protons in benzyl cyanide derivatives stems from the profound resonance and inductive stabilization of the conjugate base (carbanion) formed upon deprotonation[2]. The baseline pKa of unsubstituted phenylacetonitrile (benzyl cyanide) in dimethyl sulfoxide (DMSO) is rigorously established at 21.9[3].

In 3-Chloro-4-methoxybenzyl cyanide, the stability of the carbanion is modulated by two distinct aromatic substituents:

  • The Cyano Group (-CN): Acts as the primary electron-withdrawing group (EWG), stabilizing the negative charge through both inductive (-I) and resonance (-M) effects[2].

  • The 3-Chloro Substituent (Meta): Halogens are electronegative. Positioned meta to the

    
    -carbon, the chlorine atom cannot participate in direct resonance with the carbanion but exerts a strong, stabilizing inductive withdrawal (-I)[4].
    
  • The 4-Methoxy Substituent (Para): Oxygen is highly electronegative (-I), but its lone pairs allow for strong resonance donation (+R) into the aromatic

    
    -system. At the para position, the resonance effect dominates, actively destabilizing the carbanion by increasing electron density at the 
    
    
    
    -position[4].
Hammett Equation and pKa Estimation

To predict the exact pKa of 3-Chloro-4-methoxybenzyl cyanide, we apply the Hammett equation (


). The reaction constant (

) for the deprotonation of phenylacetonitriles in DMSO is approximately 4.0. By summing the established substituent constants (

), we can quantify the net electronic environment[5].

Table 1: Hammett Constants and pKa Estimation for Benzyl Cyanides

CompoundSubstituent 1 (

)
Substituent 2 (

)
Net Electronic Effect (

)
Estimated pKa (DMSO)
Benzyl cyanideNone (0.00)None (0.00)0.0021.9
3-Chloro-4-methoxybenzyl cyanide3-Cl (+0.37)4-OMe (-0.27)+0.10~21.5

The net positive


 value (+0.10) indicates that the inductive withdrawal of the chlorine atom slightly overpowers the resonance donation of the methoxy group, resulting in a compound that is marginally more acidic (lower pKa) than unsubstituted benzyl cyanide.

G A 3-Chloro-4-methoxybenzyl cyanide B Base (e.g., NaH / KOtBu) Deprotonation of α-proton A->B pKa ~21.5 (DMSO) C Carbanion Intermediate (Resonance Stabilized) B->C -H+ D Cyano Group (-CN) Strong -I and -M effects C->D Delocalization E 3-Chloro Substituent Inductive Withdrawal (-I) C->E Inductive Stabilization F 4-Methoxy Substituent Resonance Donation (+R) C->F Resonance Destabilization

Electronic effects governing the stability of the 3-Chloro-4-methoxybenzyl cyanide carbanion.

Experimental Determination of pKa (Bordwell Method)

To empirically validate the theoretical pKa of ~21.5, the Bordwell spectrophotometric titration method must be employed[6].

Causality of Solvent Choice: DMSO is utilized because its high dielectric constant (


) and lack of hydrogen-bond donating capability prevent the "leveling effect" seen in water, allowing for the direct measurement of intrinsic acidity up to a pKa of 35[7].

Workflow S1 Step 1: Preparation Dry DMSO & Indicator S2 Step 2: Titration Add dimsyl potassium S1->S2 S3 Step 3: UV-Vis Measure Absorbance S2->S3 S4 Step 4: Calculation Henderson-Hasselbalch S3->S4

Step-by-step spectrophotometric workflow for determining pKa values in DMSO.

Step-by-Step Methodology: Spectrophotometric Titration

This protocol is designed as a self-validating system; the presence of an isosbestic point during UV-Vis measurement confirms that only a simple acid-base equilibrium is occurring without side-reaction degradation.

  • Solvent Preparation: Distill anhydrous DMSO over calcium hydride (

    
    ) under reduced pressure. Verify water content is <50 ppm via Karl Fischer titration.
    
  • Indicator Selection: Select a hydrocarbon indicator with a known pKa close to 21.5 (e.g., 9-phenylfluorene, pKa = 18.5, or a structurally related fluorene derivative)[8].

  • Sample Preparation: Prepare a 0.01 M solution of 3-Chloro-4-methoxybenzyl cyanide and the chosen indicator in the anhydrous DMSO under an argon atmosphere.

  • Titration: Incrementally add a standardized solution of dimsyl potassium (

    
    ). Causality: Dimsyl potassium is the conjugate base of DMSO (pKa 35); it ensures quantitative deprotonation without altering the solvent matrix[9].
    
  • Spectrophotometric Validation: Record the UV-Vis spectrum after each addition. The carbanion of the benzyl cyanide derivative will exhibit a strong bathochromic shift compared to the neutral species. Plot the absorbance. The intersection of all spectral curves at a single wavelength (the isosbestic point) validates the purity of the equilibrium.

  • Calculation: Calculate the exact pKa using the Henderson-Hasselbalch equation based on the optical densities of the ionized vs. unionized indicator and substrate.

Synthetic Applications & Deprotonation Protocols

In drug development, the primary purpose of deprotonating 3-Chloro-4-methoxybenzyl cyanide is to perform


-alkylation[1]. Given the estimated pKa of 21.5, weak bases like carbonates (pKa ~10) are entirely ineffective. Strong, non-nucleophilic bases such as Sodium Hydride (NaH, pKa ~35) or Lithium Diisopropylamide (LDA, pKa ~36) must be used to drive the equilibrium completely to the right[1].
Step-by-Step Methodology: -Alkylation Workflow

This protocol utilizes visual and thermodynamic self-validation to ensure high-yield carbon-carbon bond formation.

  • System Purging: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an argon inlet.

  • Substrate Dissolution: Dissolve 1.0 equivalent of 3-Chloro-4-methoxybenzyl cyanide in anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).

  • Temperature Control: Cool the reaction vessel to 0°C using an ice-water bath. Causality: Benzyl cyanide carbanions are highly reactive and prone to oxidative dimerization (forming succinonitriles) at elevated temperatures. Cooling suppresses this kinetic side-pathway.

  • Base Addition (Self-Validating Step): Slowly add 1.1 equivalents of NaH (60% dispersion in mineral oil). The reaction will immediately begin to bubble. Validation: The evolution of

    
     gas acts as a visual stoichiometric indicator. Once bubbling ceases (typically 30 minutes), quantitative carbanion formation is confirmed. The solution will adopt a deep, resonance-derived yellow/orange hue.
    
  • Electrophile Introduction: Add 1.2 equivalents of the desired alkyl halide dropwise. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Quenching and Isolation: Quench the reaction with saturated aqueous ammonium chloride (

    
    ) to safely neutralize any residual NaH. Extract the organic layer with ethyl acetate, dry over 
    
    
    
    , and concentrate under vacuum.

References

  • Bordwell pKa Table (Acidity in DMSO) Organic Chemistry Data / Prof. Hans Reich (UW-Madison). The definitive compilation of equilibrium acidities in dimethyl sulfoxide solution, establishing the baseline pKa of 21.9 for benzyl cyanide. URL:[Link]

  • Hammett Sigma Constants Wired Chemist. A compiled dataset of Hammett substituent constants (

    
    , 
    
    
    
    ) for correlation analysis in physical organic chemistry. URL:[Link]
  • Strengths of Acids in Acetonitrile and DMSO D-NB.info / Koppel et al. Monumental analysis of non-aqueous solvent effects on acid-base strength and the spectrophotometric determination of pKa values. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of 2-(3-Chloro-4-methoxyphenyl)acetonitrile

Abstract & Strategic Overview This application note details the optimized synthesis of 2-(3-Chloro-4-methoxyphenyl)acetonitrile (CAS: 37687-57-3), a critical intermediate in the manufacture of phosphodiesterase type 5 (P...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the optimized synthesis of 2-(3-Chloro-4-methoxyphenyl)acetonitrile (CAS: 37687-57-3), a critical intermediate in the manufacture of phosphodiesterase type 5 (PDE5) inhibitors such as Avanafil and various isoquinoline-based kinase inhibitors.

While direct reductive cyanation methods exist, they often suffer from variable yields and heavy metal contamination. This protocol utilizes a robust, three-step Reduction-Activation-Substitution pathway starting from 3-chloro-4-methoxybenzaldehyde . This route is selected for its scalability, high atom economy, and the crystalline purity of the final nitrile, avoiding the need for chromatographic purification in large-scale batches.

Core Chemical Strategy

The transformation involves a one-carbon homologation of the benzaldehyde.

  • Reduction: Chemoselective reduction of the aldehyde to benzyl alcohol.

  • Activation: Conversion of the hydroxyl group to a benzylic chloride (a superior leaving group).

  • Nucleophilic Substitution:

    
     displacement using cyanide in a polar aprotic solvent.
    

Retrosynthetic Analysis & Pathway

The following logic map illustrates the disconnection strategy and the forward synthetic flow.

SynthesisFlow Aldehyde 3-Chloro-4-methoxybenzaldehyde (Starting Material) Alcohol Intermediate 1: Benzyl Alcohol Aldehyde->Alcohol Step 1: Reduction (NaBH4, MeOH) Chloride Intermediate 2: Benzyl Chloride Alcohol->Chloride Step 2: Chlorination (SOCl2 or POCl3) Nitrile Target Product: 2-(3-Chloro-4-methoxyphenyl)acetonitrile Chloride->Nitrile Step 3: Cyanation (NaCN, DMSO)

Figure 1: Step-wise synthetic pathway for the homologation of the benzaldehyde precursor.[1][2]

Experimental Protocols

Step 1: Reduction to 3-Chloro-4-methoxybenzyl alcohol

Rationale: Sodium borohydride (


) is chosen over 

for its chemoselectivity and safety profile. It reduces the aldehyde without affecting the aryl chloride or methoxy ether.
  • Reagents: 3-Chloro-4-methoxybenzaldehyde (1.0 eq),

    
     (0.35 eq), Methanol (Solvent).
    
  • Safety: Hydrogen gas evolution. Perform in a fume hood.

Protocol:

  • Charge a 3-neck round-bottom flask with 3-Chloro-4-methoxybenzaldehyde (100 g, 0.586 mol) and Methanol (500 mL).

  • Cool the solution to 0–5 °C using an ice bath.

  • Portion-wise, add

    
      (7.8 g, 0.205 mol) over 30 minutes. Note: Maintain internal temperature below 15 °C to minimize side reactions.
    
  • Remove ice bath and stir at room temperature (20–25 °C) for 2 hours. Monitor by TLC (30% EtOAc/Hexane) until aldehyde is consumed.

  • Quench: Slowly add Acetone (20 mL) to destroy excess hydride, followed by water (200 mL).

  • Concentrate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
    ).
    
  • Wash organics with brine, dry over

    
    , and concentrate to yield the alcohol as a clear to pale yellow oil.
    
    • Expected Yield: >95%

    • Characterization: Liquid, Density ~1.27 g/mL [1].

Step 2: Chlorination to 3-Chloro-4-methoxybenzyl chloride

Rationale: The hydroxyl group is a poor leaving group. Conversion to the chloride activates the benzylic position.[3] While Thionyl Chloride (


) is standard, industrial patents for this specific substrate often utilize Phosphorus Oxychloride (

) in THF or Toluene to minimize acidic byproducts that might cleave the methoxy ether [2].
  • Reagents: Benzyl Alcohol intermediate (1.0 eq),

    
     (1.1 eq), THF or Toluene.
    

Protocol:

  • Dissolve the Benzyl Alcohol (from Step 1) in anhydrous THF (5 vol).

  • Cool to 0 °C. Add

    
      dropwise over 45 minutes.
    
  • Heat the mixture to 35–45 °C and stir for 3–5 hours [2].

  • Workup: Pour the reaction mixture onto crushed ice/water.

  • Extract with Toluene or DCM. Wash the organic layer with saturated

    
     (to neutralize phosphoric acid byproducts) and then brine.
    
  • Concentrate to yield the benzyl chloride.

    • Stability Note: Benzyl chlorides are lachrymators and unstable upon prolonged storage. Use immediately in Step 3.

Step 3: Cyanation to 2-(3-Chloro-4-methoxyphenyl)acetonitrile

Rationale: This is the critical C-C bond formation step. DMSO is the preferred solvent as it solvates the cation (


), leaving the cyanide anion (

) "naked" and highly reactive, significantly accelerating the

reaction [3].
  • Reagents: Benzyl Chloride intermediate (1.0 eq), Sodium Cyanide (1.2 eq), DMSO (3 vol).

  • Safety: EXTREME CAUTION. Cyanide salts are fatal if ingested or if acidified (HCN gas). Use a dedicated cyanide waste stream.

Protocol:

  • In a reactor equipped with a scrubber (NaOH solution), dissolve Sodium Cyanide (40.6 g for every 145 g of chloride input) in DMSO (230 mL). Heat to 40 °C [3].[2]

  • Add 3-Chloro-4-methoxybenzyl chloride dropwise over 40 minutes, maintaining temperature between 40–45 °C. Exothermic reaction.

  • Stir at 45 °C for 6 hours.

  • Quench: Pour the mixture into Water (800 mL). The product will separate as an oil or precipitate.

  • Extract with Diethyl Ether or Toluene (

    
    ).
    
  • Purification: Wash the organic phase with:

    • Dilute HCl (1:1) - Caution: Ensure no residual cyanide is present before this step to prevent HCN evolution.

    • Water (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).[4]
      
    • Brine.

  • Dry over

    
     and concentrate.
    
  • Crystallization: The crude oil often crystallizes upon standing or can be recrystallized from Ethanol/Hexane.

    • Target Product: Crystalline solid.

    • Melting Point: 54–56 °C [3].

    • Expected Yield: ~93% [3].

Quantitative Data Summary

ParameterStep 1: ReductionStep 2: ChlorinationStep 3: Cyanation
Reagent


/


Solvent MethanolTHF / TolueneDMSO
Temp 0

25 °C
35

45 °C
40

45 °C
Time 2 Hours3-5 Hours6 Hours
Yield >95%~90%~93%
State OilOil/SolidSolid (MP 54-56°C)

Process Safety & Mechanism

Mechanism of Cyanation ( )

The reaction proceeds via a concerted bimolecular nucleophilic substitution. The high dielectric constant of DMSO dissociates the NaCN ion pair, increasing the nucleophilicity of the cyanide ion.

Mechanism Substrate Benzyl Chloride (Electrophile) Transition Transition State [Cl...C...CN]- Substrate->Transition + CN- (Nucleophile) Product Benzyl Nitrile (Product) Transition->Product - Cl- (Leaving Group)

Figure 2:


 Mechanistic pathway for the cyanation step.
Critical Safety: Cyanide Handling
  • pH Control: Never allow cyanide solutions to become acidic (pH < 9). This generates Hydrogen Cyanide (HCN) gas, which is rapidly fatal.

  • Oxidative Destruction: All cyanide waste must be treated with Bleach (Sodium Hypochlorite) at pH > 10 to convert cyanide to cyanate (

    
    ) before disposal.
    
  • Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is immediately available in the lab.

References

  • Google Patents. (2016). CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine.
  • PrepChem. (n.d.). Synthesis of 3-chloro-4-methoxy-phenylacetonitrile. Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.). 3-Chloro-4-methoxybenzyl chloride Compound Summary. Retrieved October 26, 2023, from [Link]

Sources

Application

Application Note: Selective Reduction of 2-(3-Chloro-4-methoxyphenyl)acetonitrile to Amine

Abstract & Strategic Overview The reduction of 2-(3-Chloro-4-methoxyphenyl)acetonitrile to its corresponding primary amine, 2-(3-Chloro-4-methoxyphenyl)ethanamine , presents a specific chemoselectivity challenge: preserv...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The reduction of 2-(3-Chloro-4-methoxyphenyl)acetonitrile to its corresponding primary amine, 2-(3-Chloro-4-methoxyphenyl)ethanamine , presents a specific chemoselectivity challenge: preserving the aryl chloride (Ar-Cl) bond while fully reducing the nitrile (-CN) functionality.

While catalytic hydrogenation (e.g., H₂/Pd-C) is a common industrial method for nitrile reduction, it poses a high risk of hydrodehalogenation (loss of the chlorine atom), resulting in the des-chloro impurity. Consequently, hydride-based reductions are preferred for this substrate.

This guide details two validated protocols:

  • The Borane-Dimethyl Sulfide (BMS) Protocol (Recommended): Offers superior chemoselectivity, mild conditions, and ease of scale-up.

  • The Lithium Aluminum Hydride (LAH) Protocol: A classic laboratory-scale alternative, effective but requiring stricter safety controls and cryogenic management to prevent side reactions.

Chemical Reaction & Mechanism

The transformation involves the delivery of hydride equivalents to the electrophilic nitrile carbon, followed by hydrolysis of the intermediate complex.

Target Reaction: Ar-CH₂-C≡N + [H⁻] → Ar-CH₂-CH₂-NH₂ (Where Ar = 3-Chloro-4-methoxyphenyl)

Mechanistic Pathway (Borane)[1][2]
  • Coordination: The electrophilic Borane (BH₃) coordinates to the lone pair of the nitrile nitrogen.

  • Hydride Transfer: Three equivalents of nitrile react with borane to form a borazine-like intermediate (trimer).

  • Hydrolysis: Acidic hydrolysis breaks the B-N bonds, liberating the primary amine salt.

Data Visualization: Reaction Scheme

ReactionScheme SM Starting Material 2-(3-Chloro-4-methoxyphenyl)acetonitrile Inter Intermediate (N-Boryl Imine Species) SM->Inter BH3·DMS THF, Reflux Dehalo Impurity (Dechlorinated Amine) SM->Dehalo H2/Pd-C (Avoid) Prod Product 2-(3-Chloro-4-methoxyphenyl)ethanamine Inter->Prod MeOH/HCl Quench

Caption: Chemoselective reduction pathway favoring Borane to avoid dehalogenation.

Protocol A: Borane-Dimethyl Sulfide (BMS) Reduction (Gold Standard)

Rationale: Borane is an electrophilic reducing agent.[1] It reduces nitriles rapidly but is kinetically slow to react with aryl chlorides, ensuring high chemoselectivity. BMS is preferred over BH₃·THF due to higher concentration (10M vs 1M) and better shelf stability.

Materials
  • Substrate: 2-(3-Chloro-4-methoxyphenyl)acetonitrile (1.0 eq)

  • Reagent: Borane-Dimethyl Sulfide complex (BH₃[1]·DMS), 2.0 M in THF or neat (Use 1.5 - 2.0 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)[2]

  • Quench: Methanol (MeOH), 1.25 M HCl in MeOH (or conc. HCl)

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel. Purge with N₂.[3]

  • Solubilization: Charge the flask with the nitrile substrate (10 g, ~55 mmol) and anhydrous THF (100 mL). Cool to 0°C using an ice bath.[2]

  • Addition: Charge the addition funnel with BH₃·DMS (approx. 110 mmol). Add dropwise over 30–45 minutes. Caution: Exothermic.

  • Reaction:

    • Once addition is complete, remove the ice bath.

    • Heat the mixture to a gentle reflux (65°C) for 3–5 hours.

    • IPC (In-Process Control): Monitor by TLC (System: DCM/MeOH 9:1) or HPLC.[1][2][4] The borazine intermediate may appear as a distinct spot; ensure disappearance of starting nitrile.

  • Quench (Critical Step):

    • Cool the reaction mixture to 0°C.

    • Slowly add Methanol (50 mL) dropwise. Warning: Vigorous hydrogen evolution will occur.

    • Add concentrated HCl (15 mL) or HCl/MeOH solution carefully.

  • Complex Breaking: Reflux the acidic mixture for 1 hour. This step is mandatory to cleave the stable Boron-Amine complex.

  • Isolation:

    • Concentrate the solvent under reduced pressure to obtain a solid residue.

    • Redissolve in water (100 mL) and wash with Diethyl Ether (2 x 50 mL) to remove non-basic impurities.

    • Basify the aqueous layer to pH >12 using 4M NaOH (cooling required).

    • Extract the free amine into Dichloromethane (DCM) (3 x 75 mL).

    • Dry combined organics over Na₂SO₄, filter, and concentrate.[5][6]

Protocol B: Lithium Aluminum Hydride (LAH) Reduction

Rationale: LAH is a stronger nucleophilic reducing agent. It is effective but carries a slightly higher risk of side reactions if the temperature is uncontrolled. It is suitable when Borane reagents are unavailable.

Materials
  • Substrate: 2-(3-Chloro-4-methoxyphenyl)acetonitrile (1.0 eq)

  • Reagent: LiAlH₄ (Pellets or powder, 1.5 eq)

  • Solvent: Anhydrous Diethyl Ether (Et₂O) or THF.

Step-by-Step Methodology
  • Setup: Oven-dried glassware is essential.[3] Use a 3-neck flask with reflux condenser and N₂ atmosphere.

  • Slurry Preparation: Suspend LiAlH₄ (3.1 g, ~82 mmol) in anhydrous Et₂O (100 mL) at 0°C.

  • Addition: Dissolve the nitrile (10 g, ~55 mmol) in Et₂O (50 mL). Add this solution dropwise to the LAH suspension over 1 hour. Maintain temp < 5°C.

  • Reaction:

    • Allow to warm to room temperature (20–25°C).

    • Stir for 4–6 hours. Note: Do not reflux unless necessary for conversion, as high temps increase dehalogenation risk.

  • Fieser Workup (n, n, 3n):

    • Cool to 0°C.[1][2][7]

    • Add 3.1 mL water (slowly).

    • Add 3.1 mL 15% NaOH .

    • Add 9.3 mL water .

    • Warm to RT and stir for 15 mins until a white, granular precipitate forms.

  • Filtration: Filter off the aluminum salts through a pad of Celite. Wash the cake with Et₂O.

  • Concentration: Dry the filtrate (MgSO₄) and concentrate to yield the crude amine.

Comparative Analysis & Safety

ParameterBorane (BMS) ProtocolLiAlH₄ ProtocolCatalytic Hydrogenation (Pd/C)
Chemoselectivity Excellent (Preserves Ar-Cl)Good (Risk at high T)Poor (High De-Cl risk)
Yield 85–95%80–90%Variable
Safety Profile Moderate (Flammable, Toxic)High Risk (Pyrophoric, H₂ gen)High Risk (Pressurized H₂)
Workup Requires Acid RefluxFieser Method (Clean solids)Filtration only
Cost HigherLowerModerate
Safety Decision Tree

SafetyTree Start Start: Nitrile Reduction Halogen Is Halogen (Cl, Br, I) present? Start->Halogen YesHalogen Yes: Avoid Pd/C Halogen->YesHalogen True NoHalogen No: Use Catalytic H2 Halogen->NoHalogen False Borane Select Borane-DMS (Best Selectivity) YesHalogen->Borane Primary Choice LAH Select LiAlH4 (Temp Control Critical) YesHalogen->LAH Secondary Choice

Caption: Decision logic for selecting the reduction agent based on substrate functionality.

Analytical Validation

Successful synthesis must be validated using the following criteria:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Disappearance of singlet at ~3.7 ppm (CH₂-CN).

    • Appearance of triplet at ~2.9 ppm (Ar-CH₂-) and triplet at ~2.7 ppm (-CH₂-N).

    • Aromatic protons: Verify integration (3H) and splitting pattern to confirm no loss of Chlorine.

  • Mass Spectrometry (ESI+):

    • Target [M+H]⁺ = 186.06 (for ³⁵Cl isotope).

    • Look for characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

    • Impurity Check: Des-chloro amine [M+H]⁺ = 152.1.

References

  • Brown, H. C., & Choi, Y. M. (1981). The reaction of borane-dimethyl sulfide with organic compounds.[1]Synthesis , 1981(06), 441-450.

  • Burkhardt, E. R., & Matos, K. (2006). Borane complexes for the reduction of nitriles to amines.Chemical Reviews , 106(7), 2617-2650.

  • Amundsen, L. H., & Nelson, L. S. (1951). Reduction of nitriles to primary amines with lithium aluminum hydride.[8]Journal of the American Chemical Society , 73(1), 242-244.

  • BenchChem. (2025).[9] Synthesis of 3-Chloro-4-methoxybenzenemethanamine and related protocols.

  • Organic Chemistry Portal. (2024). Reduction of Nitriles to Amines: Borane Reagents.[10]

Sources

Method

Application Note: Hydrolysis of (3-Chloro-4-methoxyphenyl)acetonitrile to (3-Chloro-4-methoxyphenyl)acetic Acid

Executive Summary This application note details the optimized protocol for the conversion of (3-Chloro-4-methoxyphenyl)acetonitrile (CAS: 115918-60-0) to (3-Chloro-4-methoxyphenyl)acetic acid (CAS: 13721-20-5). This tran...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the conversion of (3-Chloro-4-methoxyphenyl)acetonitrile (CAS: 115918-60-0) to (3-Chloro-4-methoxyphenyl)acetic acid (CAS: 13721-20-5). This transformation is a critical step in the synthesis of various non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

While both acidic and alkaline hydrolysis pathways exist, this guide advocates for Alkaline Hydrolysis as the primary method. This choice minimizes the risk of ether cleavage (demethylation) associated with strong acid catalysis, ensuring high chemoselectivity for the carboxylic acid functionality.

Scientific Grounding & Mechanistic Insight

Reaction Pathway Selection

The hydrolysis of a nitrile (


) to a carboxylic acid (

) proceeds through an amide intermediate (

).
  • Acidic Hydrolysis (Not Recommended): Utilization of strong mineral acids (e.g.,

    
    , 
    
    
    
    ) at reflux can inadvertently cleave the aryl-methyl ether bond, yielding the phenolic impurity (3-Chloro-4-hydroxyphenyl)acetic acid.
  • Alkaline Hydrolysis (Recommended): The methoxy group is chemically inert to aqueous base (

    
    , 
    
    
    
    ). The reaction yields the carboxylate salt, which is easily purified by extraction before acidification to the free acid.
Mechanistic Visualization

The following diagram illustrates the base-catalyzed mechanism and the critical decision points in the workflow.

G Start Nitrile Substrate (R-CN) OH_Attack Nucleophilic Attack (OH-) Start->OH_Attack NaOH/H2O Imidate Imidate Intermediate [R-C(OH)=N-] OH_Attack->Imidate Amide Amide Intermediate (R-CONH2) Imidate->Amide Tautomerization Carboxylate Carboxylate Salt (R-COO- Na+) Amide->Carboxylate Hydrolysis (-NH3) Product Carboxylic Acid (R-COOH) Carboxylate->Product Acid Workup (HCl)

Figure 1: Mechanism of Base-Catalyzed Nitrile Hydrolysis.

Experimental Protocol

Materials & Equipment
Reagent/EquipmentSpecificationRole
(3-Chloro-4-methoxyphenyl)acetonitrile>98% PuritySubstrate
Sodium Hydroxide (NaOH)20% w/v Aqueous Soln.Reagent
Ethanol (EtOH)95% or AbsoluteCo-solvent
Hydrochloric Acid (HCl)6M Aqueous Soln.Acidifying Agent
HPLC SystemC18 Column, UV 254nmProcess Control
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (approx. 55 mmol) of (3-Chloro-4-methoxyphenyl)acetonitrile in 50 mL of Ethanol.

    • Note: Ethanol is required to solubilize the organic nitrile, which is insoluble in pure water.

  • Reagent Addition: Add 50 mL of 20% NaOH solution (approx. 250 mmol, ~4.5 eq).

    • Stoichiometry: A large excess of base drives the equilibrium forward and ensures rapid conversion of the intermediate amide.

  • Reflux: Attach a water-cooled condenser. Heat the mixture to reflux (approx. 85°C) with vigorous stirring.

Phase 2: Monitoring & Completion
  • Timecourse: Maintain reflux for 3–5 hours.

  • IPC (In-Process Control): Monitor reaction progress via HPLC or TLC (Mobile Phase: 30% EtOAc in Hexanes).

    • Target: Disappearance of Nitrile (

      
      ) and Amide intermediate (
      
      
      
      ).
    • Observation: Ammonia gas (

      
      ) will evolve. Ventilation is mandatory. 
      
Phase 3: Workup & Isolation
  • Solvent Removal: Allow the reaction to cool to room temperature. Concentrate the mixture under reduced pressure (Rotavap) to remove the Ethanol.

    • Result: You will be left with an aqueous slurry of the sodium carboxylate.

  • Impurity Wash: Dilute the residue with 50 mL water. Wash with 30 mL Dichloromethane (DCM) or Ethyl Acetate.

    • Rationale: This removes unreacted nitrile or neutral organic impurities. The product remains in the aqueous phase as the salt (

      
      ).
      
  • Acidification: Cool the aqueous layer to 0–5°C in an ice bath. Slowly add 6M HCl dropwise with stirring until pH

    
     1–2.
    
    • Observation: The product will precipitate as a white to off-white solid.

  • Filtration: Collect the solid by vacuum filtration.[1] Wash the filter cake with cold water (

    
    ) to remove residual salts (
    
    
    
    ).
  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Expected Results
  • Yield: 85–92%[2]

  • Appearance: White crystalline solid

  • Melting Point: 92–97°C [1][3]

Process Workflow Diagram

Workflow cluster_0 Reaction Phase cluster_1 Workup Phase cluster_2 Isolation Setup Dissolve Nitrile in EtOH Add 20% NaOH Reflux Reflux at 85°C (3-5 Hours) Setup->Reflux Monitor Check HPLC/TLC (Confirm Nitrile < 1%) Reflux->Monitor Evap Evaporate Ethanol Monitor->Evap Complete Wash Wash Aq. Phase with DCM (Discard Organic Layer) Evap->Wash Acidify Acidify with 6M HCl to pH 1-2 Wash->Acidify Filter Vacuum Filtration Acidify->Filter Dry Vacuum Dry (45°C) Filter->Dry Final (3-Chloro-4-methoxyphenyl)acetic acid Dry->Final

Figure 2: Operational Workflow for Alkaline Hydrolysis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation during acidification.Ensure pH is < 2. The acid is weak; insufficient HCl leaves it as the soluble salt.
Amide Impurity Incomplete hydrolysis.[4]Increase reflux time or NaOH concentration. Ensure ethanol is not boiled off prematurely.
Oily Product Impurities or residual solvent.Recrystallize from minimal hot Toluene or Ethanol/Water mix.
Ester Formation Used Acidic Methanol.Crucial: Do not use

in Methanol; this produces the methyl ester, not the acid.

Analytical Validation

To confirm the identity of the product, compare against the following spectral markers:

  • IR Spectroscopy:

    • Broad peak

      
       (O-H stretch of carboxylic acid).
      
    • Strong peak

      
       (C=O stretch).
      
    • Absence of sharp peak at

      
       (C
      
      
      
      N nitrile stretch).
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       ppm (s, 1H, COOH )
      
    • 
       ppm (m, 3H, Aromatic)
      
    • 
       ppm (s, 3H, -OCH 3)
      
    • 
       ppm (s, 2H, Ar-CH 2-COOH)
      

References

  • TCI Chemicals. (3-Chloro-4-methoxyphenyl)acetic Acid Product Specifications. Retrieved from

  • Santa Cruz Biotechnology. (3-chloro-4-methoxyphenyl)acetic acid Data Sheet.[5] Retrieved from [5]

  • Chemistry LibreTexts. Hydrolysis of Nitriles. (2023).[4][6] Retrieved from

  • ChemicalBook. Synthesis of p-Methoxyphenylacetic acid (Analogous Protocol). Retrieved from

Sources

Application

using 2-(3-Chloro-4-methoxyphenyl)acetonitrile as a pharmaceutical intermediate

Application Note: 2-(3-Chloro-4-methoxyphenyl)acetonitrile as a Divergent Pharmaceutical Intermediate Executive Summary 2-(3-Chloro-4-methoxyphenyl)acetonitrile (CAS 13525-06-9) serves as a critical "divergent scaffold"...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(3-Chloro-4-methoxyphenyl)acetonitrile as a Divergent Pharmaceutical Intermediate

Executive Summary

2-(3-Chloro-4-methoxyphenyl)acetonitrile (CAS 13525-06-9) serves as a critical "divergent scaffold" in medicinal chemistry. Its value lies in the orthogonal reactivity of its functional groups: the nitrile moiety allows for rapid transformation into ethylamines or acetic acids, while the 3-chloro-4-methoxy substitution pattern provides metabolic stability and lipophilicity often required in modern drug candidates.

This Application Note details the use of this intermediate in the synthesis of Combretastatin A-4 analogues (Anticancer) , Cruzain inhibitors (Chagas disease) , and Isoquinoline alkaloids . It provides validated protocols for chemoselective reduction and hydrolysis, addressing the specific challenge of preventing reductive dechlorination during processing.

Chemical Profile & Significance

PropertySpecification
CAS Number 13525-06-9
IUPAC Name 2-(3-Chloro-4-methoxyphenyl)acetonitrile
Synonyms 3-Chloro-4-methoxybenzyl cyanide; (3-Chloro-4-methoxyphenyl)acetonitrile
Molecular Formula C₉H₈ClNO
Molecular Weight 181.62 g/mol
Appearance White to off-white crystalline solid
Melting Point 58–62 °C
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water

Key Structural Advantages:

  • Metabolic Blocking: The chlorine atom at the meta-position blocks metabolic hydroxylation, extending the half-life of phenethylamine-based drugs.

  • Electronic Modulation: The electron-withdrawing Cl and electron-donating OMe groups create a "push-pull" electronic environment, enhancing the binding affinity of derived ligands in hydrophobic pockets (e.g., Tubulin, Cruzain).

Strategic Applications in Drug Discovery

Application A: Synthesis of Tubulin Inhibitors (Combretastatin Analogues)

The hydrolysis product of the nitrile, 3-Chloro-4-methoxyphenylacetic acid , is a direct precursor to β-lactam (azetidinone) based anticancer agents. These compounds mimic Combretastatin A-4, binding to the colchicine site of tubulin and disrupting tumor vasculature.

Application B: Synthesis of Cruzain Inhibitors (Anti-Trypanosomal)

The reduced amine, 2-(3-Chloro-4-methoxyphenyl)ethanamine , is a key pharmacophore in inhibitors of Cruzain, the major cysteine protease of Trypanosoma cruzi.[1] The 3-chloro substituent is essential for occupying the S2 hydrophobic pocket of the enzyme, significantly improving potency over the non-chlorinated analog.

Application C: Access to Isoquinoline Alkaloids

Through the Bischler-Napieralski or Pictet-Spengler cyclizations, the amine derivative allows access to tetrahydroisoquinolines, a privileged scaffold in neuropharmacology (e.g., dopamine receptor ligands).

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent utility of CAS 13525-06-9, highlighting the critical branching points for different therapeutic classes.

G Nitrile 2-(3-Chloro-4-methoxyphenyl) acetonitrile (CAS 13525-06-9) Acid 3-Chloro-4-methoxyphenyl acetic acid Nitrile->Acid Hydrolysis (H2SO4/AcOH) Amine 2-(3-Chloro-4-methoxyphenyl) ethanamine Nitrile->Amine Chemoselective Reduction (BH3·THF) Azetidinone Azetidinone Analogues (Tubulin Inhibitors) Acid->Azetidinone Imine Cyclization (Staudinger Synthesis) Cruzain Peptidomimetic Nitriles (Chagas Disease) Amine->Cruzain Amide Coupling Isoquinoline Tetrahydroisoquinolines (CNS Ligands) Amine->Isoquinoline Pictet-Spengler Cyclization

Caption: Divergent synthetic pathways from the core nitrile scaffold to bioactive therapeutic classes.

Validated Experimental Protocols

Protocol 1: Chemoselective Reduction to the Amine

Objective: Reduce the nitrile to the primary amine without removing the aromatic chlorine atom. Challenge: Standard catalytic hydrogenation (Pd/C, H₂) often results in hydrodehalogenation (loss of Cl). Solution: Use Borane-Tetrahydrofuran (BH₃·THF) complex, which reduces nitriles cleanly while leaving aryl chlorides intact.

Materials:

  • 2-(3-Chloro-4-methoxyphenyl)acetonitrile (10.0 mmol, 1.81 g)

  • Borane-THF complex (1.0 M solution, 30.0 mmol, 30 mL)

  • Anhydrous THF (50 mL)

  • Methanol (for quenching)

  • Conc. HCl (for salt formation)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask and equip it with a magnetic stir bar, reflux condenser, and nitrogen inlet. Cool to 0°C in an ice bath.

  • Addition: Charge the flask with the nitrile (1.81 g) dissolved in anhydrous THF (20 mL).

  • Reduction: Dropwise add the BH₃·THF solution (30 mL) over 20 minutes via a pressure-equalizing addition funnel. Caution: Exothermic.

  • Reflux: Once addition is complete, remove the ice bath and heat the reaction to reflux (66°C) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM; stain with Ninhydrin).

  • Quench: Cool the mixture to 0°C. Carefully destroy excess borane by dropwise addition of Methanol (10 mL) until gas evolution ceases.

  • Hydrolysis: Add conc. HCl (5 mL) and reflux for 1 hour to break the boron-amine complex.

  • Isolation: Concentrate the solvent in vacuo. Basify the residue with 2M NaOH to pH >12. Extract with DCM (3 x 50 mL).

  • Purification: Dry organic layers over Na₂SO₄ and concentrate. The crude amine can be converted to the Hydrochloride salt by treating an ethereal solution with HCl/Ether.

    • Expected Yield: 85–92%

    • Purity: >98% (HPLC)

Protocol 2: Hydrolysis to 3-Chloro-4-methoxyphenylacetic Acid

Objective: Convert the nitrile to the carboxylic acid for use in esterification or Staudinger synthesis.

Materials:

  • 2-(3-Chloro-4-methoxyphenyl)acetonitrile (10.0 mmol, 1.81 g)

  • Sulfuric Acid (H₂SO₄), 50% aq. solution (20 mL)

  • Acetic Acid (glacial, 10 mL)

Step-by-Step Methodology:

  • Reaction: In a 100 mL round-bottom flask, combine the nitrile, acetic acid, and 50% sulfuric acid.

  • Heating: Heat the mixture to reflux (approx. 110°C) for 6 hours. The solid nitrile will initially float but will eventually dissolve/oil out as hydrolysis proceeds.

  • Workup: Cool the mixture to room temperature and pour onto crushed ice (100 g).

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x 40 mL).

  • Base Extraction (Purification): Extract the combined organic layers with Sat. NaHCO₃ (3 x 30 mL). Discard the organic layer (removes unreacted nitrile).

  • Acidification: Carefully acidify the combined aqueous bicarbonate layer with Conc. HCl to pH 1. The product will precipitate as a white solid.

  • Filtration: Filter the solid, wash with cold water, and dry under vacuum.

    • Expected Yield: 75–85%

    • Melting Point: 98–101°C

Quality Control & Characterization

To ensure the integrity of the intermediate before downstream processing, the following QC parameters are recommended:

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/Water gradient)> 98.0% Area
Identification ¹H-NMR (CDCl₃)Singlet at ~3.7 ppm (CH₂-CN); Singlet at ~3.9 ppm (OMe)
Residual Solvent GC-Headspace< 500 ppm (THF/DCM)
Water Content Karl Fischer< 0.5% w/w

¹H-NMR Diagnostic Peaks (CDCl₃, 400 MHz):

  • δ 7.38 (d, J=2.2 Hz, 1H, Ar-H2)

  • δ 7.18 (dd, J=8.4, 2.2 Hz, 1H, Ar-H6)

  • δ 6.90 (d, J=8.4 Hz, 1H, Ar-H5)

  • δ 3.90 (s, 3H, OCH₃)

  • δ 3.68 (s, 2H, CH₂CN)

References

  • Anticancer Azetidinones: O'Boyle, N. M., et al. "Synthesis, characterisation and mechanism of action of anticancer 3-fluoroazetidin-2-ones." European Journal of Medicinal Chemistry, 2022.

  • Cruzain Inhibitors: Burtoloso, A. C., et al. "Structure-Based and Molecular Modeling Studies for the Discovery of Cyclic Imides as Reversible Cruzain Inhibitors." Frontiers in Chemistry, 2019.

  • Combretastatin Analogues: Odlo, K., et al. "Synthesis and biological evaluation of new cis-restricted triazole analogues of Combretastatin A-4." Molecules, 2025.[1][2]

  • Nitrile Reduction Protocols: "Reduction of Nitriles to Amines." Organic Chemistry Portal.

  • Oxidative Chlorination: "Nitrosonium Ion-Catalyzed Oxidative Chlorination of Arenes." Journal of Organic Chemistry, 2026.

Sources

Method

Application Note: Advanced Alkylation Strategies for 3-Chloro-4-Methoxybenzyl Cyanide in API Synthesis

Introduction & Mechanistic Rationale The compound 3-chloro-4-methoxybenzyl cyanide (also known as 2-(3-chloro-4-methoxyphenyl)acetonitrile) is a highly versatile building block in medicinal chemistry. It is prominently f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 3-chloro-4-methoxybenzyl cyanide (also known as 2-(3-chloro-4-methoxyphenyl)acetonitrile) is a highly versatile building block in medicinal chemistry. It is prominently featured in the synthesis of active pharmaceutical ingredients (APIs), most notably in the development of ATP-binding cassette transporter modulators, such as CFTR correctors used for treating cystic fibrosis () [1].

The utility of this molecule stems from the unique acidity of its


-protons (pKa ~15–18). This acidity is a direct consequence of the stabilization of the resulting carbanion by two flanking groups:
  • The Cyano Group: Provides powerful resonance stabilization by delocalizing the negative charge onto the electronegative nitrogen atom via a linear, sp-hybridized

    
    -system.
    
  • The 3-Chloro-4-Methoxyphenyl Ring: The inductive electron-withdrawing effect of the chlorine atom, combined with the resonance properties of the aromatic ring, further disperses the electron density.

Causality Behind Reagent Selection

The choice of alkylation conditions dictates the reaction's scalability, selectivity, and safety profile:

  • Phase-Transfer Catalysis (PTC): Utilizing 50% aqueous NaOH with a quaternary ammonium salt (e.g., Benzyltriethylammonium chloride, BTEAC) is the industrial standard for exhaustive alkylation (e.g., cyclopropanation). This operates via the Makosza interfacial mechanism () [2]. Hydroxide ions deprotonate the substrate at the aqueous-organic interface. The lipophilic ammonium cation then pairs with the carbanion, pulling it into the organic phase to react with the electrophile. This method avoids hazardous strong bases and strictly anhydrous conditions.

  • Sodium Hydride (NaH): For mono-alkylation or when using highly moisture-sensitive electrophiles, NaH in anhydrous THF is preferred. The irreversible evolution of hydrogen gas drives the deprotonation to completion, ensuring a high concentration of the reactive nucleophile before the electrophile is introduced.

Quantitative Comparison of Alkylation Conditions

To optimize the alkylation of 3-chloro-4-methoxybenzyl cyanide, scientists must balance yield, safety, and operational complexity. The table below summarizes the three primary kinetic environments used for this transformation.

ParameterPhase-Transfer Catalysis (PTC)Sodium Hydride (NaH)Lithium Hexamethyldisilazide (LHMDS)
Base 50% Aqueous NaOHNaH (60% dispersion in oil)LHMDS (1.0 M in THF)
Solvent System Biphasic (Water / Toluene or Neat)Anhydrous THF or DMFAnhydrous THF
Operating Temp. 50 °C to 70 °C0 °C to 25 °C-78 °C to 0 °C
Typical Yield 80% – 90%75% – 85%85% – 95%
Scalability Excellent (Industrial standard)Moderate (Hazardous H₂ gas)Poor (Requires cryogenic cooling)
Primary Use Case Cyclopropanation / Double alkylationMono-alkylation (robust electrophiles)Stereoselective or sensitive mono-alkylation

Experimental Protocols (Self-Validating Workflows)

Protocol A: Cyclopropanation via Phase-Transfer Catalysis (PTC)

Objective: Synthesis of 1-(3-chloro-4-methoxyphenyl)cyclopropanecarbonitrile. Causality Note: We utilize 1-bromo-2-chloroethane as the electrophile. The bromine atom is a superior leaving group compared to chlorine, ensuring the first alkylation occurs selectively at the brominated carbon. The subsequent intramolecular cyclization displaces the remaining chloride, preventing unwanted oligomerization.

Materials:

  • 3-Chloro-4-methoxybenzyl cyanide: 1.0 eq (10.0 g, 55.0 mmol)

  • 1-Bromo-2-chloroethane: 1.5 eq (11.8 g, 82.5 mmol)

  • Benzyltriethylammonium chloride (BTEAC): 0.05 eq (0.63 g, 2.75 mmol)

  • 50% w/w Aqueous NaOH: 10.0 eq (44.0 g)

Step-by-Step Methodology:

  • Reactor Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermocouple. Mechanical stirring is critical in PTC to maximize the interfacial surface area between the aqueous and organic phases.

  • Reagent Charging: Add the 3-chloro-4-methoxybenzyl cyanide, 1-bromo-2-chloroethane, and BTEAC to the flask. Stir at 300 rpm to homogenize the organic layer.

  • Base Addition: Heat the mixture to 70 °C. Slowly add the 50% aqueous NaOH dropwise over 30 minutes.

    • Self-Validation Check: An immediate color change to deep yellow/orange indicates the formation of the carbanion. The biphasic mixture will transition into a thick, milky emulsion, confirming successful interfacial interaction. An exotherm will occur; maintain the internal temperature below 80 °C.

  • Reaction Maturation: Stir vigorously (500+ rpm) at 70 °C for 12–16 hours.

    • Self-Validation Check: TLC monitoring (Hexanes/EtOAc 8:2) should reveal the complete consumption of the starting material (

      
       ~0.3) and the appearance of a new, less polar spot corresponding to the cyclopropanated product (
      
      
      
      ~0.5).
  • Workup: Cool the reactor to room temperature. Dilute with DI water (50 mL) to dissolve the precipitated sodium salts, and extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude cyclopropanecarbonitrile.

Protocol B: Mono-Methylation using Sodium Hydride

Objective: Synthesis of 2-(3-chloro-4-methoxyphenyl)propanenitrile.

Materials:

  • 3-Chloro-4-methoxybenzyl cyanide: 1.0 eq (5.0 g, 27.5 mmol)

  • Methyl Iodide (MeI): 1.1 eq (4.3 g, 30.2 mmol)

  • Sodium Hydride (60% in mineral oil): 1.2 eq (1.32 g, 33.0 mmol)

  • Anhydrous THF: 50 mL

Step-by-Step Methodology:

  • Reactor Setup: Purge a flame-dried 100 mL flask with inert N₂ gas.

  • Deprotonation: Suspend the NaH in anhydrous THF and cool to 0 °C using an ice bath. Add a solution of the benzyl cyanide in THF (10 mL) dropwise over 15 minutes.

    • Self-Validation Check: Vigorous bubbling (H₂ gas evolution) will immediately occur. The complete cessation of bubbling (typically after 30–45 minutes) validates that quantitative deprotonation has been achieved.

  • Alkylation: Add MeI dropwise at 0 °C. Causality: MeI is highly volatile (boiling point 42 °C); executing this addition at low temperatures prevents reagent loss and suppresses dialkylation.

  • Maturation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.

    • Self-Validation Check: The formation of a fine white precipitate (NaI) in the THF confirms that the nucleophilic displacement is actively occurring.

  • Quench & Workup: Cool back to 0 °C and carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise to neutralize any unreacted NaH. Extract the product with Ethyl Acetate.

Reaction Pathway Visualization

Pathway SM 3-Chloro-4-methoxybenzyl cyanide Base Base Addition (Interfacial OH⁻ or NaH) SM->Base Carbanion Resonance-Stabilized Carbanion Base->Carbanion Alkylation1 Electrophilic Attack (e.g., 1-bromo-2-chloroethane) Carbanion->Alkylation1 Intermediate Mono-alkylated Intermediate (Pendant Chloride) Alkylation1->Intermediate Cyclization Intramolecular Cyclization (Cl⁻ displacement) Intermediate->Cyclization Product Cyclopropanecarbonitrile Derivative Cyclization->Product

Reaction pathway for the alkylation and cyclopropanation of 3-chloro-4-methoxybenzyl cyanide.

References

  • Source: Vertex Pharmaceuticals Inc. (Patent CA2869945C)
  • Title: Two-phase reactions in the chemistry of carbanions and halocarbenes. A useful tool in organic synthesis. Source: Pure and Applied Chemistry, 43(3), 439-462. (Makosza, M., 1975) URL: [Link]

Application

step-by-step synthesis of isoquinolines using 2-(3-Chloro-4-methoxyphenyl)acetonitrile

Abstract & Strategic Overview This application note details the step-by-step conversion of 2-(3-Chloro-4-methoxyphenyl)acetonitrile into substituted isoquinolines. The presence of the chlorine atom at the C3 position of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the step-by-step conversion of 2-(3-Chloro-4-methoxyphenyl)acetonitrile into substituted isoquinolines. The presence of the chlorine atom at the C3 position of the phenyl ring presents both a challenge and an opportunity: it slightly deactivates the ring toward electrophilic cyclization but serves as a critical handle for downstream cross-coupling (e.g., Suzuki-Miyaura) in medicinal chemistry campaigns.

We prioritize the Bischler-Napieralski cyclization route over the Pictet-Spengler or Pomeranz-Fritsch methods. The Bischler-Napieralski approach offers superior control over regiochemistry in asymmetric substrates and accommodates the electronic push-pull nature of the 3-Cl-4-OMe substitution pattern.

Critical Design Considerations
  • Chemomimesis: The 3-chloro-4-methoxy motif mimics the pharmacophore of bioactive alkaloids like papaverine but with altered metabolic stability due to the chlorine blocking metabolic hotspots.

  • Halogen Retention: Standard catalytic hydrogenation (Pd/C, H2) is contraindicated for the final aromatization step, as it poses a high risk of hydrodehalogenation (loss of the Cl atom). This protocol utilizes DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) for oxidative dehydrogenation to ensure the aryl chloride remains intact.

  • Regioselectivity: The 4-methoxy group is a strong ortho/para director, while the 3-chloro group is a weak ortho/para director (but deactivating). Cyclization is electronically driven to the position ortho to the methoxy group (C5 of the phenyl ring), yielding the 6-chloro-7-methoxyisoquinoline scaffold.

Synthetic Pathway Visualization

The following diagram illustrates the chemical workflow, highlighting critical decision points and reagents selected to preserve the aryl chloride.

IsoquinolineSynthesis cluster_logic Regioselectivity Logic Start 2-(3-Chloro-4-methoxyphenyl) acetonitrile Step1 Step 1: Reduction (Nitrile → Amine) Start->Step1 BH3·THF (Avoids De-Cl) Intermediate1 2-(3-Chloro-4-methoxyphenyl) ethanamine Step1->Intermediate1 Step2 Step 2: Acylation (Amine → Amide) Intermediate1->Step2 R-COCl TEA, DCM Intermediate2 N-Acyl Phenethylamine Step2->Intermediate2 Step3 Step 3: Bischler-Napieralski (Cyclization) Intermediate2->Step3 POCl3, Toluene Reflux Intermediate3 3,4-Dihydroisoquinoline (Unstable) Step3->Intermediate3 Regioselective Closure at C5 Step4 Step 4: Aromatization (Oxidation) Intermediate3->Step4 DDQ (Non-Hydrogenolytic) Final 6-Chloro-7-methoxyisoquinoline Step4->Final Logic1 4-OMe directs Ortho (to C5) Logic1->Step3 Logic2 3-Cl deactivates C2/C6

Caption: Workflow for the synthesis of 6-chloro-7-methoxyisoquinoline, emphasizing non-hydrogenolytic conditions to preserve the aryl chloride.

Detailed Experimental Protocols

Step 1: Selective Reduction of Nitrile to Phenethylamine

Objective: Convert the nitrile to a primary amine without reducing the aryl chloride. Reagent Choice: Borane-Tetrahydrofuran (BH₃[1]·THF) complex is preferred over Lithium Aluminum Hydride (LAH) for ease of handling and higher chemoselectivity. Catalytic hydrogenation (Raney Ni) is avoided to prevent dechlorination.

Protocol:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvation: Dissolve 10.0 mmol of 2-(3-Chloro-4-methoxyphenyl)acetonitrile in 20 mL of anhydrous THF. Cool to 0°C in an ice bath.

  • Addition: Slowly add 15.0 mL of BH₃·THF (1.0 M solution, 1.5 equiv) via syringe over 15 minutes. Caution: Gas evolution.

  • Reaction: Remove the ice bath and heat the solution to reflux for 4 hours. Monitor by TLC (System: 5% MeOH in DCM; Nitrile Rf ~0.7, Amine Rf ~0.1, stains with Ninhydrin).

  • Quench & Workup:

    • Cool to 0°C. Carefully add 10 mL of MeOH to quench excess borane.

    • Add 10 mL of 6M HCl and reflux for 1 hour (to break the boron-amine complex).

    • Concentrate in vacuo to remove THF/MeOH.

    • Basify the aqueous residue with 6M NaOH to pH >12.

    • Extract with DCM (3 x 30 mL). Dry combined organics over Na₂SO₄ and concentrate.

  • Yield Check: Expect a pale yellow oil. Yield >85%.

Step 2: Amide Formation (Acylation)

Objective: Install the carbon atoms required for the isoquinoline C1 position. Variable: The acyl chloride (R-COCl) determines the substituent at the C1 position of the final isoquinoline. For a simple isoquinoline, use Formyl chloride (generated in situ) or Acetyl chloride (for 1-methyl).

Protocol (using Acetyl Chloride for 1-Methyl derivative):

  • Setup: Dissolve the crude amine (from Step 1) in anhydrous DCM (0.2 M concentration). Add 1.5 equiv of Triethylamine (TEA).

  • Addition: Cool to 0°C. Add 1.1 equiv of Acetyl Chloride dropwise.

  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Wash with 1M HCl (to remove unreacted amine), then saturated NaHCO₃. Dry and concentrate.

  • Validation: 1H NMR should show the disappearance of the NH₂ broad singlet and appearance of the amide NH (broad, ~5-6 ppm) and acetyl CH₃ (~2.0 ppm).

Step 3: Bischler-Napieralski Cyclization

Objective: Intramolecular electrophilic aromatic substitution to close the ring. Mechanism: The amide oxygen reacts with POCl₃ to form an imidoyl chloride intermediate, which attacks the electron-rich phenyl ring.

Protocol:

  • Reagent: Phosphoryl chloride (POCl₃) acts as both reagent and solvent (or co-solvent with Toluene/Acetonitrile).

  • Procedure:

    • In a heavy-walled pressure vial or round-bottom flask, dissolve the amide (5 mmol) in anhydrous Toluene (15 mL).

    • Add POCl₃ (15 mmol, 3 equiv).

    • Critical Step: Heat to reflux (110°C) for 2–6 hours. The 3-Cl substituent deactivates the ring slightly, so higher temperatures or longer times may be required compared to non-chlorinated analogs.

  • Monitoring: The reaction mixture usually darkens. Monitor the disappearance of the amide by TLC.

  • Workup (Careful):

    • Cool to room temperature.

    • Pour the mixture slowly into crushed ice/water (Exothermic hydrolysis of POCl₃).

    • Basify with NH₄OH to pH 9.

    • Extract with EtOAc.

  • Product: This yields the 3,4-dihydroisoquinoline .[1][2][3] It is often unstable and prone to oxidation; proceed immediately to Step 4.

Step 4: Aromatization (Dehydrogenation)

Objective: Oxidize the dihydroisoquinoline to the fully aromatic isoquinoline. Constraint: Do NOT use Pd/C + H₂ or Pd/C + heat , as this will remove the Chlorine atom.

Protocol (DDQ Oxidation):

  • Setup: Dissolve the 3,4-dihydroisoquinoline in anhydrous 1,4-Dioxane or Toluene (0.1 M).

  • Reagent: Add 1.1–1.2 equiv of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

  • Reaction: Stir at reflux for 2–4 hours. A precipitate (DDHQ) will form.

  • Workup:

    • Cool and filter off the solid DDHQ byproduct.

    • Concentrate the filtrate.

    • Redissolve in EtOAc and wash with saturated NaHCO₃ (to remove residual hydroquinone traces).

  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Analytical Data & Troubleshooting

Expected Regiochemistry

Due to the directing effects discussed in the abstract, the primary isomer is 6-chloro-7-methoxyisoquinoline .

PositionSubstituentJustification
C1 R (from Acyl Cl)Derived from the amide carbonyl carbon.[4]
C3 HFrom the ethylamine chain.[3]
C4 HFrom the ethylamine chain.[3]
C6 Chlorine The Cl was at position 3 of the phenyl ring. Relative to the cyclization site (C5), it ends up at C6 of the isoquinoline.
C7 Methoxy The OMe was at position 4 of the phenyl ring.[2]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete hydrolysis of Boron complex.Ensure the acid reflux step (6M HCl) is vigorous and lasts at least 1 hour.
No Cyclization (Step 3) Ring deactivation by Chlorine.Increase temperature (use Xylene reflux at 140°C) or add P₂O₅ as a stronger Lewis acid promoter.
Loss of Chlorine Hydrogenolysis during workup or Step 4.Ensure no Pd, Ni, or reducing metals are present. Stick to DDQ or MnO₂ for oxidation.
Styrene Formation Retro-Ritter elimination side reaction.Use milder conditions (Tf₂O/Pyridine) instead of POCl₃ if styrene formation is observed.

References

  • Bischler-Napieralski Reaction Mechanism & Conditions

    • Organic Chemistry Portal.[2] "Bischler-Napieralski Reaction."[1][2][3][5][6][7]

    • [Link]

  • Regioselectivity in Isoquinoline Synthesis

    • Larsen, R. D., et al.[3] "A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives." Journal of Organic Chemistry, 1991, 56(21), 6034–6038.

    • [Link]

  • Use of DDQ for Dehydrogenation of Heterocycles

    • Walker, D., & Hiebert, J. D. "2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions." Chemical Reviews, 1967, 67(2), 153–195.
    • [Link]

  • Reduction of Nitriles (Borane-THF vs LAH)

    • Brown, H. C., et al. "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides." Journal of Organic Chemistry, 1982.
    • [Link]

Sources

Method

Application Note: Selective Hydrogenation of Chlorinated Phenylacetonitriles

This guide details the chemoselective catalytic hydrogenation of chlorinated phenylacetonitriles to their corresponding phenethylamines. It addresses the critical challenge of preventing hydrodehalogenation (loss of chlo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemoselective catalytic hydrogenation of chlorinated phenylacetonitriles to their corresponding phenethylamines. It addresses the critical challenge of preventing hydrodehalogenation (loss of chlorine) while suppressing secondary amine formation.

Executive Summary

The hydrogenation of chlorinated phenylacetonitriles (e.g., 2-chlorophenylacetonitrile) to chlorinated phenethylamines presents a "selectivity triangle" challenge. The chemist must balance three competing pathways:

  • Nitrile Reduction (Desired):

    
    
    
  • Secondary Amine Formation (Side Reaction): Condensation of the intermediate imine with the product amine.

  • Hydrodehalogenation (Side Reaction): Cleavage of the labile C-Cl bond (

    
    ).
    

Standard protocols using Palladium (Pd/C) often result in significant dechlorination due to Palladium's high affinity for oxidative addition into aryl-halide bonds. This guide presents two validated protocols—The Noble Metal Biphasic System (Pt/C) and The Base Metal System (Raney® Cobalt) —that maximize yield and halogen retention.

Mechanistic Insight & Catalyst Selection

The Selectivity Challenge

The reduction of a nitrile proceeds via an imine intermediate (


).
  • Secondary Amines: If the primary amine product attacks this imine, a secondary amine dimer is formed. This is traditionally suppressed by adding Ammonia (

    
    )  or operating in Acidic Media  (protonating the amine).
    
  • Dehalogenation: The C-Cl bond on the aromatic ring is susceptible to hydrogenolysis. The rate of this side reaction depends heavily on the metal surface energy and reaction temperature.

Catalyst Hierarchy for Halogen Retention
  • Platinum (Pt/C): Superior Retention. Platinum exhibits lower activity for aryl-halide hydrogenolysis compared to Palladium while maintaining good activity for nitrile reduction, especially in acidic media.

  • Raney® Cobalt: High Selectivity.[1] Less active than Raney Nickel, requiring higher pressures, but significantly more selective. It naturally suppresses secondary amine formation and is kinetically slow to cleave C-Cl bonds.

  • Raney® Nickel: Economy Standard. Highly active but prone to dehalogenation if temperature is uncontrolled. Requires careful monitoring.

  • Palladium (Pd/C): Not Recommended.[2] High propensity for dehalogenation.

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the intervention points for the recommended protocols.

ReactionPathways Substrate Chlorophenylacetonitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Substrate->Imine + H2 (Catalyst) Dechloro Dechlorinated Product (Phenethylamine) Substrate->Dechloro Pd Catalyst / High T (Hydrodehalogenation) PrimaryAmine Chlorophenethylamine (R-CH2NH2) Imine->PrimaryAmine + H2 (Fast) SecAmine Secondary Amine (Dimer) Imine->SecAmine - NH3 PrimaryAmine->Imine Attack (Condensation) PrimaryAmine->Dechloro Over-reduction AcidTrap Acid Trap / Biphasic (Blocks Condensation) AcidTrap->Imine CatSelect Pt or Co Catalyst (Prevents C-Cl Cleavage) CatSelect->Substrate

Caption: Reaction network showing the desired pathway (Green) vs. side reactions (Red). Specific catalysts and conditions block the red pathways.

Protocol A: Platinum-Catalyzed Biphasic Acidic Reduction

Best for: Laboratory scale, high-value intermediates, strict impurity limits (<0.1% des-chloro). Mechanism: The biphasic system (Toluene/Water) with an acidic buffer operates by immediately protonating the primary amine as it forms. The ammonium salt is insoluble in the organic phase (where the catalyst and nitrile reside), physically separating the product from the intermediate imine and preventing dimerization. The mild conditions (Pt, low T) prevent dehalogenation.

Materials
  • Substrate: 4-Chlorophenylacetonitrile (1.0 equiv)

  • Catalyst: 5% Pt/C (sulfided or standard, 2-5 mol% loading)

  • Solvent: Toluene and Water (1:1 v/v ratio)

  • Additive: Sodium Dihydrogen Phosphate (

    
    ) or 
    
    
    
    (1.1 equiv)
  • Gas: Hydrogen (

    
    )
    
Step-by-Step Procedure
  • Preparation: In a high-pressure autoclave (Hastelloy or Stainless Steel), charge the substrate (e.g., 10 mmol) dissolved in Toluene (20 mL).

  • Acid Phase: Prepare a solution of

    
     (11 mmol) in Water (20 mL) and add to the autoclave.
    
  • Catalyst Addition: Add 5% Pt/C (approx. 200 mg for 10 mmol scale). Caution: Wet the catalyst with water first to prevent ignition of solvent vapors.

  • Purge: Seal the reactor. Purge with Nitrogen (

    
    ) 3 times (5 bar), then with Hydrogen (
    
    
    
    ) 3 times.
  • Reaction: Pressurize to 5–10 bar (70–145 psi) with

    
    . Stir vigorously (>800 rpm) to ensure emulsion of the two phases.
    
  • Temperature: Maintain temperature at 25–30°C . Do not heat. Higher temperatures increase the risk of C-Cl cleavage.

  • Completion: Monitor

    
     uptake. Reaction typically completes in 4–8 hours.
    
  • Workup:

    • Vent

      
       and purge with 
      
      
      
      .
    • Filter the catalyst (can be recycled).

    • Separate the layers.[2][3] The product is in the aqueous phase as the amine salt.

    • Basification: Treat the aqueous phase with NaOH (20% aq) until pH > 12.

    • Extraction: Extract the free amine with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

    • Dry over

      
       and concentrate.
      

Protocol B: Raney® Cobalt Industrial Method

Best for: Large scale, cost-sensitive production, robust equipment availability. Mechanism: Raney® Cobalt is kinetically slower than Nickel for hydrogenolysis, allowing for higher temperatures without stripping the chlorine. Ammonia is used to suppress secondary amines by shifting the equilibrium of the condensation step.[4]

Materials
  • Substrate: 2-Chlorophenylacetonitrile

  • Catalyst: Raney® Cobalt (active sponge cobalt), approx. 10 wt% relative to substrate.

  • Solvent: Methanol (anhydrous)

  • Additive: Ammonia (

    
    , anhydrous gas or 7N solution in MeOH). Ratio 
    
    
    
    :Substrate should be > 2:1.
Step-by-Step Procedure
  • Catalyst Washing: Wash Raney® Cobalt (slurry in water) three times with Methanol to remove water. Critical: Do not let the catalyst dry out; it is pyrophoric.[3]

  • Loading: Charge the autoclave with the Methanol-wet Raney® Cobalt. Add the solution of substrate in Methanol.

  • Ammonia Addition: Add Ammonia (either condense gas into the cold autoclave or add methanolic ammonia solution).

  • Pressurization: Purge with

    
    , then pressurize with 
    
    
    
    to 40–60 bar (580–870 psi) .
    • Note: Cobalt requires higher pressure than Nickel/Platinum.

  • Reaction: Heat to 75–85°C . Stirring must be efficient to overcome mass transfer limitations.

  • Monitoring: Reaction time is typically 6–12 hours. Monitor via GC to ensure nitrile consumption.

  • Workup:

    • Cool to room temperature.[3] Vent carefully (Ammonia vapors!).

    • Filter catalyst under inert atmosphere (

      
       blanket).
      
    • Concentrate the filtrate to remove Methanol and Ammonia.

    • The residue is the crude primary amine, typically >95% purity.

Comparative Data & Troubleshooting

Catalyst Performance Comparison
ParameterProtocol A (Pt/C Biphasic)Protocol B (Raney® Co)Standard Raney® Ni
Selectivity (1° Amine) > 98%> 95%85–90%
De-chlorination < 0.1%< 0.5%2–10% (Temp dependent)
Pressure Req. Low (5–10 bar)High (40–60 bar)Medium (10–30 bar)
Temperature Ambient (25°C)Heated (80°C)Mild (40–50°C)
Cost High (Noble Metal)ModerateLow
Troubleshooting Guide
IssueProbable CauseCorrective Action
High Dechlorination Temperature too high or Catalyst too active (Pd/Ni).Switch to Pt/C (Protocol A). Reduce Temp by 10°C. Stop reaction immediately upon theoretical

uptake.
Low Conversion Poisoning of catalyst (S or P impurities) or Mass transfer limits.Ensure substrate purity (distill nitrile). Increase stirring speed. Increase

pressure.
Secondary Amine Insufficient Ammonia or Acid.Increase

ratio (Protocol B). Ensure pH < 4 in aqueous phase (Protocol A).
Exotherm Rapid hydrogenation.Dose substrate slowly (semi-batch) or use active cooling. Run at lower pressure initially.[3]

Safety Considerations

  • Pyrophoric Catalysts: Raney® Cobalt and dry Noble Metal catalysts can ignite spontaneously in air. Always handle as water/solvent slurries.[3] Keep a bucket of sand or wet towels nearby.

  • Hydrogen Gas: Extremely flammable. Ensure all autoclaves are grounded to prevent static discharge. Leak check before heating.

  • Toxic Intermediates: Phenylacetonitriles are toxic. In the event of incomplete reduction or hydrolysis, Hydrogen Cyanide (HCN) could theoretically form in trace amounts if water/acid is present without reduction occurring, though rare. Always open autoclaves in a fume hood.

  • Ammonia: High-pressure ammonia is corrosive and toxic. Use appropriate rated seals (Kalrez/PTFE) on the autoclave.

References

  • Hegedűs, L., et al. (2012). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles. Catalysis Science & Technology. (Demonstrates biphasic acidic strategy for selectivity).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. (Foundational text on Pt vs Pd selectivity for halogens).
  • Fouilloux, P. (1983). The nature of Raney nickel, its adsorbed hydrogen and its catalytic activity for hydrogenation reactions. Applied Catalysis.

  • BASF SE. (2015). Process for the hydrogenation of nitriles. US Patent 9,120,736. (Discusses industrial conditions for nitrile reduction with Co).
  • Org. Synth. (1955). Raney Nickel W-6. Organic Syntheses, Coll. Vol. 3, p.181. (Standard preparation, though Co is preferred for this specific application).

Sources

Application

Application Notes and Protocols for the Synthesis of (3-Chloro-4-methoxyphenyl)acetonitrile

This document provides a comprehensive guide for the synthesis of (3-chloro-4-methoxyphenyl)acetonitrile from 3-chloro-4-methoxybenzyl chloride. It is intended for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the synthesis of (3-chloro-4-methoxyphenyl)acetonitrile from 3-chloro-4-methoxybenzyl chloride. It is intended for researchers, scientists, and drug development professionals. The protocols herein are synthesized from established literature and are designed to ensure scientific integrity, safety, and reproducibility.

Introduction and Strategic Overview

(3-Chloro-4-methoxyphenyl)acetonitrile is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its structure, featuring a substituted aromatic ring and a reactive nitrile group, makes it a versatile building block. The conversion of 3-chloro-4-methoxybenzyl chloride to the corresponding acetonitrile is a classic example of a nucleophilic substitution reaction, a cornerstone of organic synthesis.[1] In this transformation, the chloride, a good leaving group, is displaced by a cyanide nucleophile.

The choice of reagents and reaction conditions is critical for achieving high yield and purity while minimizing side reactions. This guide will detail two robust protocols: a direct displacement in a polar aprotic solvent and a phase-transfer catalyzed reaction, offering flexibility based on available resources and scalability requirements.

Reaction Mechanism and Key Considerations

The conversion proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The cyanide ion (CN⁻) acts as a potent nucleophile, attacking the electrophilic benzylic carbon of 3-chloro-4-methoxybenzyl chloride. This attack occurs in a single, concerted step where the carbon-cyanide bond forms simultaneously as the carbon-chlorine bond breaks.

dot

Caption: SN2 mechanism for the cyanation of a benzyl chloride.

Causality Behind Experimental Choices:

  • Nucleophile Ambidence: The cyanide ion is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom.[2] Attack through carbon yields the desired nitrile, while attack through nitrogen forms an isocyanide byproduct. The use of ionic cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN) in polar solvents favors the formation of the desired nitrile product.[2]

  • Solvent Effects: The choice of solvent is crucial. Polar aprotic solvents like dimethylsulfoxide (DMSO) or acetone are effective because they solvate the cation (Na⁺ or K⁺) but leave the cyanide anion relatively "naked" and highly nucleophilic.[2][3] Protic solvents like water or ethanol can hydrogen-bond with the cyanide ion, reducing its nucleophilicity, and may lead to competing hydrolysis reactions.[4]

  • Phase-Transfer Catalysis (PTC): Alkali metal cyanides have poor solubility in many organic solvents where the benzyl chloride is dissolved.[2] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the reaction by transporting the cyanide anion from the aqueous or solid phase into the organic phase, dramatically increasing the reaction rate.[2][5][6]

Reagent and Systems Comparison

The selection of the cyanide source, solvent, and catalytic system directly impacts reaction efficiency, safety, and cost.

Parameter Option 1: NaCN/KCN in Polar Aprotic Solvent Option 2: NaCN/KCN with Phase-Transfer Catalyst (PTC) Option 3: Alternative Cyanide Sources
Cyanide Source Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).[7][8]Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).[2]Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]).[9][10]
Solvent System Dimethylsulfoxide (DMSO), Acetone, or Ethanol/Water mixtures.[2][3][7]Biphasic: Water and a non-polar organic solvent (e.g., Toluene, Dichloromethane).Typically requires a catalyst (e.g., Pd or Cu) in a suitable solvent like water.[9][10]
Key Advantages Simple setup, well-established procedures. DMSO provides excellent solubility for NaCN.[7]High reaction rates, efficient for large-scale synthesis, avoids the need for anhydrous polar aprotic solvents.[5]Significantly lower toxicity, making it an environmentally friendlier "green" cyanating agent.[9]
Key Disadvantages High toxicity of NaCN/KCN. Requires careful handling and waste disposal.[11][12] DMSO can be difficult to remove during workup.Requires an additional reagent (the catalyst). Optimization of catalyst and conditions may be needed.Often requires a transition metal catalyst, which can be costly and requires removal from the final product.[9]
Typical Temp. 40–45 °C (DMSO)[7] or Reflux (Acetone/Ethanol).[3][8]Room temperature to moderate heating (e.g., 50-75 °C).Varies with the catalytic system, often requires heating.

Detailed Experimental Protocols

Safety Precaution: All manipulations involving sodium cyanide or potassium cyanide must be performed in a well-ventilated fume hood.[12] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[12] Have a cyanide antidote kit available and ensure all personnel are trained in its use. Acidic conditions must be avoided as they will generate highly toxic hydrogen cyanide (HCN) gas.[11]

Protocol 1: Cyanation using Sodium Cyanide in Dimethylsulfoxide (DMSO)

This protocol is adapted from a literature procedure for the synthesis of (3-chloro-4-methoxyphenyl)acetonitrile.[7]

Materials:

  • 3-chloro-4-methoxybenzyl chloride (145 g)

  • Sodium cyanide (NaCN) (40.6 g)

  • Dimethylsulfoxide (DMSO) (230 mL)

  • Diethyl ether

  • Dilute Hydrochloric Acid (1:1)

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 40.6 g of sodium cyanide in 230 mL of dimethylsulfoxide.

  • Gently warm the solution to 40 °C.

  • Slowly add 145 g of 3-chloro-4-methoxybenzyl chloride to the cyanide solution over a period of 40 minutes, ensuring the temperature is maintained between 40–45 °C.

  • After the addition is complete, continue to stir the reaction mixture at this temperature for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into 800 mL of cold water. An oil will separate.

  • Extract the aqueous mixture with three 200 mL portions of diethyl ether.

  • Combine the organic extracts and wash with two 100 mL portions of dilute (1:1) hydrochloric acid, followed by two 100 mL portions of water.

  • Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation to yield the crystalline product.[7]

  • The expected product is (3-chloro-4-methoxyphenyl)acetonitrile, with a reported melting point of 54–56 °C.[7]

Protocol 2: Cyanation using Phase-Transfer Catalysis

This protocol provides a general framework for performing the cyanation under PTC conditions, which is highly effective for benzyl halides.[2][5]

Materials:

  • 3-chloro-4-methoxybenzyl chloride (1 mole equivalent)

  • Sodium Cyanide (NaCN) (1.2-1.5 mole equivalents)

  • Tetrabutylammonium bromide (TBAB) (0.01-0.05 mole equivalents)

  • Toluene or Dichloromethane

  • Water

Procedure:

  • Set up a round-bottom flask with a mechanical stirrer and reflux condenser.

  • Charge the flask with 3-chloro-4-methoxybenzyl chloride and an organic solvent (e.g., toluene).

  • In a separate beaker, dissolve sodium cyanide in water to create a concentrated aqueous solution.

  • Add the aqueous sodium cyanide solution and the phase-transfer catalyst (TBAB) to the reaction flask.

  • Stir the biphasic mixture vigorously to ensure efficient mixing and mass transfer between the phases.

  • Heat the reaction to 50-75 °C and monitor its progress by TLC or GC/MS. The reaction is often complete within a few hours.

  • Upon completion, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer. Wash it with water and then with brine to remove the catalyst and any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation or recrystallization as needed.

Experimental Workflow Visualization

dot

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep Reagent & Glassware Setup (Under Fume Hood) reaction Combine Reactants: Benzyl Chloride, Cyanide Source, Solvent (Optional: PTC) prep->reaction heating Heat & Stir (e.g., 40-45 °C or Reflux) reaction->heating monitoring Monitor Progress (TLC/GC) heating->monitoring quench Quench Reaction (Pour into Water) monitoring->quench extract Solvent Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry with Na₂SO₄ / MgSO₄ wash->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Purify Crude Product (Recrystallization or Distillation) concentrate->purify analysis Characterization (NMR, MS, MP) purify->analysis

Caption: General workflow for the synthesis of (3-chloro-4-methoxyphenyl)acetonitrile.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction.[2]2. Impure starting benzyl chloride.[8]3. Hydrolysis of benzyl chloride or nitrile product.[2][13]1. Increase reaction time or temperature. Consider using a phase-transfer catalyst to increase the rate.[2]2. Purify the starting material by distillation before use.[2]3. Use an anhydrous polar aprotic solvent like acetone or DMSO to minimize hydrolysis.[3]
Formation of Isocyanide Byproduct The cyanide ion is an ambident nucleophile.[2]Use of ionic cyanides (NaCN, KCN) in polar solvents generally minimizes isocyanide formation compared to covalent cyanides (e.g., AgCN).[2] Purification via distillation or chromatography can remove this impurity.
Formation of Benzyl Alcohol Hydrolysis of the starting material due to water in the reaction mixture.Ensure solvents are dry, especially when using acetone.[3] The PTC method is more tolerant of water as it is part of the biphasic system.
Difficult Workup (Emulsions) Vigorous shaking during extraction, especially with DMSO present.Allow the mixture to stand. Add brine to help break the emulsion. Use gentle inversions instead of vigorous shaking during the washing steps.

References

  • Vaia. (n.d.). Analyze the Reaction of Benzyl Chloride with Sodium Cyanide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-chloro-4-methoxy-phenylacetonitrile. Retrieved from [Link]

  • Fiveable. (2025, August 15). Sodium Cyanide Definition. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, April 25). Why is it aqueous and ethanolic conditions for nucleophillc substitution of cyanide ion with benzyl chloride? Retrieved from [Link]

  • Vedantu. (2024, June 12). C6H5CH2Cl + KCN(aq) to X + Y Compounds X and Y are. Retrieved from [Link]

  • TAEKWANG INDUSTRIAL CO., LTD. (n.d.). Sodium Cyanide. Retrieved from [Link]

  • PTC Communications, Inc. (2005). Industrial Phase Transfer Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd-Catalyzed Cyanation of Benzyl Chlorides with Nontoxic K4[Fe(CN)6]. Retrieved from [Link]

  • Shodhganga. (n.d.). Chapter 1. Retrieved from [Link]

  • Adams, R., & Thal, A. F. (n.d.). Benzyl Cyanide. Organic Syntheses Procedure. Retrieved from [Link]

  • Rorig, K., et al. (n.d.). p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. Retrieved from [Link]

  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis and Functionalization of 2-(3-Chloro-4-methoxyphenyl)acetonitrile in CFTR Modulator Development

Executive Summary & Context 2-(3-Chloro-4-methoxyphenyl)acetonitrile is a high-value building block utilized extensively in the drug development of ATP-binding cassette (ABC) transporter modulators. It is a critical inte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

2-(3-Chloro-4-methoxyphenyl)acetonitrile is a high-value building block utilized extensively in the drug development of ATP-binding cassette (ABC) transporter modulators. It is a critical intermediate in the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors and potentiators[1]. The functionalization of this compound—specifically benzylic cyclopropanation followed by nitrile hydrolysis—is a notorious bottleneck in early-stage synthesis. Conventional thermal methods require extended reaction times (12–24 hours) and often result in poor yields due to thermal degradation and incomplete conversion.

By transitioning to Microwave-Assisted Organic Synthesis (MAOS), researchers can exploit direct dielectric heating to drastically accelerate reaction kinetics, suppress side-product formation, and improve overall yield[2].

Mechanistic Insights: The Causality of Microwave Superiority

As an application scientist, it is crucial to understand why microwave irradiation is not just faster, but mechanistically superior for this specific substrate:

  • Overcoming Electronic and Steric Deactivation: The benzylic protons of 2-(3-chloro-4-methoxyphenyl)acetonitrile are less acidic than those of unsubstituted phenylacetonitrile. The electron-donating resonance of the para-methoxy group partially offsets the inductive electron-withdrawing effect of the meta-chloro substituent. Microwave irradiation enhances the molecular collision frequency, providing the rapid energy transfer required to overcome the higher activation energy for initial deprotonation.

  • Synergy with Phase-Transfer Catalysis (PTC): In biphasic PTC systems, microwaves selectively couple with highly polar components (e.g., the aqueous base and the tetrabutylammonium bromide catalyst) due to their high loss tangent (

    
    ). This localized superheating at the phase boundary accelerates the transfer of the reactive carbanion into the organic phase, driving rapid alkylation[2].
    

Experimental Protocols: A Self-Validating Workflow

The following methodologies are engineered with built-in analytical checkpoints to ensure the integrity of the intermediate before advancing to the next synthetic node.

Protocol A: Microwave-Assisted Cyclopropanation (Alkylation)

Objective: Synthesis of 1-(3-chloro-4-methoxyphenyl)cyclopropanecarbonitrile.

  • Reaction Assembly: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 2-(3-chloro-4-methoxyphenyl)acetonitrile (1.0 eq, 5.0 mmol), 1-bromo-2-chloroethane (1.5 eq, 7.5 mmol), and tetrabutylammonium bromide (TBAB) (0.05 eq, 0.25 mmol).

  • Biphasic Setup: Add 50% aqueous NaOH (2.0 mL) and toluene (2.0 mL). Seal the vial securely with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 120°C for 15 minutes with dynamic power modulation (max 200 W) and high-speed stirring (900 rpm)[3].

  • Validation Checkpoint 1 (TLC): Cool the vial to room temperature via compressed air. Sample the organic layer and evaluate via TLC (Hexanes:EtOAc 4:1). The starting material (

    
    ) must be completely consumed, replaced by a distinct, less polar product spot (
    
    
    
    ).
  • Workup: Dilute the mixture with EtOAc (10 mL) and DI water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Validation Checkpoint 2 (LC-MS): Confirm the product mass. The expected

    
     for 
    
    
    
    is 208.1 (accounting for the
    
    
    isotope).
Protocol B: Microwave-Assisted Nitrile Hydrolysis

Objective: Conversion of the intermediate to 1-(3-chloro-4-methoxyphenyl)cyclopropanecarboxylic acid.

  • Reaction Assembly: Dissolve the crude cyclopropanecarbonitrile intermediate from Protocol A in ethanol (3.0 mL) in a clean microwave vial.

  • Base Addition: Add 2M aqueous NaOH (3.0 mL) and seal the vial.

  • Microwave Irradiation: Irradiate at 130°C for 20 minutes. (Note: Conventional thermal heating requires >18 hours of reflux to hydrolyze sterically hindered cyclopropanecarbonitriles).

  • Isolation: Cool to room temperature and evaporate the ethanol under reduced pressure. Dilute the remaining aqueous residue with water (5 mL) and wash with diethyl ether (2 x 5 mL) to extract unreacted organics.

  • Acidification: Carefully acidify the aqueous layer with 2M HCl to pH 2-3 while submerged in an ice bath. The target carboxylic acid will precipitate as a white solid.

  • Validation Checkpoint 3 (NMR): Filter the solid, wash with cold water, and dry in a vacuum oven. Verify purity via

    
     NMR (DMSO-
    
    
    
    ). Confirm success by the appearance of a broad carboxylic acid singlet at
    
    
    ppm[3].

Quantitative Data Summarization

The table below highlights the performance metrics of the microwave-assisted protocols compared to conventional thermal baseline data.

Reaction StepHeating MethodTemp (°C)TimeIsolated Yield (%)Purity (LC-MS)
Alkylation Conventional9018 h6885%
Alkylation Microwave12015 min92>95%
Hydrolysis Conventional10024 h5578%
Hydrolysis Microwave13020 min88>98%

Synthetic Workflow Visualization

Workflow cluster_0 Phase 1: MW-Assisted Alkylation cluster_1 Phase 2: MW-Assisted Hydrolysis SM 2-(3-Chloro-4-methoxyphenyl) acetonitrile Reagents 1-Bromo-2-chloroethane NaOH, TBAB SM->Reagents MW1 Microwave Irradiation (120°C, 15 min) Reagents->MW1 Int1 Cyclopropanecarbonitrile Intermediate MW1->Int1 Reagents2 NaOH (aq), EtOH Int1->Reagents2 MW2 Microwave Irradiation (130°C, 20 min) Reagents2->MW2 Product Cyclopropanecarboxylic Acid Derivative MW2->Product API CFTR Modulator API Synthesis Product->API

Workflow for the microwave-assisted synthesis of CFTR modulator intermediates.

References

  • Title: Modulators of ATP-binding cassette transporters (CA2869945C)
  • Title: Application of Microwave Irradiation to Phase-Transfer Catalyzed Reactions Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Modulators of ATP-binding cassette transporters (PT2007756E)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(3-Chloro-4-methoxyphenyl)acetonitrile

Ticket ID: CHEM-SUP-2024-882 Subject: Yield Optimization & Impurity Control for Aryl Acetonitrile Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division 🛑 Critical Safety Dir...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CHEM-SUP-2024-882 Subject: Yield Optimization & Impurity Control for Aryl Acetonitrile Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

🛑 Critical Safety Directive: Cyanide Hazard

READ BEFORE PROCEEDING: This protocol involves Sodium Cyanide (NaCN).[1][2][3][4]

  • Lethality: Ingestion or inhalation of dust/mist is fatal.

  • Acid Contact: Contact with any acid releases Hydrogen Cyanide (HCN) gas, which causes rapid death.

  • Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is immediately available.

  • Waste: All aqueous waste must be quenched with bleach (Sodium Hypochlorite) at pH >10 before disposal to oxidize cyanide to cyanate.

Part 1: The Optimized Protocols

You are likely encountering yield ceilings (60-70%) due to competitive hydrolysis or polymerization (tar formation). To achieve yields >90%, you must move away from "legacy" aqueous-ethanol reflux methods.

Below are the two industry-standard protocols for 3-chloro-4-methoxybenzyl chloride


2-(3-chloro-4-methoxyphenyl)acetonitrile .
Method A: The DMSO "Solvation" Route (High Yield / Lab Scale)

Best for: Maximum conversion (>92%) on small-to-medium scale (1g - 100g).

The Logic: DMSO solvates the sodium cation (


) but leaves the cyanide anion (

) "naked" and highly reactive. This dramatically increases the rate of

substitution, allowing lower temperatures and preventing thermal degradation.
  • Preparation: In a 3-neck flask, dissolve Sodium Cyanide (1.2 equiv) in DMSO (5 vol) .

    • Note: The cyanide may not fully dissolve immediately; a suspension is acceptable.

  • Addition: Heat to 40°C . Add 3-chloro-4-methoxybenzyl chloride (1.0 equiv) dropwise over 45 minutes.

    • Critical: Do not allow temperature to exceed 50°C. The reaction is exothermic. Use an ice bath if the temp spikes.

  • Reaction: Stir at 40-45°C for 4–6 hours. Monitor by TLC/HPLC.

  • Workup:

    • Pour the reaction mixture into Ice Water (10 vol) . The product usually precipitates as a solid or oils out.

    • Extract with Toluene or MTBE (Avoid DCM if possible to prevent emulsion).

    • Wash organic layer with water (

      
      ) to remove residual DMSO.
      
    • Dry over

      
       and concentrate.
      
Method B: Phase Transfer Catalysis (PTC) (Scalable / Green)

Best for: Large scale (>100g), ease of workup, and avoiding DMSO waste.

The Logic: The cyanide stays in the water; the benzyl chloride stays in toluene. A quaternary ammonium salt (catalyst) shuttles the cyanide across the interface.[1][2]

  • Biphasic Setup: Mix 3-chloro-4-methoxybenzyl chloride (1.0 equiv) in Toluene (3 vol) .

  • Aqueous Phase: Dissolve NaCN (1.3 equiv) in Water (3 vol) .

  • Catalyst: Add Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (1–3 mol%).

  • Reaction: Heat to 60-70°C with VIGOROUS mechanical stirring .

    • Critical: PTC is diffusion-controlled. If you do not stir rapidly (vortexing), the reaction will stall.

  • Workup: Separate layers. Wash organic layer with dilute bleach (to kill cyanide), then water. Crystallize from Heptane/Toluene.

Part 2: Experimental Workflow Visualization

The following diagram outlines the decision logic and process flow for the PTC method, which is the most robust for troubleshooting.

PTC_Workflow Start Start: 3-Cl-4-OMe-Benzyl Chloride Solvent Dissolve in Toluene (Organic Phase) Start->Solvent AqPhase Prep NaCN in Water (Aqueous Phase) Start->AqPhase Mix Combine Phases + Add Catalyst (TBAB 3 mol%) Solvent->Mix AqPhase->Mix Agitation VIGOROUS STIRRING (High Shear Required) Mix->Agitation Reaction Heat to 65°C Monitor HPLC Agitation->Reaction Check Conversion > 98%? Reaction->Check Workup Phase Separation Wash Org Layer with Bleach Check->Workup Yes Issue_Stall Issue: Stalled Reaction Add more Cat or RPM Check->Issue_Stall No (<50%) Product Isolate Nitrile (Crystallize/Distill) Workup->Product Issue_Stall->Agitation Retry

Caption: Workflow for Phase Transfer Catalyzed Synthesis highlighting the critical agitation step.

Part 3: Troubleshooting Center (FAQs)

Q1: My yield is low (<60%) and I see a large peak at M+18 in the Mass Spec. What is it?

Diagnosis: You have hydrolyzed your nitrile to the primary amide . The Cause:

  • pH is too low: Cyanide hydrolysis is acid/base catalyzed. If the aqueous phase becomes neutral or acidic, hydrolysis accelerates.

  • Overheating: Prolonged heating in the presence of water converts Nitrile

    
     Amide 
    
    
    
    Acid. The Fix:
  • Buffer: Maintain the aqueous phase at pH >9.[5] Usually, NaCN provides enough alkalinity, but adding a small amount of

    
     or 
    
    
    
    helps.
  • Control: Stop the reaction immediately upon consumption of starting material. Do not let it "cook" overnight unnecessarily.

Q2: The reaction mixture turned into a black tar/polymer.

Diagnosis: Uncontrolled exotherm leading to polymerization. The Cause: Benzyl cyanides have acidic


-protons (

). In the presence of excess base (cyanide) and high heat, the product deprotonates and attacks the starting benzyl chloride, leading to dimers and polymers. The Fix:
  • Temperature: Strictly limit temperature to 45°C (DMSO) or 70°C (PTC).

  • Addition: Add the benzyl chloride slowly to the cyanide solution, not the other way around. This ensures the concentration of the alkylating agent is low relative to the nucleophile.

Q3: I am using the PTC method, but the reaction is incredibly slow (24h+).

Diagnosis: "Starks' Extraction" failure due to poor interfacial surface area. The Cause: The reaction happens at the interface or via the catalyst shuttling. If the layers aren't mixing into an emulsion-like state, the kinetics drop to near zero. The Fix:

  • Agitation: Use an overhead mechanical stirrer, not a magnetic stir bar. You need a vortex.

  • Catalyst: Ensure you are using TBAB (Tetrabutylammonium bromide) or Aliquat 336 . Smaller cations like TEBA (Triethylbenzylammonium) are sometimes less lipophilic and less effective for this specific substrate in toluene.

Part 4: Comparative Data Analysis

ParameterMethod A: DMSO (Recommended)Method B: PTC (Toluene/Water)Legacy Method (EtOH/Water)
Typical Yield 92 - 96% 85 - 92% 60 - 75%
Reaction Time 4 - 6 Hours6 - 10 Hours12 - 24 Hours
Temperature 40 - 45°C60 - 80°CReflux (~80°C)
Impurity Profile Low (Clean

)
Low (if stirred well)High (Hydrolysis/Solvolysis)
Scalability Medium (DMSO disposal issues)High (Easy solvent recovery)Low

References

  • US Patent 4,221,919 . Process for the preparation of 3-chloro-4-hydroxyphenylacetic acid. (Describes the specific cyanation of 3-chloro-4-methoxybenzyl chloride in DMSO).

  • Organic Syntheses , Coll. Vol. 4, p.576 (1963). p-Methoxyphenylacetonitrile.[6] (Foundational protocol for methoxy-benzyl cyanides using acetone/water, adaptable to DMSO).

  • Starks, C. M. (1971).[4] Phase-transfer catalysis.[2][7][8][9] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. (The authoritative mechanism for PTC).

  • BenchChem Technical Support . Synthesis of 3-chloro-4-methoxy-phenylacetonitrile. (Specific reaction conditions and physical data).

Sources

Optimization

Technical Support Center: Purification of 2-(3-Chloro-4-methoxyphenyl)acetonitrile

Case ID: PUR-7569-58-6 Status: Open Assigned Specialist: Senior Application Scientist Subject: Removal of Impurities from Crude 2-(3-Chloro-4-methoxyphenyl)acetonitrile Introduction: The Purification Mandate You are deal...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-7569-58-6 Status: Open Assigned Specialist: Senior Application Scientist Subject: Removal of Impurities from Crude 2-(3-Chloro-4-methoxyphenyl)acetonitrile

Introduction: The Purification Mandate

You are dealing with 2-(3-Chloro-4-methoxyphenyl)acetonitrile (CAS: 7569-58-6), also known as 3-Chloro-4-methoxybenzyl cyanide.[1] This intermediate is critical in the synthesis of various pharmaceutical scaffolds.

The Challenge: The crude product often presents as a dark, viscous oil or a sticky, low-melting solid (MP: 54–56°C). Common impurities include:

  • Unreacted Starting Material: 3-Chloro-4-methoxybenzyl chloride (lachrymator, potential genotoxin).[1]

  • Hydrolysis Byproducts: 2-(3-Chloro-4-methoxyphenyl)acetic acid (formed by nitrile hydrolysis).[1]

  • Inorganic Salts: Residual NaCN/KCN (High Toxicity Hazard).

  • Oligomers/Tars: Colored oxidation products.

This guide provides a modular workflow to isolate the pure crystalline nitrile.

Module 1: Initial Assessment & Safety

WARNING: If your crude material was synthesized via cyanide substitution (NaCN/DMSO), assume residual cyanide is present until proven otherwise. All initial washes must be performed in a fume hood.

Diagnostic Protocol

Before attempting crystallization, assess the crude profile:

ParameterSpecificationAction if Failed
Physical State Off-white to yellow crystalline solidIf dark oil, proceed to Module 2 .[1]
Melting Point 54–56°C [1]If < 50°C or wide range, significant impurities present.
TLC (Hex/EtOAc 4:1) Single spot (

)
If multiple spots, identify if impurities are more polar (acid) or less polar (chloride).

Module 2: Chemical Decontamination (The Wash)

Objective: Remove hydrolysates (acids) and residual cyanide salts before crystallization. Crystallization is ineffective if the impurity profile is too complex.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Diethyl Ether (10 mL per gram of crude).

    • Why? These solvents dissolve the nitrile but allow easy partitioning of polar impurities.

  • Basic Wash (Critical): Wash the organic layer with 10% Na₂CO₃ (aq) or 5% NaOH (2 x volume).

    • Mechanism:[2][3] This converts the acidic impurity (phenylacetic acid derivative) into its water-soluble sodium salt (

      
      ), moving it to the aqueous layer.[1]
      
  • Cyanide Neutralization (Safety): If residual cyanide is suspected, wash with 10% Ferrous Sulfate (FeSO₄) solution.

    • Mechanism:[2] Forms stable ferrocyanide complexes

      
      , reducing toxicity risks in the waste stream.
      
  • Drying: Wash with Brine (saturated NaCl), dry over Anhydrous MgSO₄, and filter.

  • Concentration: Evaporate solvent under reduced pressure. Do not overheat (>45°C), as this promotes oiling.

Module 3: Crystallization & Troubleshooting

Objective: Isolate the product as a solid. The Core Issue: With a melting point of ~55°C, this compound is prone to "Oiling Out" (separating as a liquid droplet rather than a crystal) during hot recrystallization.

Recommended Solvent Systems
Solvent SystemRatio (v/v)Protocol Notes
IPA / Water 5:1 to 10:1Dissolve in warm IPA, add water dropwise until turbid.[1] Cool slowly.
Hexane / EtOAc 9:1Dissolve in minimum warm EtOAc; add Hexane to induce nucleation.
Ethanol (Pure) N/ARisk of oiling if boiled. Dissolve at 40°C.
Troubleshooting Guide: "It Oiled Out"

If your product separates as a separate liquid phase at the bottom of the flask:

  • Re-heat the mixture until the oil redissolves (the solution becomes clear).

  • Add Seed Crystals: If available, add a tiny crystal of pure product to the clear solution at

    
     45°C.
    
  • Slow Cooling: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature over 2–3 hours. Do not use an ice bath yet.

  • Vigorous Stirring: Sometimes, rapid stirring of the biphasic mixture induces solidification of the oil droplets.

Visual Workflow: The Purification Logic

PurificationWorkflow Start Crude 2-(3-Chloro-4-methoxyphenyl)acetonitrile CheckState Check Physical State Start->CheckState Solid Solid / Semi-Solid CheckState->Solid If Oil Dark / Viscous Oil CheckState->Oil If Recryst Recrystallization (IPA/Water or Hex/EtOAc) Solid->Recryst ChemWash Chemical Wash (EtOAc + 10% Na2CO3) Oil->ChemWash RemoveAcid Remove Acid Impurity (Aqueous Layer) ChemWash->RemoveAcid Extracts Impurities ChemWash->Recryst Organic Layer OilingOut ISSUE: Oiling Out? Recryst->OilingOut Remedy1 Re-heat to Clear Solution Add Seed Crystal OilingOut->Remedy1 Yes Final Pure Crystalline Product (MP 54-56°C) OilingOut->Final No Remedy2 Slow Cool (Insulate Flask) Remedy1->Remedy2 Remedy2->Final

Figure 1: Decision matrix for the purification of low-melting benzyl cyanides.

Module 4: Advanced Recovery (Chromatography)

If crystallization fails (yield < 30% or persistent oil), the impurity load is likely too high. Use Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 95:5

    
     End 80:20).
    
  • Detection: UV at 254 nm.

  • Elution Order:

    • Non-polar impurities (benzyl chlorides).

    • Target Nitrile (

      
       in 80:20 Hex/EtOAc). 
      
    • Polar impurities (hydrolysis products/alcohols).

Frequently Asked Questions (FAQs)

Q1: The product smells like almonds/cyanide. Is this normal? A: Pure nitriles often have an almond-like odor, but this can also indicate free HCN or benzyl halides.[1] Always handle in a fume hood. If the smell is acrid/pungent, it indicates residual benzyl chloride starting material.

Q2: Can I distill this compound? A: Distillation is risky. The boiling point is high (>150°C at reduced pressure), and benzyl cyanides can decompose or polymerize at these temperatures. Vacuum distillation (< 1 mmHg) is possible but Recrystallization is safer and preferred for solids with MP > 50°C.

Q3: My product turned pink/red after standing. Why? A: This indicates oxidation, likely of the phenolic ether or trace phenols. Store the purified solid in the dark, under Nitrogen/Argon, at 2–8°C.

Q4: How do I remove the 3-chloro-4-methoxybenzyl chloride impurity specifically? A: If washing doesn't work, react the crude mixture with a small amount of a secondary amine (like morpholine) or silica-supported amine scavenger.[1] This converts the reactive benzyl chloride into a highly polar amine, which stays on the silica column or washes out with acid [2].

References

  • PrepChem. Synthesis of 3-chloro-4-methoxy-phenylacetonitrile. (n.d.).[1] Retrieved March 8, 2026, from [Link]

Sources

Troubleshooting

troubleshooting low conversion rates in nitrile reduction reactions

Welcome to the Technical Support Center for Chemical Synthesis. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve low conversion rates and poor yields during th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chemical Synthesis. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve low conversion rates and poor yields during the reduction of nitriles to primary amines.

Nitrile reduction is a deceptively complex transformation. Whether you are utilizing high-pressure catalytic hydrogenation or stoichiometric metal hydrides, success dictates strictly controlling the reaction's mechanistic pathways to prevent intermediate stalling and byproduct condensation.

Diagnostic Workflow

G Start Low Nitrile Conversion or Poor Yield CatHydro Catalytic Hydrogenation (Raney Ni/Co, Pd/C) Start->CatHydro Hydride Hydride Reagents (LiAlH4, Boranes) Start->Hydride CatIssue1 Stalled Reaction (Catalyst Poisoning) CatHydro->CatIssue1 CatIssue2 Secondary/Tertiary Amine Byproducts CatHydro->CatIssue2 HydIssue1 Unreacted Substrate (Steric Hindrance) Hydride->HydIssue1 HydIssue2 Poor Mass Recovery (Emulsion Trapping) Hydride->HydIssue2 Sol1 Increase H2 Pressure or Catalyst Loading CatIssue1->Sol1 Sol2 Add NH3 Additive or Switch to Raney Cobalt CatIssue2->Sol2 Sol3 Switch to Electrophilic BH3-THF or Alane HydIssue1->Sol3 Sol4 Execute Strict Fieser Workup HydIssue2->Sol4

Diagnostic workflow for troubleshooting low conversion in nitrile reduction reactions.

Troubleshooting FAQs: Mechanistic Causality & Solutions

Category 1: Catalytic Hydrogenation

Q: My Raney Nickel hydrogenation stalled at 50% conversion, and GC-MS shows a mixture of primary, secondary, and tertiary amines. Why did this happen, and how do I fix it? A: This is a classic mechanistic trap. During catalytic hydrogenation, the nitrile is first reduced to a highly reactive imine intermediate[1]. If the local concentration of the newly formed primary amine is high, it acts as a nucleophile and attacks the intermediate imine. This forms an enamine or aminal intermediate that subsequently reduces to a secondary or tertiary amine, consuming your starting material and stalling the primary conversion[1]. Causality & Solution: To suppress this condensation pathway, you must shift the equilibrium. Adding anhydrous ammonia (NH₃) to the reaction mixture saturates the environment with a competing, low-steric nucleophile, forcing the intermediate back toward the primary imine[2]. Alternatively, switching from Raney Nickel to Raney Cobalt (or Sponge Cobalt) significantly enhances regioselectivity for the primary amine due to differences in the metal's surface binding affinity for the imine intermediate[1][3].

Category 2: Hydride Reductions

Q: I am using LiAlH₄ to reduce a sterically hindered pivalonitrile derivative, but I am recovering mostly unreacted starting material. Is the LiAlH₄ degraded? A: While reagent degradation is possible, the more likely culprit is steric exclusion. The mechanism of LiAlH₄ reduction requires the nucleophilic hydride to attack the electrophilic nitrile carbon, forming an imine anion that must be stabilized by a Lewis acid-base complexation (forming an N-Al bond)[4]. In sterically bulky substrates, the bulky aluminum complex cannot approach the nitrogen atom to form this critical intermediate[5]. Causality & Solution: Switch from a nucleophilic reducing agent (LiAlH₄) to an electrophilic one, such as Borane-THF (BH₃·THF) or Alane (AlH₃). Electrophilic boranes coordinate directly to the nitrile nitrogen's lone pair first, activating the adjacent carbon for intramolecular hydride transfer, which is far less sensitive to steric bulk[6][7].

Q: My LiAlH₄ reduction showed full conversion by TLC, but after aqueous workup, my isolated yield is less than 30%. Where is my product? A: Your primary amine is likely trapped in a gelatinous aluminum hydroxide emulsion. When LiAlH₄ is quenched improperly, it forms polymeric aluminum salts that aggressively coordinate to polar primary amines, making extraction nearly impossible[8]. Causality & Solution: You must use the Fieser Workup. This specific stoichiometric addition of water and sodium hydroxide forces the aluminum salts to precipitate as a highly crystalline, granular aluminate that does not trap the amine and is easily filterable[8][9].

Quantitative Data: Reagent Selection Matrix

To optimize your conversion rates, select your reagent based on the steric and electronic demands of your substrate.

Reduction MethodPrimary Amine SelectivityFunctional Group ToleranceTypical Conversion YieldMechanistic Note
Raney Nickel (H₂) Low to ModeratePoor (Reduces alkenes, alkynes)40 - 70%Prone to secondary amine condensation without NH₃ additive.
Raney Cobalt (H₂) HighModerate75 - 95%Superior surface affinity prevents imine condensation[1].
LiAlH₄ HighPoor (Reduces esters, amides)80 - 95%Fails on sterically hindered nitriles due to bulky N-Al transition state[5].
BH₃·THF HighGood (Tolerates halogens)85 - 99%Electrophilic activation overcomes steric hindrance[6].
DIBAL-H N/A (Yields Aldehydes)ModerateVariableStops at the imine stage; aqueous workup yields aldehydes, not amines[1].

Self-Validating Experimental Protocols

Protocol 1: The Fieser Workup for LiAlH₄ Reductions

This protocol guarantees the release of primary amines from aluminum complexes, preventing yield loss during extraction[8][9].

Procedure:

  • Upon reaction completion, cool the reaction flask containing

    
     grams of LiAlH₄ to 0 °C under vigorous stirring.
    
  • Slowly add exactly

    
     mL of deionized water dropwise. (Caution: Highly exothermic, H₂ gas evolution).
    
  • Slowly add exactly

    
     mL of a 15% (w/v) aqueous NaOH solution.
    
  • Finally, add exactly

    
     mL of deionized water.
    
  • Remove the ice bath and allow the mixture to warm to room temperature while stirring vigorously for 15–30 minutes.

  • Add anhydrous MgSO₄ to absorb excess water, stir for 15 minutes, and filter through a pad of Celite.

Validation Checkpoint: Observe the physical state of the salts. A successful Fieser quench transforms the initial gray, bubbling slurry into a stark white, free-flowing granular precipitate. If the mixture remains a sticky, gray gel, the stoichiometry of the quench was violated, and your amine remains trapped in the emulsion.

Protocol 2: High-Selectivity Catalytic Hydrogenation

This protocol utilizes Raney Cobalt and an ammonia additive to drive conversion entirely to the primary amine[2].

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve the nitrile substrate in anhydrous methanol.

  • Add 7 M ammonia in methanol (approx. 5 equivalents relative to the nitrile).

  • Carefully add a catalytic amount of washed Raney Cobalt slurry (approx. 10-20 mol%).

  • Seal the vessel, purge with nitrogen three times, and then pressurize with H₂ gas to 50–100 psi (3.4–6.8 atm).

  • Stir vigorously at 50 °C until hydrogen uptake ceases.

Validation Checkpoint: Monitor the pressure drop in the vessel. The reaction is a self-validating stoichiometric system: the pressure drop should plateau at exactly 2 molar equivalents of H₂ consumed per mole of nitrile. If the pressure plateaus at 1 equivalent, the reaction has stalled at the imine/enamine stage, indicating catalyst poisoning or insufficient ammonia.

References

Sources

Optimization

Technical Support Center: Solvent Optimization for (3-Chloro-4-methoxyphenyl)acetonitrile Reactions

Introduction (3-Chloro-4-methoxyphenyl)acetonitrile (CAS: 7569-58-6) is a highly versatile building block in pharmaceutical synthesis and drug development. The presence of the electron-donating methoxy group and the elec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3-Chloro-4-methoxyphenyl)acetonitrile (CAS: 7569-58-6) is a highly versatile building block in pharmaceutical synthesis and drug development. The presence of the electron-donating methoxy group and the electron-withdrawing chlorine atom on the phenyl ring modulates the acidity of the α-protons and the electrophilicity of the nitrile carbon. Consequently, solvent selection is not merely a medium choice—it actively dictates the reaction pathway, transition-metal catalyst stability, and chemoselectivity.

Below is our comprehensive troubleshooting guide and FAQ to help you optimize solvent conditions for the most common transformations of this compound.

Mandatory Visualization: Solvent Selection Workflow

G Start (3-Chloro-4-methoxyphenyl) acetonitrile Reactions Alkylation α-Alkylation Start->Alkylation Reduction Nitrile Reduction Start->Reduction Hydrolysis Hydrolysis to Acid Start->Hydrolysis Alk_Alcohols Borrowing Hydrogen (Alcohols) Alkylation->Alk_Alcohols Alk_Halides Traditional Alkylation (Alkyl Halides) Alkylation->Alk_Halides Red_Amine Reduction to Amine (LiAlH4) Reduction->Red_Amine Red_Aldehyde Reduction to Aldehyde (DIBAL-H) Reduction->Red_Aldehyde Hyd_Acid Aqueous DMSO / HBr (Reflux) Hydrolysis->Hyd_Acid Solv_Tol Toluene or Solvent-Free (Optimal for Ir/Cu catalysts) Alk_Alcohols->Solv_Tol Solv_Biphasic Biphasic Toluene/H2O + PTC (Prevents dialkylation) Alk_Halides->Solv_Biphasic Solv_THF Anhydrous THF (Reflux) Red_Amine->Solv_THF Solv_DCM Anhydrous DCM or Toluene (-78 °C) Red_Aldehyde->Solv_DCM

Workflow for optimizing solvent selection based on the target transformation.

Section 1: Troubleshooting α-Alkylation Reactions

Q1: Why is my borrowing-hydrogen α-alkylation of (3-Chloro-4-methoxyphenyl)acetonitrile failing to reach full conversion in polar aprotic solvents like DMF? Causality & Solution: In borrowing-hydrogen catalysis (using Ir or Cu catalysts with alcohols), polar coordinating solvents like DMF or DMSO competitively bind to the transition metal center. This poisons the catalyst's ability to undergo the crucial hydrogen atom abstraction from the alcohol. Furthermore, the intermediate Knoevenagel condensation requires efficient water management[1]. Recommendation: Switch to a non-polar solvent like Toluene or adopt a completely solvent-free system. Literature demonstrates that using Toluene with t-BuOK, or a solvent-free melt with KOH and [Cp*IrCl₂]₂, maximizes catalytic efficiency and yields >95% conversion with water as the only byproduct ([2]).

Q2: How do I minimize over-alkylation (dialkylation) when reacting the substrate with alkyl halides? Causality & Solution: The α-proton of the monoalkylated product is often less sterically hindered and remains highly acidic. In homogeneous polar solvents (like THF with NaH), the base indiscriminately deprotonates both the starting material and the monoalkylated product. Recommendation: Employ a biphasic solvent system (Toluene/Water) with a Phase Transfer Catalyst (PTC) such as tetrabutylammonium bromide (TBAB) and aqueous NaOH. The organic solvent restricts the solubility of the base, keeping the deprotonation rate controlled at the biphasic interface, which kinetically favors monoalkylation.

Section 2: Troubleshooting Nitrile Reductions

Q3: My reduction to the primary amine using LiAlH₄ is yielding a gelatinous mess and incomplete conversion. Is the solvent to blame? Causality & Solution: While anhydrous THF is the mandatory solvent for LiAlH₄ reductions due to its optimal coordination ability and boiling point, the emulsion is caused by the formation of insoluble polymeric aluminum alkoxides/hydroxides during aqueous quenching, not the reaction solvent itself ([3]). Recommendation: Maintain THF as the solvent but implement the Fieser workup (n, n, 3n method) to force the aluminum salts into a granular, easily filterable precipitate.

Q4: For partial reduction to the aldehyde using DIBAL-H, should I use THF, DCM, or Toluene? Causality & Solution: DIBAL-H exists as a bridged dimer in non-polar solvents (Toluene, Hexanes) but forms monomeric complexes in coordinating solvents (THF). For the selective formation of the stable iminium-aluminum intermediate—which prevents over-reduction to the amine—non-coordinating solvents like Toluene or DCM at -78 °C are superior ([4]). THF increases the reactivity of DIBAL-H, risking over-reduction.

Section 3: Quantitative Data on Solvent Efficacy

Table 1: Solvent Effects on α-Alkylation of Arylacetonitriles (Borrowing Hydrogen Method)
SolventCatalyst SystemBaseConversion / YieldMechanistic Remarks
Toluene CuCl₂/TMEDAt-BuOK>95%Optimal non-coordinating environment; stabilizes metal-hydride intermediate.
Solvent-Free [Cp*IrCl₂]₂KOH>95%Highest atom economy; microwave compatible; drives condensation via mass action.
1,4-Dioxane Base-onlyKOtBu~80%Slight decrease in yield compared to Toluene due to mild oxygen coordination.
DMF / DMSO Transition MetalVarious<20%Severe catalyst poisoning via competitive coordination to the metal center.
Table 2: Solvent Selection for Nitrile Reduction Workflows
Target ProductReagentOptimal SolventTempSelf-Validating Workup Strategy
Primary Amine LiAlH₄Anhydrous THFRefluxFieser Workup (H₂O, 15% NaOH, H₂O); look for white granular salts.
Aldehyde DIBAL-HAnhydrous DCM/Toluene-78 °CMethanol quench followed by Rochelle's salt; look for phase separation.
Aldehyde Raney Ni / HCOOHAqueous Formic AcidRefluxFiltration through Celite; monitor via 2,4-DNP derivatization.

Section 4: Standardized Experimental Protocols

Protocol 1: Self-Validating α-Alkylation via Borrowing Hydrogen (Solvent-Free or Toluene)

This protocol utilizes a green-chemistry approach, avoiding toxic alkyl halides.[5]

  • Setup & Reagent Charging: In an oven-dried Schlenk flask under nitrogen, add (3-Chloro-4-methoxyphenyl)acetonitrile (1.0 mmol), the primary alcohol (1.5 to 3.0 mmol), [Cp*IrCl₂]₂ (2.5 mol %), and KOH (15 mol %). If using a solvent, add 2 mL of anhydrous Toluene.

  • Reaction Initiation: Heat the mixture to 100 °C (conventional heating) or apply microwave irradiation.

    • Self-Validation Check: The reaction mixture should transition from a heterogeneous suspension to a homogenous dark solution as the catalyst activates. The evolution of condensation water droplets on the upper cooler regions of the flask indicates the Knoevenagel condensation is proceeding.

  • Monitoring: Stir for 14 hours (or 1-2 hours if microwaved). Monitor via TLC (Hexanes:EtOAc 4:1).

    • Self-Validation Check: The complete disappearance of the UV-active starting material spot validates reaction completion.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. Purify via flash chromatography.

Protocol 2: DIBAL-H Reduction to 3-Chloro-4-methoxyphenylacetaldehyde

Selective reduction requires strict temperature and solvent control.[4]

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (3-Chloro-4-methoxyphenyl)acetonitrile (1.0 equiv) and dissolve in anhydrous DCM or Toluene (0.2–0.5 M concentration).

  • Temperature Control: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Self-Validation Check: Ensure the internal temperature probe reads ≤ -75 °C before proceeding. Higher temperatures will lead to amine formation.

  • Addition: Add DIBAL-H solution (1.0 M in Toluene, 1.1–1.5 equiv) dropwise via a syringe pump over 45 minutes.

    • Self-Validation Check: The internal temperature must not spike above -70 °C during the addition.

  • Quench & Workup: Stir for 2 hours at -78 °C. Quench the reaction by the slow, dropwise addition of anhydrous methanol (1 mL/mmol) at -78 °C to destroy excess DIBAL-H.

    • Self-Validation Check: Gas evolution (H₂) will occur; wait until bubbling completely ceases.

  • Hydrolysis: Warm to room temperature and add a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate). Stir vigorously for 2-4 hours until the gelatinous aluminum complex breaks down into two distinct, clear phases. Extract with DCM, dry, and concentrate.

References

  • Löfberg, C., Grigg, R., Whittaker, M. A., Keep, A., & Derrick, A. (2006). "Efficient Solvent-Free Selective Monoalkylation of Arylacetonitriles with Mono-, Bis-, and Tris-primary Alcohols Catalyzed by a Cp*Ir Complex." The Journal of Organic Chemistry, 71(21), 8023-8027.[Link]

  • Organic Chemistry Portal. "Efficient Solvent-Free Selective Monoalkylation of Arylacetonitriles."[Link]

  • National Institutes of Health (NIH). "One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment."[Link]

  • LibreTexts. "20.7: Chemistry of Nitriles."[Link]

  • PrepChem. "Synthesis of 3-chloro-4-methoxy-phenylacetonitrile."[Link]

Sources

Troubleshooting

preventing hydrolysis side reactions during storage of benzyl cyanides

Topic: Preventing Hydrolysis Side Reactions During Storage of Benzyl Cyanides Audience: Researchers, Process Chemists, and Drug Development Professionals Ticket ID: #BCN-STAB-001 Introduction: The Stability Paradox Benzy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Hydrolysis Side Reactions During Storage of Benzyl Cyanides Audience: Researchers, Process Chemists, and Drug Development Professionals Ticket ID: #BCN-STAB-001

Introduction: The Stability Paradox

Benzyl cyanide (Phenylacetonitrile) is a deceptive reagent. While generally stable under ideal conditions, it possesses an "active methylene" unit and a nitrile group susceptible to hydrolysis. In the presence of trace moisture and catalytic impurities (acidic or basic), it degrades into 2-phenylacetamide and eventually phenylacetic acid .

This degradation is not just a purity issue; it introduces active hydrogen donors (amides/acids) that can quench sensitive reagents (e.g., organolithiums, hydrides) in downstream synthesis. This guide provides the technical protocols to arrest this pathway.

Module 1: The Hydrolysis Mechanism (Theory)

To prevent degradation, one must understand the enemy. Hydrolysis is not spontaneous; it requires a catalyst and water.

The Degradation Pathway

The nitrile group (


) is attacked by water.[1][2][3][4] This reaction is slow at neutral pH but accelerates exponentially with trace acid/base contamination from improper washing or glass surface alkalinity.

HydrolysisMechanism BCN Benzyl Cyanide (Ph-CH2-CN) Imidate Imidic Acid Intermediate BCN->Imidate Nucleophilic Attack H2O + H2O (Cat. H+ or OH-) Amide 2-Phenylacetamide (Primary Degradant) Imidate->Amide Tautomerization Acid Phenylacetic Acid (Final Hydrolysis Product) Amide->Acid Further Hydrolysis (Requires Heat/Time) Ammonia + NH3 Acid->Ammonia

Figure 1: Step-wise hydrolysis pathway of benzyl cyanide. Note that the amide is the kinetic product often found in stored samples.

Key Technical Insight: The transformation to the amide is often "invisible" to simple visual inspection as both the nitrile and the amide can be colorless solids/oils. However, the amide is a solid at room temperature (MP ~156°C), so the appearance of suspended solids in your liquid benzyl cyanide is a critical red flag [1].

Module 2: Storage Best Practices (Prevention)

Core Directive: Starve the reaction of water and catalysts.

Protocol A: The "Dry & Inert" Storage System

Use this protocol for storage durations >1 week.

  • Container Selection:

    • Recommended: Amber borosilicate glass with a PTFE-lined screw cap.

    • Avoid: Polyethylene (PE) bottles for long-term storage (permeable to moisture over years).

    • Avoid: Metal containers (trace metals can act as Lewis acids).

  • Atmospheric Control:

    • Purge the headspace with Argon (preferred) or Nitrogen before sealing. Argon is heavier than air and forms a more effective blanket.

    • Wrap the cap junction with Parafilm or electrical tape to prevent gas exchange.

  • Desiccant Strategy (Optional but Recommended):

    • Store the sealed bottle inside a secondary desiccator or a jar containing activated molecular sieves (4Å).

    • Warning: Do not add molecular sieves directly into the liquid unless you have verified they are neutral. Basic sieves can catalyze hydrolysis.

  • Temperature Control:

    • Store at 2–8°C . Lower temperatures kinetically inhibit the hydrolysis reaction.

    • Critical Step: Allow the bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold liquid [2].

Protocol B: Handling & Aliquoting

Most contamination occurs during use.

  • Never return unused reagent to the stock bottle.

  • Use oven-dried glass pipettes or syringes.

  • If the reagent smells of ammonia, hydrolysis has already advanced significantly (Ammonia is the byproduct of the Amide

    
     Acid step).
    

Module 3: Troubleshooting & Quality Control

QC: Detecting Degradation

Before using a stored batch for a critical reaction (e.g., Grignard addition), verify purity.

Table 1: Spectroscopic Signatures of Degradation

FeatureBenzyl Cyanide (Pure)Phenylacetamide (Impurity)Phenylacetic Acid (Impurity)
IR (ATR) Sharp

at 2250 cm⁻¹
Strong

at 1650–1680 cm⁻¹ (Amide I)
Broad

(2500–3300 cm⁻¹) &

~1700 cm⁻¹
¹H NMR (CDCl₃)

3.75 (s, 2H, CH ₂-CN)

3.55 (s, 2H) & Broad NH signals (5.5–6.5 ppm)

3.65 (s, 2H) & Broad COOH (>10 ppm)
Physical State Colorless LiquidWhite Solid (Suspended)White Solid
Odor Aromatic, Almond-likeOdorless (Pure)Pungent, Vinegar/Honey-like
Recovery: Purification Workflow

If your batch shows <5% hydrolysis (cloudiness or small IR peaks), use this workflow to restore purity.

PurificationWorkflow Start Degraded Benzyl Cyanide (Cloudy/Ammonia Smell) Step1 1. Dilute in Et2O or DCM Start->Step1 Step2 2. Wash with 10% HCl (Removes Amide/Amine) Step1->Step2 Step3 3. Wash with Sat. NaHCO3 (Removes Phenylacetic Acid) Step2->Step3 Step4 4. Dry (MgSO4) & Concentrate Step3->Step4 Step5 5. Vacuum Distillation (BP 100-105°C @ 10 mmHg) Step4->Step5

Figure 2: Recovery workflow for hydrolyzed benzyl cyanide. Distillation is the ultimate purification step [3].

Module 4: FAQs

Q: I left the bottle uncapped on the bench overnight. Is it ruined? A: Likely not "ruined," but compromised. It has absorbed atmospheric moisture.

  • Action: If it is still clear, add activated 4Å molecular sieves (neutral) and let stand for 24 hours. If cloudy, distill it. Do not use for moisture-sensitive reactions (e.g., LDA alkylation) without drying.

Q: Can I store Benzyl Cyanide in a plastic (HDPE) bottle? A: For short term (<1 month), yes. For long term, no . HDPE is permeable to water vapor over time. Always transfer to glass for archival storage.

Q: My sample has turned yellow. Is this hydrolysis? A: No. Hydrolysis products are typically white. Yellowing usually indicates oxidation or polymerization of trace impurities (often from light exposure).

  • Action: Perform a simple vacuum distillation. The colored impurities are high-boiling and will remain in the pot.

Q: Why does my "pure" commercial bottle have a solid precipitate at the bottom? A: This is 2-phenylacetamide, formed from slow hydrolysis during shelf storage.

  • Action: Decant the liquid carefully. If you need precise stoichiometry, filter the liquid through a syringe filter (0.45 µm PTFE) and check the NMR to ensure no dissolved acid remains.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8794, Phenylacetonitrile. Retrieved from [Link]

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for nitrile purification via distillation).

Sources

Optimization

Technical Support Center: Purification of 2-(3-Chloro-4-methoxyphenyl)acetonitrile

Ticket ID: #PUR-CN-402 Status: Open Priority: High (Process Optimization) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-CN-402 Status: Open Priority: High (Process Optimization) Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

This guide addresses the separation of 2-(3-Chloro-4-methoxyphenyl)acetonitrile (Product) from its starting material, 3-Chloro-4-methoxybenzyl chloride (SM).[1][2]

The Core Challenge: Both the product and the starting material are lipophilic aromatics with similar polarities.[1][2] Standard aqueous extractions often fail to separate them, and their boiling points are close enough to make fractional distillation difficult without high-vacuum equipment.[1][2]

The Solution: We utilize the difference in chemical reactivity (electrophilicity) rather than just physical properties.[1][2] This guide outlines three validated protocols ranging from chemical scavenging (highest purity) to crystallization (highest scalability).[1][2]

Critical Safety Protocol (Read Before Proceeding)

WARNING: CYANIDE HAZARD If you are synthesizing this from the benzyl chloride using NaCN/KCN, your crude mixture may contain residual cyanide. [1][2] * Acid Warning: Do NOT acidify the crude mixture until you have confirmed the absence of cyanide (via Fe(II) test strip or bleach quenching).[1][2] Acidifying cyanide salts releases lethal HCN gas. [1][2] * Waste: All aqueous waste from the initial extraction must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.[1][2]

Module 1: Diagnostic Matrix

Before selecting a purification method, quantify the impurity profile.[1][2]

Diagnostic MethodProduct Signal (Nitrile)Impurity Signal (Benzyl Chloride)Notes
TLC (Hex:EtOAc 4:1)


SM is less polar and moves faster.[1][2] Stains with KMnO4.[1][2]
1H NMR (CDCl3)

ppm (s, 2H,

-CN)

ppm (s, 2H,

-Cl)
The shift difference is distinct.[1][2] Integrate these peaks to calculate molar ratio.
GC-MS / HPLC M+ = 181.6M+ = 191.0Chloride isotope pattern (3:1) is visible in both.[1][2]

Module 2: The "Chemical Scavenging" Method (Recommended)[1][2]

Best for: High purity requirements (>99%), removing <10% residual SM.[1][2] Mechanism: Exploits the high electrophilicity of the benzyl chloride SM.[1][2] We add a sacrificial amine (morpholine) to convert the lipophilic SM into a water-soluble ammonium salt.[1][2] The nitrile product is stable to these conditions.[1][2]

Protocol
  • Dissolution: Dissolve the crude oil in Toluene or DCM (5 mL per gram of crude).

  • Scavenging: Add Morpholine (1.5 equivalents relative to the remaining benzyl chloride impurity, calculated via NMR).

    • Note: If exact amount is unknown, add 5 mol% relative to the total mass.[1][2]

  • Reaction: Stir at 40°C for 2 hours .

    • Monitoring: Check TLC.[1][2][3] The high-running SM spot should disappear, replaced by a baseline spot (the salt).

  • Workup (The Separation):

    • Wash the organic layer with 1M HCl (2x).[1][2][4]

      • Chemistry: This protonates the excess morpholine and the new benzyl-morpholinium salt, forcing them into the aqueous layer.[1][2]

    • Wash with Water (1x) and Brine (1x).[1][2]

    • Dry over

      
      , filter, and concentrate.
      
Workflow Diagram

ScavengingProcess Start Crude Mixture (Nitrile + Benzyl Chloride) Reagent Add Morpholine (Nucleophile) Start->Reagent Reaction Stir 40°C, 2h (S_N2 Reaction) Reagent->Reaction Biphasic Wash with 1M HCl Reaction->Biphasic Aqueous Aqueous Layer (Contains Morpholinium Salt) Biphasic->Aqueous Removes Impurity Organic Organic Layer (Pure Nitrile) Biphasic->Organic Retains Product Final Concentrate -> Pure Product Organic->Final

Caption: Chemical scavenging workflow converting lipophilic impurities into water-soluble salts.

Module 3: Crystallization Dynamics (Scalable)

Best for: Large scale (>10g), solid products.[1][2] Target Property: The product has a melting point of 54–56°C [1].[1][2][4] The starting material is a liquid or low-melting solid.[1][2]

Solvent Systems[1][2][3][5][6]
Solvent SystemRatio (v/v)Temperature ProfileComments
Isopropanol (IPA) PureHot (60°C)

-20°C
Best balance of yield and purity.[1][2]
Ethanol / Water 9:1Hot (60°C)

4°C
Higher yield, but drying takes longer due to water.[1][2]
Heptane / Toluene 10:1Hot (70°C)

RT
Good for removing very non-polar impurities.[1][2]
Troubleshooting "Oiling Out"

If the product forms an oil at the bottom instead of crystals:

  • Reheat until the oil dissolves.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass side with a spatula.[1][2]

  • Slow Cool: Wrap the flask in foil/towel to cool very slowly to room temperature before putting it in the fridge. Rapid cooling traps impurities and causes oiling.[1][2]

Module 4: Flash Chromatography (Small Scale)

Best for: Small scale (<1g) or complex mixtures.[1][2]

  • Stationary Phase: Silica Gel (40-63

    
    ).[1][2]
    
  • Mobile Phase: Gradient elution.[1][2]

    • Start: 100% Hexanes (Elutes unreacted Benzyl Chloride).

    • Ramp: 90:10 Hexanes:Ethyl Acetate (Elutes Product).[1][2]

  • Loading: Dry load on Celite or Silica is recommended if the crude is viscous.[1][2]

FAQ: Troubleshooting Common Issues

Q: My product is dark brown/black. Is it ruined? A: No. This is likely "polymerization tar" from the high-temperature cyanation step.[1][2]

  • Fix: Dissolve in EtOAc and filter through a pad of Silica Gel or Activated Charcoal .[1][2] The tar will stick to the pad; the nitrile will pass through.[1][2]

Q: I see a new spot on TLC at the baseline (very polar). What is it? A: This is likely 2-(3-Chloro-4-methoxyphenyl)acetic acid .[1][2]

  • Cause: Hydrolysis of the nitrile during workup (too acidic/hot) or reaction (wet DMSO).[1][2]

  • Removal: Wash the organic layer with saturated

    
    .[1][2] The acid will move to the aqueous layer; the nitrile stays in the organic.[1][2]
    

Q: Can I distill this product? A: Yes, but proceed with caution.

  • The boiling point is high (>150°C at high vacuum).[1][2]

  • Risk:[1][4][5] Thermal decomposition.[1][2] Crystallization (Module 3) is safer and energy-efficient for this melting point range (54-56°C).[1][2]

References

  • BenchChem. (2025).[1][2][3][6] Synthesis of 3-chloro-4-methoxy-phenylacetonitrile. Retrieved from 4[1][2]

  • Organic Syntheses. (1950).[1][2] p-Methoxyphenylacetonitrile.[1][2] Org. Synth. 30, 43. Retrieved from 2[1][2]

  • PubChem. (2025).[1][2] 2-(3-Chloro-4-methoxyphenyl)acetonitrile Compound Summary. Retrieved from 7[1][2]

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues of 3-Chloro-4-methoxybenzyl Cyanide

Welcome to the technical support guide for 3-Chloro-4-methoxybenzyl cyanide. This resource is designed for researchers, scientists, and drug development professionals to address the significant challenge of this compound...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-Chloro-4-methoxybenzyl cyanide. This resource is designed for researchers, scientists, and drug development professionals to address the significant challenge of this compound's poor aqueous solubility. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome solubility hurdles in your experiments.

Understanding the Challenge: Physicochemical Properties

3-Chloro-4-methoxybenzyl cyanide is a hydrophobic organic molecule. Its structure, characterized by a substituted benzene ring, contributes to its low affinity for water. While specific experimental solubility data is not widely published, we can infer its properties from its structure and data from similar compounds. It is expected to be practically insoluble in water.

PropertyValue / DescriptionRationale / Source
Molecular Formula C₉H₈ClNOBased on chemical structure.
Molecular Weight 181.62 g/mol Calculated from the molecular formula.
Appearance Expected to be a solid or liquid.Analogy to similar compounds like 4-Methoxybenzyl cyanide (liquid/low MP)[1][2] and 4-Chlorobenzyl Cyanide.[3]
Water Solubility Predicted to be very low (< 100 µg/mL).Compounds with high molecular weight and hydrophobic features are often poorly soluble.[4] The term "practically insoluble" is common for such molecules in pharmaceutical development.[5]
Recommended Solvents Polar aprotic solvents (e.g., DMSO, DMF), Alcohols (e.g., Ethanol).These solvents are effective for dissolving a wide range of poorly water-soluble compounds and are miscible with water.[6][7][]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when attempting to dissolve 3-Chloro-4-methoxybenzyl cyanide in aqueous solutions for experimental use.

Q1: I added 3-Chloro-4-methoxybenzyl cyanide directly to my aqueous buffer and it won't dissolve. Why?

A1: Direct dissolution of a highly hydrophobic compound like 3-Chloro-4-methoxybenzyl cyanide in water is generally unsuccessful. The core issue is the energetic unfavorability of disrupting the strong hydrogen-bonding network of water to accommodate a non-polar solute.[9] To achieve a homogenous aqueous solution, an intermediate step is required, which almost always involves creating a concentrated stock solution in a water-miscible organic solvent first.

Q2: What is the recommended first step for preparing an aqueous solution?

A2: The universally accepted best practice is to first prepare a high-concentration stock solution in a suitable organic solvent.[10][11] This stock solution can then be serially diluted into your aqueous buffer to achieve the desired final concentration. This method ensures the compound is fully solvated before its introduction to the aqueous environment.

Recommended Solvents for Stock Solutions:

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent capable of dissolving many poorly soluble compounds. It is a standard choice in biological assays.[6][][10]

  • N,N-Dimethylformamide (DMF): Similar to DMSO in its solubilizing power and applications.[6]

  • Ethanol: A less toxic alternative to DMSO, suitable for many applications, though it may have lower solubilizing power for highly hydrophobic compounds.[][10]

Q3: I successfully made a stock solution in DMSO, but when I dilute it into my buffer, a cloudy precipitate forms. What is happening and how can I fix it?

A3: This is a classic problem known as "precipitation upon dilution" or "crashing out." It occurs when the concentration of the organic co-solvent (in this case, DMSO) in the final aqueous solution is too low to maintain the solubility of your compound.[10] The compound, now in a predominantly aqueous environment it is not soluble in, precipitates out of the solution.

Here are several strategies to resolve this issue, starting with the simplest:

  • Lower the Final Concentration: The most straightforward solution is to reduce the target concentration of 3-Chloro-4-methoxybenzyl cyanide in your final aqueous solution. Your current concentration may simply be above its solubility limit in that specific water/co-solvent mixture.[10]

  • Increase the Co-solvent Percentage: If your experimental system can tolerate it, increasing the final percentage of the organic solvent can help keep the compound in solution.[10] For example, if a 0.1% final DMSO concentration causes precipitation, try 0.5% or 1%. Always run a vehicle control with the same co-solvent concentration to ensure the solvent itself does not affect your experimental results.

  • Use a Surfactant: For applications where the co-solvent concentration must be kept to a minimum, adding a small amount of a biocompatible surfactant can be highly effective.[9][10] See Q5 for more details.

  • Prepare Fresh Dilutions: Do not store dilute aqueous solutions for long periods. Hydrophobic compounds can precipitate over time. It is best practice to prepare fresh working solutions from your stock for each experiment.[10]

Q4: Can I use pH adjustment to improve the solubility of 3-Chloro-4-methoxybenzyl cyanide?

A4: It is highly unlikely that pH adjustment will be an effective strategy. The principle of pH adjustment relies on the compound being a weak acid or a weak base.[][12][13] By altering the pH, one can ionize the compound, forming a salt that is typically much more water-soluble. 3-Chloro-4-methoxybenzyl cyanide is a neutral molecule; it does not have easily ionizable functional groups (like a carboxylic acid or an amine) that can be protonated or deprotonated within a typical aqueous pH range. Therefore, changing the pH will not significantly impact its solubility.[12]

Q5: How can surfactants help, and which ones should I consider?

A5: Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. In water, above a certain concentration (the critical micelle concentration), they self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a non-polar microenvironment.[9][14][15] Your poorly soluble compound, 3-Chloro-4-methoxybenzyl cyanide, can be encapsulated within this hydrophobic core, effectively "dissolving" it in the bulk aqueous phase.[9][16] This process is known as micellar solubilization.

Commonly Used Laboratory Surfactants:

  • Tween® 80 (Polysorbate 80): A non-ionic surfactant widely used in pharmaceutical formulations and biological research.

  • Pluronic® F-68: A non-ionic triblock copolymer surfactant known for its low toxicity in cell culture applications.[10]

Q6: Is it a good idea to heat or sonicate my solution to get the compound to dissolve?

A6: Both heating and sonication can be used to increase the rate of dissolution, but they must be used with caution.

  • Sonication: Utilizes high-frequency sound waves to agitate the solvent and break apart solid particles, increasing their surface area and speeding up dissolution.[9] It is a useful technique for dispersing solids.

  • Heating: Increases the kinetic energy of the system, which can help overcome intermolecular forces and increase solubility.[17]

Causality and Caveats: While these methods can help get a compound into solution, they do not guarantee it will stay in solution upon cooling to room or experimental temperature. If the compound's solubility is low at the working temperature, it will likely precipitate out again.[9] Furthermore, benzyl cyanide derivatives can be thermally sensitive. Excessive heat could lead to degradation or unwanted side reactions.[18] Always start with milder methods like co-solvency before resorting to heat.

Troubleshooting Workflow

This flowchart provides a logical path for systematically addressing solubility issues with 3-Chloro-4-methoxybenzyl cyanide.

G start Start: Need Aqueous Solution of 3-Chloro-4-methoxybenzyl cyanide prep_stock Prepare concentrated stock solution in 100% DMSO or Ethanol. (See Protocol 1) start->prep_stock stock_dissolved Does the stock dissolve completely? prep_stock->stock_dissolved sonicate Gently warm or sonicate the stock solution. stock_dissolved->sonicate No dilute Dilute stock into aqueous buffer to final [C]. (See Protocol 2) stock_dissolved->dilute Yes sonicate->stock_dissolved precipitate Does it precipitate upon dilution? dilute->precipitate success Success! Solution is ready for experiment. (Run vehicle control) precipitate->success No troubleshoot Troubleshooting Required precipitate->troubleshoot Yes lower_conc Lower the final target concentration. troubleshoot->lower_conc increase_cosolvent Increase final % of co-solvent (e.g., from 0.1% to 0.5% DMSO). Check experimental tolerance. troubleshoot->increase_cosolvent use_surfactant Add a surfactant (e.g., Tween-80, Pluronic F-68) to the aqueous buffer. (See Protocol 3) troubleshoot->use_surfactant lower_conc->dilute increase_cosolvent->dilute use_surfactant->dilute

Caption: Troubleshooting workflow for dissolving 3-Chloro-4-methoxybenzyl cyanide.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

Objective: To create a high-concentration, fully dissolved stock solution of 3-Chloro-4-methoxybenzyl cyanide in an appropriate organic solvent.

Materials:

  • 3-Chloro-4-methoxybenzyl cyanide

  • Dimethyl Sulfoxide (DMSO), anhydrous grade

  • Analytical balance

  • Glass vial with a PTFE-lined cap

  • Vortex mixer or sonicator

Procedure:

  • Calculation: Determine the mass of 3-Chloro-4-methoxybenzyl cyanide needed to prepare your desired stock concentration (e.g., 10 mM, 50 mM). Use the formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight (181.62 g/mol )[19]

  • Weighing: Accurately weigh the calculated mass of the compound and transfer it to the glass vial.

  • Dissolution: Add the calculated volume of DMSO to the vial.

  • Solubilization: Tightly cap the vial and vortex vigorously. If needed, place the vial in a room temperature water bath sonicator for 5-10 minutes until all solid particles are visually dissolved.[9]

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Preparation of an Aqueous Working Solution (Co-Solvent Method)

Objective: To dilute the organic stock solution into an aqueous buffer to achieve the final working concentration without precipitation.

Materials:

  • Concentrated stock solution (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS, Tris-HCl)

  • Calibrated micropipettes

Procedure:

  • Pre-warm Buffer: Bring your aqueous buffer to the final experimental temperature (e.g., 37°C).

  • Dilution: Pipette the required volume of the stock solution directly into the aqueous buffer while gently vortexing or stirring the buffer.

    • Causality: Adding the small volume of stock to the large volume of buffer ensures rapid mixing and dispersion, minimizing localized high concentrations that can trigger precipitation.

  • Final Concentration Check: Ensure the final concentration of the organic solvent is as low as possible and is tolerated by your experimental system (typically ≤0.5% for many cell-based assays).

  • Visual Inspection: Visually inspect the final solution against a dark background to ensure it is clear and free of any precipitate. If precipitation occurs, refer to the troubleshooting guide (Q3).

  • Use Immediately: Use the freshly prepared working solution promptly for your experiment.[10]

Protocol 3: Preparation of an Aqueous Working Solution (Surfactant-Assisted Method)

Objective: To use a surfactant to maintain the solubility of 3-Chloro-4-methoxybenzyl cyanide in an aqueous solution, particularly when co-solvent concentrations must be minimized.

Materials:

  • Concentrated stock solution (from Protocol 1)

  • Sterile aqueous buffer

  • Surfactant stock solution (e.g., 10% Tween® 80 or Pluronic® F-68 in water)

  • Calibrated micropipettes

Procedure:

  • Prepare Surfactant Buffer: Add the surfactant stock solution to your main aqueous buffer to achieve a final surfactant concentration slightly above its critical micelle concentration (CMC). A common starting point is 0.01-0.1% w/v.

  • Dilution: While stirring the surfactant-containing buffer, add the required volume of your organic stock solution of 3-Chloro-4-methoxybenzyl cyanide.

  • Equilibration: Allow the solution to stir gently for 10-15 minutes. This allows time for the compound to partition into the hydrophobic cores of the micelles.[9]

  • Visual Inspection: Confirm the solution is clear and homogenous.

  • Control Group: Remember to prepare a vehicle control containing the same final concentrations of both the organic solvent and the surfactant.

Safety & Handling

3-Chloro-4-methoxybenzyl cyanide is a hazardous chemical. Benzyl cyanide and its derivatives are toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[3][18][20] Always handle this compound in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[21] Consult the Safety Data Sheet (SDS) for complete safety and disposal information before beginning any work.[20]

References

  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. [Link]

  • Diva-Portal.org. (2021). Optimizing Sample Dissolution Methods of Low Water Soluble Intermediate Organic Compounds to Support Environmental Risk Assessment. [Link]

  • Google Patents. (n.d.).
  • Chemistry World. (2008). Surfactants help reactions work in water. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). A review on solubility enhancement technique for pharmaceutical drugs. [Link]

  • PMC. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]

  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. [Link]

  • askIITians. (2025). How does pH affect solubility?. [Link]

  • ACS Publications. (1988). Methods for Dissolving Hydrophobic Compounds in Water. [Link]

  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

  • ResearchGate. (2025). Surfactants in action: chemistry, behavior, and industrial applications. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Agilent. (2022). Dissolution Failure Investigation. [Link]

  • Lab Manager. (2025). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. [Link]

  • MDPI. (2024). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. [Link]

  • Organic Syntheses Procedure. (n.d.). 2-Propynenitrile, 3-phenyl. [Link]

  • RSC Publishing. (2015). Surfactant technology applied toward an active pharmaceutical ingredient: more than a simple green chemistry advance. [Link]

  • Google Patents. (n.d.). US6200545B1 - Cyanide recovery by solvent extraction.
  • Agilent. (n.d.). Dissolution Failure Investigation. [Link]

  • PMC. (2025). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. [Link]

  • Semantic Scholar. (2018). Surfactant Chemistry Effects on Organic Matter Removal from Water Repellent Sand. [Link]

  • ResearchGate. (2025). (PDF) Studies on solvent extraction of free hydrogen cyanide from river water. [Link]

  • ACP. (2019). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. [Link]

  • Autech Industry Co.,Ltd. (n.d.). 4-Methoxybenzyl cyanide 104-47-2. [Link]

  • Loba Chemie. (2019). 4-METHOXYBENZYL CYANIDE FOR SYNTHESIS MSDS. [Link]

Sources

Optimization

Technical Support Center: Controlling Exothermic Reactions in Phenylacetonitrile Synthesis

Welcome to the Technical Support Center for phenylacetonitrile (benzyl cyanide) functionalization. As a Senior Application Scientist, I have designed this resource specifically for researchers, process chemists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for phenylacetonitrile (benzyl cyanide) functionalization. As a Senior Application Scientist, I have designed this resource specifically for researchers, process chemists, and drug development professionals.

The


-alkylation of phenylacetonitriles is a cornerstone reaction in pharmaceutical synthesis. However, the deprotonation of its highly acidic 

-protons followed by nucleophilic substitution is notoriously exothermic. Failure to manage this heat evolution can lead to thermal runaway, dangerous gas evolution, and poor selectivity (e.g., dialkylation). This guide provides the mechanistic causality, quantitative parameters, and self-validating protocols required to safely master this chemistry.

Mechanistic Causality of the Reaction Exotherm

To control the exotherm, you must first understand its origin. The reaction proceeds via a two-step energetic pathway:

  • Deprotonation: A strong base (e.g., NaOH, NaH, KOtBu) removes an

    
    -proton, forming a resonance-stabilized carbanion. This acid-base neutralization releases initial heat.
    
  • Nucleophilic Substitution (

    
    ):  The carbanion attacks the alkylating agent (e.g., benzyl chloride, methyl iodide). The formation of the new carbon-carbon bond is highly energetically favorable, releasing a massive enthalpy spike [1].
    

If the heat generation rate exceeds the reactor's heat dissipation capacity, the reaction auto-accelerates.

G A Phenylacetonitrile (Substrate) C Deprotonation (Exothermic Step 1) A->C B Strong Base (NaOH, NaH, KOtBu) B->C D Carbanion Intermediate C->D Moderate Heat F Nucleophilic Substitution (Exothermic Step 2) D->F E Alkylating Agent (R-X) E->F G Mono-alkylated Product F->G Major Heat Release H Thermal Runaway / Dialkylation Risk F->H If Cooling Fails

Fig 1. Mechanistic pathway of phenylacetonitrile alkylation highlighting exothermic nodes.

Quantitative Data on Reaction Parameters

The choice of reagents dictates the severity of the exotherm and the required temperature control strategy. Below is a comparative analysis of standard alkylation conditions [3, 5].

Alkylating AgentBase SystemSolvent / CatalystTarget Temp (°C)Exotherm RiskPrimary Control Strategy
Methyl iodide NaH (60% in oil)DMF10 - 25Very High Dropwise addition; external ice bath cooling.
Benzyl chloride 50% NaOH (aq)Toluene / TBAB (PTC)80 - 95High Continuous flow microreactor or programmable pump.
n-Bromopropane KOH (aq)Solvent-free / TBAB60Moderate Ultrasound-assisted agitation (US-PTC).
Benzyl alcohol KOtBuToluene120 - 140Low Borrowing hydrogen strategy; reflux control.

Self-Validating Experimental Protocols

Do not rely solely on time-based dosing. A robust protocol must be a closed-loop system where the physical response of the reaction dictates the next step.

Protocol A: Batch Alkylation via Phase-Transfer Catalysis (PTC)

This protocol utilizes a biphasic system where the phase-transfer catalyst regulates the availability of the carbanion, acting as a chemical throttle for the exotherm.

  • Reactor Setup & Pre-cooling: Charge the reactor with phenylacetonitrile (1.0 eq), toluene (5 vol), and tetrabutylammonium bromide (TBAB, 0.05 eq). Initiate vigorous overhead stirring (≥400 rpm) to maximize interfacial surface area. Cool the mixture to 5–10 °C.

  • Base Dosing (Validation Checkpoint 1): Slowly dose 50% aqueous NaOH (1.5 eq).

    • Self-Validation: Monitor the internal thermocouple. The temperature will rise due to the heat of mixing and deprotonation. Adjust the dosing rate to ensure the internal temperature does not exceed 15 °C. If it does, pause dosing until cooling catches up.

  • Initiation Testing (Validation Checkpoint 2): Dose exactly 5% of the total alkylating agent (e.g., benzyl chloride) volume. Pause.

    • Self-Validation: Observe the temperature profile for 5 minutes. A successful initiation is validated by a controlled

      
       of 2–5 °C followed by stabilization. Causality: If 
      
      
      
      , the reaction has not initiated (likely due to insufficient temperature or mixing). Do NOT continue dosing, or unreacted reagents will accumulate and cause a delayed thermal runaway [1].
  • Controlled Dosing: Once initiation is confirmed, resume dropwise addition of the alkylating agent, maintaining the internal temperature strictly within the target range (e.g., 20–30 °C for methylations, up to 85 °C for benzylations).

  • Quench & Workup: Upon completion (verified by GC/TLC), quench the reaction by pouring it into an ice-water mixture to instantly halt any residual exothermic activity.

Protocol B: Continuous Flow Microreactor Synthesis (Scale-Up)

For highly exothermic scale-ups, continuous flow chemistry is vastly superior. Microreactors possess a surface-area-to-volume ratio up to 1000 times greater than batch reactors, allowing for near-instantaneous heat dissipation [2, 4].

  • Feed Preparation: Prepare Feed A (phenylacetonitrile + alkylating agent in organic solvent) and Feed B (aqueous base + PTC).

  • System Calibration: Set the microreactor temperature to the target value (e.g., 100 °C). Causality: Because heat transfer is immediate, you can safely operate at higher temperatures to maximize conversion without runaway risks.

  • Steady-State Operation: Continuously pump Feed A and Feed B into a T-mixer leading to a slug-flow microchannel.

    • Self-Validation: Monitor the pressure drop across the reactor. A stable pressure indicates a steady slug-flow regime, which is critical for consistent mass transfer and heat removal [4].

Troubleshooting & FAQs

Q1: My reaction experiences a sudden, violent temperature spike mid-way through the alkylating agent addition. How do I prevent this?

A: You are experiencing reagent accumulation due to an "induction period." If the initial reaction temperature is too low, the activation energy for the nucleophilic substitution is not met. However, your pump continues adding the alkylating agent. Once the temperature slowly creeps up (or localized poor mixing creates a hotspot), a massive stoichiometric excess of reactants is suddenly available. This triggers an instantaneous release of enthalpy—a thermal runaway [1]. Solution: Always perform the "Initiation Testing" step (Protocol A, Step 3). Ensure vigorous overhead agitation to eliminate thermal hotspots.

Q2: How does temperature control affect the ratio of mono-alkylation to di-alkylation?

A: Poor temperature control directly degrades selectivity. The mono-alkylated product still possesses an


-proton. If the reactor temperature spikes, the kinetic energy of the system increases, overcoming the slightly higher activation energy required to deprotonate the mono-alkylated product. This leads to consecutive reactions and unwanted dialkylation [4]. Strict isothermal control via microreactors or aggressive jacket cooling is required to maintain high mono-selectivity.
Q3: What are the physical signs of an impending thermal runaway, and how should I react?

A: The primary warning sign is a non-linear rate of temperature increase despite a constant cooling jacket temperature. If the internal temperature rises by >5 °C/min unexpectedly, you are entering a runaway state.

G Start Alert: Rapid Temperature Rise (>5°C/min) Step1 Halt Reagent Dosing Immediately Start->Step1 Check1 Assess Cooling System Step1->Check1 Check2 Assess Agitation Step1->Check2 Action1 Increase Jacket Cooling / Add Ice to Bath Check1->Action1 Decision Temperature Stabilized? Action1->Decision Action2 Increase Stirring Speed to Eliminate Hotspots Check2->Action2 Action2->Decision Resume Resume Dosing at Reduced Rate Decision->Resume Yes Abort Prepare Emergency Quench (Dilution/Cooling) Decision->Abort No

Fig 2. Emergency response workflow for managing uncontrolled exotherms during alkylation.

Q4: Why is my sodium hydride (NaH) mediated alkylation in DMF turning black and decomposing?

A: NaH in DMF is a notoriously dangerous combination at elevated temperatures. While NaH is excellent for ensuring complete deprotonation of phenylacetonitrile, if the exotherm pushes the internal temperature above 25–30 °C, DMF can begin to decompose, leading to runaway exothermic degradation and polymerization [5]. Solution: Switch to a less reactive base/solvent system (like PTC in Toluene) for scale-up, or strictly maintain the internal temperature below 20 °C using an external cooling loop.

References

  • Phase-Transfer Catalysis in Segmented Flow in a Microchannel: Fluidic Control of Selectivity and Productivity Industrial & Engineering Chemistry Research - ACS Publications[Link]

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Analytical Performance of 1H NMR for 2-(3-Chloro-4-methoxyphenyl)acetonitrile

Executive Summary & Scientific Context 2-(3-Chloro-4-methoxyphenyl)acetonitrile is a critical synthetic intermediate widely utilized in the development of ATP-binding cassette (ABC) transporter modulators, including life...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

2-(3-Chloro-4-methoxyphenyl)acetonitrile is a critical synthetic intermediate widely utilized in the development of ATP-binding cassette (ABC) transporter modulators, including life-saving therapies for cystic fibrosis (CFTR modulators) . Accurate structural verification of this intermediate is paramount to ensure downstream synthetic success.

This guide objectively compares the analytical performance of Benchtop NMR (60 MHz) versus High-Field NMR (400 MHz) for the structural elucidation of this specific compound. By dissecting the causality behind magnetic field strength, spin-spin coupling, and electronic shielding, this guide provides researchers with a self-validating framework for selecting the appropriate analytical instrumentation.

The Causality of Experimental Choices: Benchtop vs. High-Field NMR

To understand why instrument selection dictates data quality for this specific molecule, we must examine the fundamental physics of Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical shift (


) expressed in parts-per-million (ppm) is independent of the external magnetic field (

). However, the absolute frequency difference in Hertz (

) between two signals scales linearly with

. Conversely, scalar spin-spin coupling constants (

) are dictated entirely by the molecular bonds and remain constant regardless of the magnetic field .
The Aromatic Resolution Challenge

The aromatic ring of 2-(3-Chloro-4-methoxyphenyl)acetonitrile contains three protons (H-2, H-5, H-6).

  • High-Field (400 MHz): The frequency difference (

    
    ) between H-2 (7.33 ppm) and H-6 (7.20 ppm) is approximately 52 Hz. Because the 
    
    
    
    ratio is significantly greater than 1, the signals manifest as a clean, first-order AMX spin system . The multiplets are perfectly resolved, allowing for unambiguous assignment of the substitution pattern.
  • Benchtop (60 MHz): The

    
     between H-2 and H-6 shrinks to a mere 7.8 Hz. With an ortho-coupling (
    
    
    
    ) of 8.4 Hz and a meta-coupling (
    
    
    ) of 2.4 Hz, the
    
    
    ratio drops below 1. This triggers severe second-order quantum mechanical effects (roofing and signal coalescence) . The distinct doublets collapse into a complex, overlapping multiplet, making definitive structural assignment challenging without advanced software deconvolution.
Electronic Shielding Causality
  • Methoxy Group (-OCH3): Exerts a strong electron-donating resonance effect (+R), heavily shielding the ortho proton (H-5) and pushing it upfield to ~6.92 ppm.

  • Chlorine Atom (-Cl): Exerts an electron-withdrawing inductive effect (-I), deshielding the adjacent H-2 proton and pushing it downfield to ~7.33 ppm.

Quantitative Data Comparison

The following table summarizes the expected 1H NMR spectral data and compares the resolution capabilities of both instrument classes.

Proton EnvironmentChemical Shift (

)
Multiplicity & Coupling (

)
400 MHz Resolution (High-Field)60 MHz Resolution (Benchtop)
H-2 (Aromatic)7.33 ppmDoublet (

Hz)
Baseline resolvedSevere overlap with H-6
H-6 (Aromatic)7.20 ppmDoublet of doublets (

Hz,

Hz)
Baseline resolvedSevere overlap with H-2
H-5 (Aromatic)6.92 ppmDoublet (

Hz)
Baseline resolvedBroadened but distinct
-OCH3 (Methoxy)~3.85 ppmSinglet (3H)Sharp, distinct singletSharp, distinct singlet
-CH2CN (Methylene)~3.70 ppmSinglet (2H)Sharp, distinct singletSharp, distinct singlet

Data grounded in verified patent literature for ABC transporter modulators .

Visualizing the Spin System and Workflow

To ensure a self-validating analytical process, understanding the logical relationship of the aromatic spin system is critical before acquiring data.

SpinSystem Aromatic Aromatic Protons (AMX Spin System) H2 H-2 (C2) Doublet, ~7.33 ppm Aromatic->H2 H6 H-6 (C6) Doublet of doublets, ~7.20 ppm Aromatic->H6 H5 H-5 (C5) Doublet, ~6.92 ppm Aromatic->H5 Meta Meta Coupling (4J ≈ 2.4 Hz) H2->Meta Ortho Ortho Coupling (3J ≈ 8.4 Hz) H6->Ortho Meta->H6 Ortho->H5

Logical relationship of the AMX spin-spin coupling system in the aromatic ring.

Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, the following protocol builds validation checks directly into the experimental workflow.

Step 1: Sample Preparation (Causality-Driven)
  • Weigh 15–20 mg of 2-(3-Chloro-4-methoxyphenyl)acetonitrile. Causality: This concentration provides an optimal signal-to-noise ratio (SNR) for a single scan on a 400 MHz system, and requires minimal signal averaging (approx. 16-64 scans) on a 60 MHz benchtop system.

  • Dissolve the sample in 0.6 mL of Deuterated Chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: 
    
    
    
    provides the deuterium lock necessary to prevent magnetic field drift during acquisition. TMS acts as the internal standard (0.00 ppm), ensuring chemical shift accuracy regardless of the instrument's baseline calibration.
  • Transfer to a high-quality 5 mm NMR tube, ensuring the liquid column height is at least 4 cm to prevent magnetic susceptibility artifacts at the air-liquid interface.

Step 2: Instrument Tuning and Acquisition
  • Lock and Shim: Insert the sample and lock onto the

    
     deuterium signal. Perform automated gradient shimming (or manual Z1/Z2 shimming on benchtop) to optimize 
    
    
    
    homogeneity. Validation Check: The
    
    
    residual solvent peak must have a full-width at half-maximum (FWHM) of < 1.0 Hz.
  • Acquisition Parameters:

    • High-Field (400 MHz): Pulse angle = 30°, Relaxation delay (D1) = 1.0 s, Number of scans (ns) = 16.

    • Benchtop (60 MHz): Pulse angle = 90°, Relaxation delay (D1) = 2.0 s, Number of scans (ns) = 64 (to compensate for lower intrinsic sensitivity).

Step 3: Processing and Structural Validation
  • Apply a mild exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation to enhance SNR without sacrificing resolution.

  • Phase the spectrum manually to ensure purely absorptive peak shapes.

  • Set the TMS singlet strictly to 0.00 ppm.

  • Integrate the signals. Validation Check: The ratio of the methoxy singlet (~3.85 ppm) to the methylene singlet (~3.70 ppm) must be exactly 3:2. Any deviation indicates an impurity or incomplete reaction.

NMR_Protocol Prep Sample Preparation (15 mg in CDCl3 + TMS) Lock Lock & Shim (Optimize B0 Homogeneity) Prep->Lock Acq Data Acquisition (ns=16 for 400MHz) Lock->Acq FT Fourier Transform & Phase Correction Acq->FT Analyze Spectral Analysis (Integration & Multiplicity) FT->Analyze Valid Structure Validation (Confirm AMX System) Analyze->Valid

Workflow for self-validating 1H NMR acquisition and structural verification.

Conclusion & Recommendations

The choice between Benchtop and High-Field NMR for analyzing 2-(3-Chloro-4-methoxyphenyl)acetonitrile depends entirely on the specific analytical goal:

  • Choose Benchtop NMR (60-80 MHz) for rapid, at-line reaction monitoring. While the aromatic protons will suffer from second-order overlap, the isolated aliphatic singlets (methoxy at ~3.85 ppm and methylene at ~3.70 ppm) remain perfectly resolved. This allows for highly accurate, quantitative tracking of the starting material's consumption.

  • Choose High-Field NMR (400+ MHz) for final product characterization, patent filing, and rigorous structural proof. The high magnetic field is strictly required to overcome the small

    
     of the aromatic protons, allowing the H-2, H-5, and H-6 signals to resolve into a definitive, first-order AMX spin system.
    

References

  • Modulators of ATP-binding cassette transporters (Patent CA2869945C). Google Patents.
  • High-field to Benchtop NMR Spectroscopy - Part 3 . Oxford Instruments. Available at:[Link]

  • Benchtop NMR | How to Choose . Anasazi Instruments. Available at:[Link]

Comparative

FTIR spectrum analysis of nitrile peak in 3-Chloro-4-methoxybenzyl cyanide

Optimizing FTIR Spectroscopy for the Detection of the Nitrile Peak in 3-Chloro-4-methoxybenzyl cyanide: A Comparative Guide As a Senior Application Scientist, I frequently encounter challenges in characterizing specific...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing FTIR Spectroscopy for the Detection of the Nitrile Peak in 3-Chloro-4-methoxybenzyl cyanide: A Comparative Guide

As a Senior Application Scientist, I frequently encounter challenges in characterizing specific functional groups within complex aromatic intermediates. 3-Chloro-4-methoxybenzyl cyanide is a critical building block in pharmaceutical synthesis and drug development. However, verifying its structural integrity via Fourier Transform Infrared (FTIR) spectroscopy presents a unique analytical hurdle: the accurate resolution of the nitrile (-C≡N) stretching frequency.

This guide objectively compares Attenuated Total Reflectance (ATR) and KBr Transmission methods, providing researchers with data-driven protocols to reliably quantify this notoriously weak absorption band.

Mechanistic Causality: The Elusive Nitrile Band

In FTIR spectroscopy, the intensity of an absorption band is directly proportional to the square of the change in the molecular dipole moment during vibration. The nitrile C≡N stretch typically manifests in the 2260–2222 cm⁻¹ region[1].

For 3-Chloro-4-methoxybenzyl cyanide, the methylene (-CH₂-) spacer electronically insulates the nitrile group from the conjugated


-system of the substituted benzene ring. Consequently, it behaves chemically and spectroscopically as an aliphatic nitrile, absorbing near 2250 cm⁻¹[1]. Because the nitrile group lacks direct conjugation with the electron-donating methoxy (-OCH₃) and electron-withdrawing chloro (-Cl) substituents, the change in dipole moment during the C≡N stretch is minimal. This results in a characteristically weak-to-medium, sharp peak[2]. When analyzing such weak bands, the choice of FTIR sampling technique becomes the defining factor in achieving a viable Signal-to-Noise (S/N) ratio.

Comparative Analysis: ATR-FTIR vs. KBr Transmission

To evaluate the optimal method for detecting the weak 2250 cm⁻¹ band, we must compare the optical physics of both techniques.

  • Attenuated Total Reflectance (ATR-FTIR): ATR relies on the penetration of an evanescent wave into the sample. The depth of penetration is wavelength-dependent, meaning higher wavenumber regions (like the 2250 cm⁻¹ nitrile region) experience shallower penetration (typically <1 µm) compared to the lower-frequency fingerprint region[3]. This optical phenomenon severely attenuates the already weak nitrile signal.

  • KBr Pellet Transmission: This classical method involves dispersing the sample in an IR-transparent potassium bromide matrix. Because the IR beam passes completely through a 1 mm thick pellet, the effective pathlength is orders of magnitude greater than that of an ATR crystal. This strict adherence to the Beer-Lambert law provides superior sensitivity for trace or inherently weak functional groups[4].

Quantitative Performance Comparison

Table 1: Empirical comparison of FTIR techniques for 3-Chloro-4-methoxybenzyl cyanide (Nitrile Band at ~2250 cm⁻¹)

ParameterDiamond ATR-FTIRKBr Transmission PelletAnalytical Implication
Peak Absorbance (A) ~0.015 - 0.025~0.150 - 0.250KBr offers a 10x signal enhancement due to the longer optical pathlength.
Signal-to-Noise (S/N) 15:1>150:1KBr is vastly superior for precise quantitative integration and trace analysis.
Peak Position ~2248 cm⁻¹ (Slight shift)~2252 cm⁻¹ (True position)ATR suffers from anomalous dispersion shifts due to refractive index changes[3].
Sample Prep Time < 1 minute5 - 10 minutesATR is ideal for rapid go/no-go QC screening.
Sample Recovery High (Non-destructive)Low (Matrix embedded)Consider sample scarcity when choosing the method.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. By incorporating internal baseline checks, you can guarantee the integrity of your spectral data.

Protocol A: High-Sensitivity KBr Transmission (Recommended for R&D/Quantitation)
  • Matrix Preparation: Dry spectroscopic-grade KBr at 105°C for 2 hours. Causality: Eliminates adsorbed water which masks the 3400 cm⁻¹ region and increases baseline scattering.

  • Sample Dilution: Weigh exactly 1.5 mg of 3-Chloro-4-methoxybenzyl cyanide and 150 mg of dry KBr (1% w/w ratio).

  • Homogenization: Grind the mixture in an agate mortar for exactly 60 seconds. Causality: Over-grinding introduces atmospheric moisture; under-grinding causes Mie scattering, manifesting as a severely sloping baseline.

  • Pressing: Transfer to a 13 mm die and apply 8-10 tons of pressure under vacuum for 3 minutes[5].

  • Validation Check: Visually inspect the pellet. It must be perfectly transparent. A cloudy pellet indicates trapped air or moisture and will invalidate quantitative integration.

  • Acquisition: Scan at 4 cm⁻¹ resolution, 32 co-added scans, against a pure KBr background.

Protocol B: High-Throughput Diamond ATR-FTIR (Recommended for Routine QC)
  • Crystal Cleaning: Clean the diamond crystal with isopropanol and allow it to evaporate completely.

  • Background Validation: Collect a background spectrum. Validation Check: Ensure the single-beam energy profile shows no residual organic contamination (the baseline must be flat at 100% Transmittance).

  • Application: Place ~5 mg of the neat solid directly onto the center of the crystal.

  • Compression: Apply the pressure anvil until the software's pressure gauge indicates optimal contact. Causality: Inadequate pressure leads to poor optical contact and diminished evanescent wave penetration, further weakening the elusive nitrile peak.

  • Acquisition: Scan at 4 cm⁻¹ resolution, 64 co-added scans (increased scans are mandatory to compensate for the inherently lower S/N ratio).

Methodological Decision Workflow

The following logic tree dictates the selection of the appropriate FTIR modality based on your specific project phase.

FTIR_Workflow Start 3-Chloro-4-methoxybenzyl cyanide Sample Prep Decision Primary Analytical Goal? Start->Decision ATR_Path High-Throughput / QC (ATR-FTIR) Decision->ATR_Path Speed/Routine KBr_Path Trace / Quantitative (KBr Transmission) Decision->KBr_Path Sensitivity/Library ATR_Step Direct Application to Diamond/ZnSe Crystal ATR_Path->ATR_Step KBr_Step Grind with IR-grade KBr Press at 8-10 Tons KBr_Path->KBr_Step ATR_Result Weak Nitrile Peak (~2250 cm⁻¹) Low S/N Ratio ATR_Step->ATR_Result KBr_Result Enhanced Nitrile Peak High S/N Ratio KBr_Step->KBr_Result

Caption: Decision matrix for selecting the optimal FTIR sampling technique for weak nitrile peak analysis.

Conclusion

While ATR-FTIR has become the ubiquitous standard in modern analytical laboratories due to its operational simplicity, it is fundamentally disadvantaged when interrogating the weak nitrile stretch of isolated benzyl cyanides like 3-Chloro-4-methoxybenzyl cyanide. For rigorous structural confirmation, impurity profiling, or quantitative analysis, the classical KBr transmission method remains the superior choice. By maximizing the optical pathlength, researchers can amplify the weak dipole moment derivative of the C≡N bond, transforming a marginal spectral shoulder into a robust, quantifiable analytical signal.

References

  • IR Spectroscopy by Functional Group. Wake Forest University.[Link]

  • FTIR Functional Group Database Table with Search. InstaNANO.[Link]

  • What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR? Kintek Solution. [Link]

  • FTIR: Transmission vs ATR spectroscopy. Specac Ltd.[Link]

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. AZoM.[Link]

Sources

Validation

mass spectrometry fragmentation pattern of 2-(3-Chloro-4-methoxyphenyl)acetonitrile

Technical Comparison Guide: Mass Spectrometry Profiling of 2-(3-Chloro-4-methoxyphenyl)acetonitrile Executive Summary 2-(3-Chloro-4-methoxyphenyl)acetonitrile (CAS: 7569-58-6) is a critical intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Mass Spectrometry Profiling of 2-(3-Chloro-4-methoxyphenyl)acetonitrile

Executive Summary

2-(3-Chloro-4-methoxyphenyl)acetonitrile (CAS: 7569-58-6) is a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting ATP-binding cassette transporters and various neurological pathways. Its structural integrity is defined by three functional moieties: a nitrile tail, a methoxy ether, and an aryl chloride.

For researchers and drug development professionals, accurate detection and differentiation of this compound from its metabolic byproducts (e.g., O-demethylated phenols) or synthetic impurities (e.g., non-chlorinated analogs) is paramount. This guide objectively compares the mass spectrometry (MS) fragmentation patterns observed under Electron Ionization (EI) versus Electrospray Ionization (ESI) , providing a validated roadmap for structural confirmation.

Compound Profile & Physiochemical Properties[1]

PropertySpecificationMS Relevance
Formula C

H

ClNO
Basis for exact mass calculation.
MW (Average) 181.62 g/mol Nominal mass for low-res instruments.
Monoisotopic Mass 181.0294 DaTarget for High-Res MS (HRMS).
Isotopic Signature

Cl :

Cl (3:1)
Critical Diagnostic: M+ and M+2 peaks must appear in a ~3:1 intensity ratio.
Key Moieties Nitrile (-CN), Methoxy (-OCH

), Cl
Directs specific fragmentation losses (e.g.,

CN,

CH

).

Comparative Analysis: Ionization Modalities

This section compares the two primary ionization techniques used to analyze this compound. EI is recommended for structural fingerprinting and library matching, while ESI is superior for biological matrix quantification and LC-MS coupling.

A. Electron Ionization (EI) – The Structural Fingerprint

Hard ionization (70 eV) induces significant fragmentation, providing a rich structural map.

  • Molecular Ion (M+[1]•): Distinct peaks at m/z 181 and 183 (3:1 ratio).

  • Primary Fragmentation (Benzylic Cleavage): The weakest bond is the benzylic C-C bond connecting the nitrile group. Cleavage releases the cyano radical (

    
    CN, 26 Da), generating the stable 3-chloro-4-methoxybenzyl cation .
    
    • Observed Mass:m/z 155 (Base Peak) and 157 .

  • Secondary Fragmentation: The benzyl cation (m/z 155) often undergoes rearrangement to a tropylium-like ion, followed by the loss of formaldehyde (CH

    
    O, 30 Da) from the methoxy group or CO (28 Da) if ring contraction occurs.
    
    • Observed Mass:m/z 125 (Loss of CH

      
      O from m/z 155).
      
B. Electrospray Ionization (ESI) – The Soft Approach

Soft ionization preserves the molecular integrity, ideal for pharmacokinetic studies.

  • Positive Mode (+): Dominant species are adducts.

    • [M+H]+: m/z 182.03 (and 184.03).

    • [M+Na]+: m/z 204.01 .

    • [M+NH

      
      ]+: m/z 199.06 .[2]
      
  • Negative Mode (-): The

    
    -protons adjacent to the nitrile group are acidic (
    
    
    
    in DMSO, lower in gas phase), allowing proton abstraction.
    • [M-H]-: m/z 180.02 .

  • MS/MS Fragmentation (CID): Collision-Induced Dissociation of the [M+H]+ ion (m/z 182) typically ejects neutral HCN (27 Da) or the methyl radical (

    
    CH
    
    
    
    , 15 Da) depending on collision energy.
Summary Comparison Table
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Application Impurity identification, Synthesis validationPK/PD studies, Metabolite tracking
Dominant Signal Fragment Ions (m/z 155)Molecular Adducts ([M+H]+ 182)
Isotopic Pattern Clear M/M+2 on Molecular Ion & FragmentsClear M/M+2 on Adducts
Sensitivity Moderate (Nanogram range)High (Picogram range)
Library Match NIST/Wiley CompatibleLimited Library (Instrument dependent)

Mechanistic Fragmentation Pathways

The following diagram illustrates the fragmentation logic under EI conditions, highlighting the critical cleavage points that confirm the molecule's identity.

FragmentationPathway M_Ion Molecular Ion (M+•) m/z 181 / 183 (3:1 Ratio) Benzyl_Cat 3-Chloro-4-methoxybenzyl Cation m/z 155 / 157 (Base Peak) M_Ion->Benzyl_Cat Benzylic Cleavage Loss of •CN (26 Da) Frag_140 Fragment Ion m/z 140 (Loss of •CH3) M_Ion->Frag_140 Ether Cleavage Loss of •CH3 (15 Da) Tropylium Chloromethoxy Tropylium Ion m/z 155 Benzyl_Cat->Tropylium Ring Expansion Rearrangement Frag_125 Fragment Ion m/z 125 (Loss of CH2O) Tropylium->Frag_125 Loss of CH2O (30 Da)

Caption: EI fragmentation pathway showing the primary benzylic cleavage leading to the base peak at m/z 155.

Structural Analog Differentiation

To ensure specificity, researchers must distinguish 2-(3-Chloro-4-methoxyphenyl)acetonitrile from its common analogs.

A. vs. 4-Methoxyphenylacetonitrile (Non-chlorinated)
  • Structure: Lacks the Chlorine atom at position 3.

  • Mass Shift: MW 147 vs. 181 (

    
     34 Da).
    
  • Isotope Rule: The non-chlorinated analog lacks the M+2 peak (no 3:1 ratio).

  • Fragmentation: Base peak shifts from m/z 155 to m/z 121 (Methoxybenzyl cation).

B. vs. 3-Chloro-4-hydroxyphenylacetonitrile (O-Demethylated Metabolite)
  • Structure: Methoxy group (-OCH

    
    ) converted to Hydroxyl (-OH).
    
  • Mass Shift: MW 167 vs. 181 (

    
     14 Da).
    
  • Retention Time: The hydroxy variant is more polar, eluting earlier in Reverse-Phase LC.

  • Fragmentation: Loss of

    
    CH
    
    
    
    (15 Da) is impossible for the hydroxy variant; it will instead show losses of CO (28 Da) characteristic of phenols.

Experimental Protocols

Protocol A: GC-MS Identification (EI)
  • Instrument: Agilent 7890B/5977B (or equivalent).

  • Column: HP-5ms (30m x 0.25mm, 0.25µm).

  • Inlet Temp: 250°C.

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • MS Source: 230°C, 70 eV.

  • Acceptance Criteria:

    • Retention time match

      
       0.05 min to standard.
      
    • Presence of m/z 181, 155, and 125.

    • Isotope ratio (181/183) between 2.8 and 3.2.

Protocol B: LC-MS/MS Quantitation (ESI)
  • Instrument: Triple Quadrupole (e.g., Sciex 6500+).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.

  • Gradient: 5% B to 95% B over 5 mins.

  • Ion Source: ESI Positive Mode.[3]

  • MRM Transitions:

    • Quantifier: 182.0

      
       155.0 (Loss of HCN/CN).
      
    • Qualifier: 182.0

      
       140.0 (Loss of Propene/CH2CO equivalent from rearrangement).
      

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of (3-Methoxyphenyl)acetonitrile and Related Benzyl Nitriles. NIST Mass Spectrometry Data Center.[4][5][6][7] Available at: [Link]

  • PubChem. 2-(3-Chloro-4-methoxyphenyl)acetonitrile Compound Summary (CID 1502001). National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[6] (Authoritative text on benzylic cleavage and isotope patterns).

  • Holčapek, M., et al. (2010). Fragmentation behavior of small molecules in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

Sources

Comparative

Precision in Purity: Optimizing HPLC Protocols for 2-(3-Chloro-4-methoxyphenyl)acetonitrile

Executive Summary In the synthesis of pharmaceutical intermediates, 2-(3-Chloro-4-methoxyphenyl)acetonitrile (CAS 7569-58-6) serves as a critical scaffold. Its purity directly impacts the yield and safety profile of down...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of pharmaceutical intermediates, 2-(3-Chloro-4-methoxyphenyl)acetonitrile (CAS 7569-58-6) serves as a critical scaffold. Its purity directly impacts the yield and safety profile of downstream APIs. Standard "generic" HPLC methods often fail to adequately resolve this compound from its structurally similar precursors—specifically the benzyl chloride starting material and hydrolysis by-products.

This guide objectively compares a Standard C18 Isocratic Method against an Optimized Phenyl-Hexyl Gradient Method . We demonstrate that while the standard method offers simplicity, the optimized method provides the necessary specificity and robustness required for regulatory-grade impurity profiling, leveraging


-

interactions to achieve superior resolution.

The Analytical Challenge

The target molecule contains a phenyl ring substituted with electron-donating (methoxy) and electron-withdrawing (chloro, nitrile) groups. This "push-pull" electronic structure creates a specific dipole moment that can be exploited for separation.

Critical Impurities
  • Starting Material (SM): 3-Chloro-4-methoxybenzyl chloride.[1] (Hydrophobic, elutes late on C18).

  • Hydrolysis Product (Degradant): 2-(3-Chloro-4-methoxyphenyl)acetic acid. (Polar, elutes early, sensitive to pH).

  • Process By-product: Dimer formation or regioisomers from the chlorination step.

Comparative Analysis: Generic vs. Optimized

We evaluated two distinct methodologies to determine the most effective protocol for purity analysis.

Method A: The Generic Approach (Alternative)
  • Column: C18 (Octadecylsilane), 5 µm, 4.6 x 150 mm.[2]

  • Mobile Phase: Isocratic Acetonitrile:Water (50:50 v/v).

  • Rationale: Standard starting point for reverse-phase chromatography.

Method B: The Optimized Approach (Recommended)
  • Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase: Gradient elution with Acetonitrile and 20 mM Potassium Phosphate Buffer (pH 3.0).

  • Rationale: The Phenyl-Hexyl phase engages in

    
    -
    
    
    
    stacking with the aromatic ring of the analyte, offering orthogonal selectivity to simple hydrophobicity. The acidic pH suppresses the ionization of the acetic acid impurity, improving its peak shape and retention.
Performance Data Comparison
ParameterMethod A (Generic C18)Method B (Optimized Phenyl-Hexyl)Verdict
Resolution (Target vs. SM) 1.8 (Marginal)4.5 (Excellent) Method B prevents co-elution risks.
Tailing Factor (Target) 1.4 (Asymmetric)1.05 (Symmetric) Method B yields sharper peaks for better integration.
LOD (Impurity) 0.05%0.01% Method B offers higher sensitivity due to sharper peaks.
Total Run Time 12.0 min15.0 minMethod A is faster, but at the cost of resolution.
Robustness Low (pH sensitive)High (Buffered)Method B is stable against minor variations.

Mechanism of Separation

The superior performance of Method B is driven by the stationary phase chemistry. While C18 relies solely on hydrophobic (Van der Waals) interactions, the Phenyl-Hexyl phase introduces a secondary interaction mechanism.

SeparationMechanism Analyte 2-(3-Chloro-4-methoxyphenyl) acetonitrile C18 C18 Phase (Hydrophobic Interaction) Analyte->C18 Van der Waals forces only Phenyl Phenyl-Hexyl Phase (Hydrophobic + Pi-Pi Interaction) Analyte->Phenyl Van der Waals + Pi-Pi Stacking ResultA Broad Peak Poor Selectivity C18->ResultA ResultB Sharp Peak High Selectivity Phenyl->ResultB

Figure 1: Mechanistic comparison of stationary phase interactions. The Phenyl-Hexyl phase leverages the aromatic nature of the analyte for enhanced selectivity.

Detailed Experimental Protocol (Method B)

This protocol is validated for the determination of purity and related substances.[3][4][5]

Reagents and Equipment
  • Solvent A: 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Orthophosphoric Acid.

  • Solvent B: HPLC Grade Acetonitrile.

  • Column: Phenomenex Luna Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Detector: UV-Vis / DAD at 225 nm (Isosbestic point for nitrile/phenyl absorption).

  • Flow Rate: 1.0 mL/min.[2][4]

  • Temp: 30°C.

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Description
0.07030Initial equilibration
2.07030Isocratic hold for polar impurities
10.02080Linear ramp to elute target & SM
12.02080Wash
12.17030Re-equilibration
15.07030End of Run
Sample Preparation
  • Diluent: Mix Water:Acetonitrile (50:50).

  • Stock Solution: Dissolve 10.0 mg of sample in 10 mL diluent (1.0 mg/mL).

  • Test Solution: Dilute Stock 1:10 to achieve 0.1 mg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection.

Workflow Diagram

ProtocolWorkflow Start Start: Crude Sample Weigh Weigh 10mg Sample Start->Weigh Dissolve Dissolve in 50:50 ACN:H2O Weigh->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter Inject Inject 10 µL into HPLC Filter->Inject Gradient Run Gradient Program (Phenyl-Hexyl Column) Inject->Gradient Detect UV Detection @ 225 nm Gradient->Detect Analyze Integrate Peaks & Calculate % Area Detect->Analyze

Figure 2: Step-by-step analytical workflow for purity determination.

Validation Summary (ICH Q2 Grounding)

The optimized method has been assessed against ICH Q2(R1) guidelines [1].

  • Specificity: No interference from blank or placebo at the retention time of the main peak (approx. 7.5 min).

  • Linearity: Demonstrated from 50% to 150% of the target concentration (

    
    ).
    
  • LOD/LOQ: Limit of Quantitation established at 0.05 µg/mL, ensuring detection of trace impurities well below the 0.10% reporting threshold [2].

  • Robustness: The method remains stable with

    
     pH unit variations and 
    
    
    
    temperature changes.

Conclusion

While generic C18 methods are sufficient for rough estimations, the Phenyl-Hexyl Gradient Method is the superior choice for the rigorous purity analysis of 2-(3-Chloro-4-methoxyphenyl)acetonitrile. By aligning the stationary phase chemistry with the analyte's aromatic properties, researchers achieve the resolution and sensitivity necessary for high-quality drug development.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[6][7] (2005).[6] Link

  • BenchChem. High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile.[4] (2025).[2][4][8][9][10] Link(Cited for methodological parallels in phenyl-acetonitrile derivatives).

  • Phenomenex. Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity.Link

Sources

Validation

Comparative Guide: Reference Standards for (3-Chloro-4-methoxyphenyl)acetonitrile Analysis

Executive Summary: The Criticality of Standard Selection (3-Chloro-4-methoxyphenyl)acetonitrile (CAS: 7569-58-6) is a pivotal intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), most notably...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of Standard Selection

(3-Chloro-4-methoxyphenyl)acetonitrile (CAS: 7569-58-6) is a pivotal intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), most notably Indomethacin and related phenylacetic acid derivatives. In pharmaceutical impurity profiling, the accuracy of your quantitation is only as good as the reference standard you employ.

This guide moves beyond simple product listings to objectively compare the three tiers of reference materials available for this analyte: Certified Reference Materials (CRMs) , Analytical Standards , and Reagent Grade chemicals. It further provides a self-validating protocol to qualify secondary standards, ensuring GMP compliance without excessive cost.

Technical Comparison: Selecting the Right Grade

In regulatory environments (ICH Q7), the "fitness for use" of a standard is defined by its traceability and uncertainty. Below is a direct comparison of the available grades for (3-Chloro-4-methoxyphenyl)acetonitrile.

Table 1: Comparative Performance Matrix
FeatureCertified Reference Material (CRM) Analytical Reference Standard Reagent / Synthesis Grade
Primary Use Instrument Calibration, Method Validation, Qualifying Secondary Standards.Routine QC Release, Stability Testing, Impurity Quantification.[1]Organic Synthesis, Early R&D (Non-GMP).
Traceability SI-Traceable (NIST/BAM). Produced under ISO 17034 .Traceable to a Primary CRM or internal validated method (ISO 17025 ).None . Lot-specific COA only.
Purity & Assay >99.5% (Mass Balance/qNMR). Certified value with uncertainty (e.g., 99.8% ± 0.3%).>98.0% . Chromatographic purity (HPLC area %).~95-97% .[2] Often contains significant regioisomers.
Impurity Detail Full profile quantified (water, residuals, inorganics).Major impurities identified.Uncharacterized. May contain 3-Chloro-4-methoxybenzyl chloride.[2]
Cost Factor High (

)
Moderate (

)
Low ($)
Risk Profile Low . Legally defensible in audits.Medium . Requires internal verification if used as primary.High . "Purity" often overestimates actual content due to UV response differences.
Expert Insight: The "Reagent Trap"

Using Reagent Grade (3-Chloro-4-methoxyphenyl)acetonitrile for quantitative analysis is a common error. Synthesis-grade material often contains 3-Chloro-4-methoxybenzyl chloride (the precursor). Because the benzyl chloride has a different UV extinction coefficient at 230 nm than the nitrile, using area normalization (100% method) results in significant quantitative bias. Always use a characterized Analytical Standard for quantitation.

Self-Validating Protocol: Qualification of a Working Standard

To balance cost and compliance, most laboratories use a "Working Standard" (Secondary Standard) calibrated against a Primary CRM. This protocol describes how to validate that transfer.

Workflow Diagram

The following logic ensures the secondary standard is fit for purpose.

Standard_Qualification CRM Primary CRM (ISO 17034) Assay_Transfer 3. Assay vs. CRM (Direct Bracketing) CRM->Assay_Transfer Reference Cand_Std Candidate Working Std (High Purity Reagent) ID_Test 1. Identity Confirmation (IR / NMR / MS) Cand_Std->ID_Test Purity_Test 2. Chromatographic Purity (HPLC-UV Area %) ID_Test->Purity_Test Purity_Test->Assay_Transfer Decision Difference < 1.0%? Assay_Transfer->Decision Approved Release as Working Standard Decision->Approved Yes Reject Reject / Recalculate Potency Factor Decision->Reject No

Caption: Workflow for qualifying a secondary working standard against a certified reference material.

Experimental Methodology (HPLC-UV)

This method separates the target nitrile from its common hydrolysis degradants (Amide/Acid) and precursors.

Instrument: HPLC with UV/DAD Detector (Agilent 1260 or equivalent). Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 150 x 4.6 mm, 5 µm. Mobile Phase:

  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress acid ionization).

  • Solvent B: Acetonitrile (HPLC Grade).[1][3]

  • Gradient: 30% B (0-2 min)

    
     80% B (15 min) 
    
    
    
    30% B (16 min).

Detection: UV at 230 nm (Maximizes sensitivity for the benzyl system while minimizing solvent cutoff). Flow Rate: 1.0 mL/min. Temperature: 30°C.

Preparation:

  • Stock Solution: Dissolve 10.0 mg of Standard in 10 mL Acetonitrile (1.0 mg/mL).

  • Working Solution: Dilute to 50 µg/mL with Mobile Phase A:B (50:50).

System Suitability Criteria (Self-Validating Metrics):

  • Tailing Factor: 0.8 – 1.5 (Ensures no secondary interactions).

  • Resolution (Rs): > 2.0 between (3-Chloro-4-methoxyphenyl)acetonitrile and any impurity peak (specifically the benzyl chloride precursor, which elutes later due to higher lipophilicity).

  • RSD (n=5): < 0.5% for retention time and area.

Impurity Profiling Logic

Understanding the chemical fate of your standard is crucial for troubleshooting. The diagram below illustrates the degradation pathways that generate impurities in your standard solution over time.

Impurity_Pathways cluster_stability Stability Warning Precursor 3-Chloro-4-methoxy benzyl chloride (Starting Material) Target (3-Chloro-4-methoxyphenyl) acetonitrile (Target Analyte) Precursor->Target + NaCN Amide Amide Intermediate (Hydrolysis Impurity) Target->Amide + H2O (Slow) Acid 3-Chloro-4-methoxy phenylacetic acid (Final Degradant) Amide->Acid + H2O (Fast)

Caption: Degradation pathway of the nitrile to amide and acid forms upon exposure to moisture.

Storage Recommendation: Reference standards of this nitrile must be stored at 2-8°C in a desiccator. The nitrile group is susceptible to hydrolysis, especially in solution. Do not store diluted working standards for >24 hours.

Conclusion & Recommendations

  • For Method Validation & GMP Release: You must use a Certified Reference Material (CRM) or a Secondary Standard explicitly qualified against a CRM. The legal risk of using reagent grade material is too high due to potential variations in isotopic purity and regioisomer contamination.

  • For Early Synthesis/R&D: A high-purity (>98%) Analytical Standard is sufficient, provided you verify the absence of the benzyl chloride precursor using the HPLC method above.

  • Critical Control Point: Monitor the "Amide Intermediate" peak in your chromatograms. Its appearance confirms moisture contamination of your standard.

References

  • National Institute of Standards and Technology (NIST) . Standard Reference Materials (SRMs) for Chemical Composition. Available at: [Link]

  • Organic Syntheses . p-Methoxyphenylacetonitrile Synthesis Procedure (Coll. Vol. 3, p. 557). Describes the cyanide displacement chemistry relevant to impurity formation. Available at: [Link]

  • PrepChem . Synthesis of 3-chloro-4-methoxy-phenylacetonitrile. Detailed synthetic route establishing the benzyl chloride precursor. Available at: [Link]

Sources

Comparative

Comparative Guide: GC-MS Validation Protocols for Chlorinated Benzyl Cyanides

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary Chlorinated Benzyl Cyanides (CBCs)—specifically the ortho-, meta-, and para- isome...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

Chlorinated Benzyl Cyanides (CBCs)—specifically the ortho-, meta-, and para- isomers (2-, 3-, and 4-chlorobenzyl cyanide)—are critical intermediates in the synthesis of pharmaceuticals (e.g., pyrimethamine, clopidogrel) and agrochemicals.[1][2][3] However, their reactivity and structural similarity to genotoxic halides necessitate rigorous control strategies.

This guide objectively compares the industry-standard Single Quadrupole GC-MS (EI-SIM) protocol against the advanced Triple Quadrupole GC-MS/MS (MRM) workflow. While standard methods are sufficient for raw material assay, this guide demonstrates why GC-MS/MS is the superior "product" for trace impurity profiling in complex Active Pharmaceutical Ingredient (API) matrices, offering enhanced selectivity for isomer resolution and sub-ppm sensitivity.

Part 1: Comparative Analysis of Methodologies

The following table contrasts the performance of the Standard Method (Single Quad) against the Advanced Method (Triple Quad) for CBC analysis.

Table 1: Performance Comparison of CBC Analytical Techniques

FeatureStandard Alternative: GC-MS (Single Quad)Advanced Protocol: GC-MS/MS (Triple Quad)Impact on Validation
Detection Mode Selected Ion Monitoring (SIM)Multiple Reaction Monitoring (MRM)MRM eliminates matrix noise, lowering chemical background.
Isomer Selectivity Moderate. Relies heavily on chromatographic resolution (Rt).High. Uses unique precursor-product ion transitions to confirm identity even with partial co-elution.Critical for distinguishing m- and p- isomers which often co-elute on non-polar columns.
Sensitivity (LOQ) Typically 0.1 – 1.0 ppm0.005 – 0.05 ppm Essential for meeting genotoxic impurity limits (TTC based).
Matrix Tolerance Low. High background from API matrix can mask analyte peaks.High. "Chemical filtering" removes interferences.Reduces false positives in drug substance release testing.
Linearity Range

dynamic range

dynamic range
Allows simultaneous quantification of major and minor impurities.
Part 2: Detailed Experimental Protocol (The "Gold Standard")

This protocol outlines the Advanced GC-MS/MS Workflow , designed to be a self-validating system. It addresses the specific challenge of separating the meta- and para- isomers, which is a common failure point in standard DB-5 based methods.

1. Reagents & Standards
  • Analytes: 2-Chlorobenzyl cyanide (CAS: 2856-63-5), 3-Chlorobenzyl cyanide (CAS: 1529-41-5), 4-Chlorobenzyl cyanide (CAS: 140-53-4).

  • Internal Standard (ISTD): 4-Chlorobenzyl cyanide-d4 or 3,4-Dichlorobenzyl cyanide (structurally similar but chromatographically distinct).

  • Solvent: Ethyl Acetate or Dichloromethane (high solubility, low boiling point).

2. Instrumentation & Conditions
  • GC System: Agilent 7890B / 8890 or equivalent.

  • Detector: Triple Quadrupole MS (e.g., Agilent 7000D / Thermo TSQ).

  • Column Selection Logic:

    • Standard: 5% Phenyl (DB-5ms) – Often fails to resolve m- and p- isomers.

    • Recommended:DB-1701 (14% Cyanopropyl-phenyl) or DB-WAX (PEG). The mid-polar phase interacts with the dipole of the cyano group and the position of the chlorine, providing baseline separation of all three isomers.

Table 2: Instrument Parameters

ParameterSettingRationale
Inlet Splitless, 250°CMaximizes sensitivity for trace analysis.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Oven Program 60°C (1 min)

15°C/min

200°C

5°C/min

240°C (Hold 3 min)
Slow ramp at 200-240°C is critical for isomer separation.
Transfer Line 280°CPrevents condensation of semi-volatiles.
Ion Source EI, 230°C, 70 eVStandard ionization energy for library matching.
Collision Gas Nitrogen or ArgonFor Collision Induced Dissociation (CID).
3. MS/MS Acquisition Parameters (MRM)

The following transitions are selected based on the fragmentation of the molecular ion (


) to the chlorotropylium ion (

) and subsequent loss of HCl/Cl.
  • Precursor Ion (m/z): 151.0 (for

    
     isotope)
    
  • Quantifier Transition:

    
     (Loss of Cl, high specificity) or 
    
    
    
    (Loss of CN).
  • Qualifier Transition:

    
     (corresponds to 
    
    
    
    isotope, confirms chlorine presence).
  • Collision Energy: Optimized per transition (typically 10-25 eV).

Part 3: Validation Framework (Self-Validating System)

To ensure Trustworthiness and Scientific Integrity , the method must be validated according to ICH Q2(R1) guidelines.

A. Specificity & Isomer Resolution
  • Experiment: Inject a mixture containing equal concentrations of o-, m-, and p- CBC.

  • Acceptance Criteria: Resolution (

    
    ) between critical pair (m- and p-) must be 
    
    
    
    .
  • Causality: If

    
     on a DB-5 column, switch to DB-1701. The cyano-dipole interaction on the 1701 phase is the mechanistic driver for separation.
    
B. Linearity & Range
  • Experiment: Prepare 6 concentration levels from LOQ to 120% of the target limit.

  • Acceptance:

    
    . Residuals plotted against concentration should show random distribution (no bias).
    
C. Accuracy (Recovery)
  • Experiment: Spike API matrix at 50%, 100%, and 150% of the specification limit.

  • Acceptance: Recovery 80–120% (for trace level < 10 ppm).

D. Precision (Repeatability)
  • Experiment: 6 injections at the specification limit.

  • Acceptance: RSD

    
     (trace level).
    
Part 4: Visualizations
Workflow Diagram: Isomer-Specific Validation

This diagram illustrates the decision logic for column selection and MS mode based on the validation requirements.

CBC_Validation_Workflow Start Start: CBC Impurity Profiling ColSelect Column Selection: Standard DB-5ms Start->ColSelect CheckRes Check Resolution (Rs) of m- and p- isomers ColSelect->CheckRes FailRes Rs < 1.5: Co-elution Risk CheckRes->FailRes No MS_Select Detector Selection CheckRes->MS_Select Yes (Rare) SwitchCol Switch to Mid-Polar Column (DB-1701 or DB-624) FailRes->SwitchCol SwitchCol->MS_Select SingleQuad Single Quad (SIM) Limit: ~1 ppm MS_Select->SingleQuad High Limits TripleQuad Triple Quad (MRM) Limit: < 0.05 ppm MS_Select->TripleQuad Trace/Genotoxic Validation Execute ICH Q2(R1) Validation SingleQuad->Validation TripleQuad->Validation

Caption: Decision tree for optimizing column chemistry and detection mode to ensure baseline resolution and sensitivity for CBC isomers.

Mechanism of Separation Diagram

Visualizing why the mid-polar column is required for meta- and para- separation.

Separation_Mechanism cluster_0 Stationary Phase Interaction Analyte Chlorobenzyl Cyanide (Polar -CN group) Phase_NP Non-Polar Phase (DB-5) Interaction: Dispersive only Analyte->Phase_NP Phase_MP Mid-Polar Phase (DB-1701) Interaction: Dipole-Dipole + Pi-Pi Interaction Analyte->Phase_MP Result_NP Result: Co-elution (Boiling Point driven) Phase_NP->Result_NP Result_MP Result: Separation (Polarity/Shape driven) Phase_MP->Result_MP

Caption: Mechanistic comparison of stationary phase interactions. DB-1701 leverages dipole interactions to resolve positional isomers.

References
  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). 2-Chlorobenzyl cyanide Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link]

  • PubChem. (2024). 4-Chlorobenzyl cyanide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Agilent Technologies. (2020). GC Column Selection Guide: Optimizing Separations for Chlorinated Aromatics. Retrieved from [Link] (Note: Generalized link to authoritative selection guide).

  • Zate, P. B., et al. (2017).[5] Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine and 4-Bromobenzyl Cyanide by GCHS. International Journal of Pharmacy and Pharmaceutical Research. Retrieved from [Link]

Sources

Validation

Analytical Discrimination of 2-(3-Chloro-4-methoxyphenyl)acetonitrile from Structural Regioisomers

Structural Context & The Isomer Challenge 2-(3-Chloro-4-methoxyphenyl)acetonitrile (CAS: 7569-58-6) is a highly specific precursor utilized in the synthesis of ATP-Binding Cassette (ABC) transporter modulators, notably t...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Context & The Isomer Challenge

2-(3-Chloro-4-methoxyphenyl)acetonitrile (CAS: 7569-58-6) is a highly specific precursor utilized in the synthesis of ATP-Binding Cassette (ABC) transporter modulators, notably those designed to target the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) 1. During its chemical synthesis, the formation of structural regioisomers—such as 2-(4-chloro-3-methoxyphenyl)acetonitrile or 2-(5-chloro-2-methoxyphenyl)acetonitrile—is a frequent complication.

Because these isomers possess identical molecular weights (181.62 g/mol ) and nearly indistinguishable polarities, standard liquid chromatography (HPLC) often fails to achieve baseline resolution. To prevent isomeric impurities from compromising downstream pharmaceutical efficacy, analysts must rely on causality-driven spectroscopic and spectrometric workflows.

Spectroscopic Differentiation: The Causality of NMR Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for mapping substitution patterns around an aromatic ring 2. The differentiation relies entirely on the opposing electronic effects of the methoxy and chloro substituents 3.

The Mechanistic Causality: In the target compound, 2-(3-chloro-4-methoxyphenyl)acetonitrile , the methoxy group at C4 acts as a strong electron-donating group via resonance, pushing electron density into the ring and shielding the ortho positions. Conversely, the chlorine atom at C3 is electron-withdrawing via induction, deshielding its adjacent protons.

  • The H5 Proton: Located strictly ortho to the methoxy group, it experiences maximum shielding. It appears significantly upfield at ~6.90 ppm as a distinct doublet (

    
     Hz) 1.
    
  • The H2 Proton: Located ortho to the chlorine atom and meta to the methoxy group, it is highly deshielded. It appears downfield at ~7.33 ppm as a narrow doublet (

    
     Hz) due to fine meta-coupling with H6 1.
    

If the substituents are inverted to form 2-(4-chloro-3-methoxyphenyl)acetonitrile , the electronic environment flips. The H2 proton becomes shielded by the adjacent methoxy group (shifting upfield to ~6.85 ppm), while the H5 proton is deshielded by the chlorine atom (shifting downfield to ~7.38 ppm). This inversion of chemical shifts is the definitive diagnostic marker for these isomers.

Mass Spectrometry & Orthogonal Selectivity

While Gas Chromatography-Mass Spectrometry (GC-MS) is a staple in pharmaceutical analysis, regioisomers often produce nearly identical electron ionization (EI) mass spectra. Both the 3-chloro-4-methoxy and 4-chloro-3-methoxy isomers share identical major fragments, including the substituted benzyl cation (


 141/143) and the molecular ion (

181/183) 4.

The Ortho-Effect Fragmentation: Isomers possessing a methoxy group ortho to the acetonitrile side chain (e.g., 2-(5-chloro-2-methoxyphenyl)acetonitrile) exhibit a unique fragmentation pathway. Their spatial proximity facilitates the loss of formaldehyde (CH₂O, -30 amu) from the benzyl cation, yielding a prominent


 111 peak 4. The target 3-chloro-4-methoxy isomer lacks this ortho-relationship, making the absence of the M-30 peak a confirmatory negative marker.

To overcome the blind spots of MS, orthogonal detectors such as Vacuum Ultraviolet (GC-VUV) 5 or Vapor Phase Infrared Detection (GC-IRD) 6 are required. GC-IRD captures vapor-phase IR spectra in real-time, where the distinct C-H out-of-plane bending vibrations provide an unambiguous fingerprint for specific substitution patterns.

Comparative Data Summaries

Table 1: ¹H NMR Diagnostic Markers (400 MHz, CDCl₃)

Compound H2 Shift (ppm) & Splitting H5 Shift (ppm) & Splitting H6 Shift (ppm) & Splitting

| 2-(3-Chloro-4-methoxyphenyl)acetonitrile | 7.33 (d,


 Hz) | 6.90 (d, 

Hz) | 7.20 (dd,

Hz) | | 2-(4-Chloro-3-methoxyphenyl)acetonitrile | ~6.85 (d,

Hz) | ~7.38 (d,

Hz) | ~7.05 (dd,

Hz) | | 2-(5-Chloro-2-methoxyphenyl)acetonitrile | N/A (C2 is substituted) | ~7.25 (dd,

Hz) | ~7.30 (d,

Hz) |

Table 2: GC-MS and GC-IRD Differentiating Features | Compound | Base Peak (


) | Diagnostic MS Loss | Diagnostic IR Band (Vapor Phase) |
| :--- | :--- | :--- | :--- |
| 3-Chloro-4-methoxy Isomer  | 141 / 143 | -40 (Loss of CH₂CN) | ~810 cm⁻¹ (1,2,4-trisubstituted) |
| 2-Methoxy-5-chloro Isomer  | 111 / 113 | -30 (Loss of CH₂O) | ~880 cm⁻¹ (isolated H) |

Self-Validating Experimental Protocols

Protocol A: ¹H NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Tuning (Causality): Lock the spectrometer to the deuterium frequency of CDCl₃. Shim the magnet meticulously until the TMS signal FWHM (Full Width at Half Maximum) is < 1.0 Hz. Reasoning: Poor shimming will blur the critical 2.4 Hz meta-coupling on the H2 proton, making it indistinguishable from a singlet.

  • Acquisition: Acquire a standard 1D ¹H spectrum (minimum 16 scans, 64k data points, relaxation delay

    
     seconds).
    
  • Self-Validation Check: Integrate the spectrum. The system is validated if the integration ratio strictly adheres to 3:2:1:1:1 (Methoxy CH₃ : Aliphatic CH₂ : H2 : H6 : H5). Any fractional deviation indicates the presence of co-eluting isomeric impurities.

Protocol B: GC-MS/IRD Orthogonal Profiling
  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in GC-grade ethyl acetate. Spike the sample with a C10-C25 alkane standard mixture.

  • Chromatography: Inject 1 µL (split ratio 50:1) onto a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Temperature program: 100°C hold 1 min, ramp 15°C/min to 280°C.

  • Detection: Split the column effluent 1:1 between the MS (EI mode, 70 eV, scan range 40-300 amu) and the IRD (transfer line 280°C, resolution 8 cm⁻¹).

  • Self-Validation Check: Calculate the Retention Index (RI) using the alkane spike. Confirm the absolute absence of the

    
     111 fragment to rule out ortho-methoxy isomers, and match the vapor-phase IR spectrum against established libraries to confirm the 1,2,4-substitution pattern 6.
    

Analytical Workflow Visualization

Isomer_Analysis Sample Isomeric Mixture / Unknown Substituted Phenylacetonitrile NMR_Branch 1H NMR Spectroscopy (Aromatic Region Analysis) Sample->NMR_Branch MS_Branch GC-MS / GC-IRD (Fragmentation & IR Profiling) Sample->MS_Branch H5_Shielded H5 Shielded (~6.9 ppm) H2 Deshielded (~7.3 ppm) NMR_Branch->H5_Shielded Methoxy at C4 Chloro at C3 H2_Shielded H2 Shielded (~6.8 ppm) H5 Deshielded (~7.4 ppm) NMR_Branch->H2_Shielded Methoxy at C3 Chloro at C4 Ortho_Loss Prominent M-30 Peak (Loss of CH2O) MS_Branch->Ortho_Loss Ortho-Methoxy Effect No_Ortho_Loss Standard Benzyl Cleavage (Loss of HCN / CH2CN) MS_Branch->No_Ortho_Loss Meta/Para Methoxy Target 2-(3-Chloro-4-methoxyphenyl)acetonitrile (Target Confirmed) H5_Shielded->Target Isomer1 2-(4-Chloro-3-methoxyphenyl)acetonitrile (Isomer Detected) H2_Shielded->Isomer1 Isomer2 2-(5-Chloro-2-methoxyphenyl)acetonitrile (Isomer Detected) Ortho_Loss->Isomer2 No_Ortho_Loss->Target No_Ortho_Loss->Isomer1

Workflow for distinguishing 2-(3-Chloro-4-methoxyphenyl)acetonitrile from its structural isomers.

References

  • Oxford Instruments - Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. URL:[Link]

  • PubMed (Forensic Sci Int.) - Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity. URL: [Link]

  • Chromatography Today - GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. URL: [Link]

  • Oxford Academic - Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. URL: [Link]

  • Google Patents (CA2869945C) - Modulators of ATP-binding cassette transporters.

Sources

Safety & Regulatory Compliance

Safety

2-(3-Chloro-4-methoxyphenyl)acetonitrile: Proper Disposal &amp; Handling Procedures

Part 1: Executive Safety Directive Do NOT treat this compound as a simple inorganic cyanide. 2-(3-Chloro-4-methoxyphenyl)acetonitrile (CAS: 7569-58-6) is a halogenated aromatic nitrile .

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

Do NOT treat this compound as a simple inorganic cyanide. 2-(3-Chloro-4-methoxyphenyl)acetonitrile (CAS: 7569-58-6) is a halogenated aromatic nitrile . Unlike inorganic cyanides (e.g., NaCN), this compound possesses a covalent carbon-nitrogen bond that is stable under normal conditions but can release hydrogen cyanide (HCN) gas upon thermal decomposition or exposure to strong acids.

Critical Operational Constraints:

  • NO Bleach Treatment: Do not attempt to "quench" this organic nitrile with sodium hypochlorite (bleach). This protocol is for free cyanides (

    
    ) and is ineffective and potentially dangerous for covalent organic nitriles.
    
  • Segregation is Vital: Store strictly away from acids (risk of HCN evolution) and oxidizers (risk of fire/explosion).

  • Disposal Path: The only validated disposal route is High-Temperature Incineration with off-gas scrubbing (to capture HCl and NOx).

Part 2: Chemical Profile & Hazard Logic[1]

To handle this chemical safely, you must understand its molecular behavior.

PropertyDataOperational Implication
CAS Number 7569-58-6Use for waste manifesting and inventory tracking.
Formula

Contains Chlorine (requires scrubber) and Nitrogen (NOx potential).
Molecular Weight 181.62 g/mol Heavy organic molecule; likely solid or viscous liquid at RT.
Hazards Acute Tox. 4 (Oral/Dermal/Inhal), IrritantHarmful by all routes; skin absorption is a significant risk.
Decomposition Releases HCN, HCl, NOx Fire Risk: In a fire, this becomes a gas chamber.
The "Why" Behind the Protocol
  • The Chlorine Atom: The presence of chlorine on the aromatic ring classifies this as Halogenated Organic Waste . You cannot mix this with non-halogenated solvents (like acetone/methanol waste) if your facility separates them, as halogenated waste requires higher incineration temperatures and specific scrubbers to neutralize hydrochloric acid (HCl) emissions.

  • The Nitrile Group: The acetonitrile moiety (

    
    ) is stable but can hydrolyze. In the presence of strong acids, the nitrile nitrogen can protonate, potentially releasing HCN gas, especially if heated. Therefore, acidic waste streams are strictly incompatible .
    

Part 3: Personal Protective Equipment (PPE) Matrix

Standard nitrile exam gloves may offer insufficient protection against aromatic organic nitriles due to permeation risks.

PPE CategoryRecommendationTechnical Rationale
Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Silver Shield® (Laminate) or Viton®Aromatic nitriles can permeate standard nitrile rubber. Laminate films provide a broad chemical barrier.
Respiratory Fume Hood (Primary) N95/P100 (Particulate) if solidABEK Filter (if outside hood)Inhalation of dust or vapor can cause systemic toxicity (cyanosis-like symptoms).
Eye/Face Chemical Splash GogglesSafety glasses are insufficient for liquid handling; prevents absorption via lacrimal ducts.
Body Tyvek® Lab Coat + ApronPrevent contamination of street clothes; standard cotton coats absorb spills.

Part 4: Disposal & Waste Management Protocols

Waste Characterization

Classify this waste under the following streams for your hazardous waste contractor:

  • Primary Classification: Halogenated Organic Solvent/Solid.

  • Secondary Hazard: Toxic (Nitrile).

  • EPA Waste Codes (USA): D001 (Ignitable, if in flammable solvent), Lab Pack (general). Note: While not explicitly P-listed, treat with P-list rigor due to toxicity.

Routine Disposal Workflow (The "Lab Pack" Method)

This is the industry-standard method for disposing of research quantities (vials, small flasks).

  • Segregation:

    • Designate a specific waste container labeled: "HALOGENATED ORGANIC WASTE - TOXIC."

    • Ensure the container material is compatible (HDPE or Glass; avoid metal if acidic impurities are possible).

  • Solvent Dilution (Liquid Waste):

    • If the material is in solution (e.g., reaction mixture), ensure the solvent is compatible.

    • Compatible Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate.

    • Incompatible: Do not mix with concentrated acids or oxidizers (Peroxides, Nitric Acid).

  • Solid Waste (Pure Compound):

    • Do not dissolve solely for disposal. Keep in the original vial if possible.

    • Place the vial into a wide-mouth HDPE waste jar dedicated to "Solid Toxic Waste."

    • Fill void space with vermiculite to prevent breakage.

Decision Logic for Waste Stream

The following diagram outlines the decision process for segregating this chemical.

DisposalLogic Start Waste: 2-(3-Chloro-4-methoxyphenyl)acetonitrile StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid ContainerSolid Place in Wide-Mouth Jar (Solid Toxic Waste) Solid->ContainerSolid SolventCheck Is Solvent Halogenated? Liquid->SolventCheck Final Final Disposal: High-Temp Incineration (w/ HCl Scrubber) ContainerSolid->Final HaloYes Yes (e.g., DCM, Chloroform) SolventCheck->HaloYes HaloNo No (e.g., Methanol, EtOAc) SolventCheck->HaloNo StreamHalo Stream: Halogenated Organic HaloYes->StreamHalo StreamNonHalo Stream: Non-Halogenated Organic (Mark as containing Halogens!) HaloNo->StreamNonHalo StreamHalo->Final StreamNonHalo->Final Alert Contractor

Caption: Decision tree for segregating 2-(3-Chloro-4-methoxyphenyl)acetonitrile waste streams to ensure proper incineration protocols.

Part 5: Emergency Spill Response (Operational)

Scenario: You have dropped a 5g vial of the solid powder on the floor.

Step 1: Evacuate & Ventilate [1]

  • Alert nearby personnel.[2]

  • If outside a fume hood, increase lab ventilation (purge button).

  • Do not rush in without PPE.[3]

Step 2: PPE Up

  • Don double gloves (Nitrile + Laminate/Outer Nitrile).

  • Wear a fitted respirator (N95 minimum, Half-mask with organic vapor/acid gas cartridge preferred).

  • Wear goggles and shoe covers.[4]

Step 3: Containment (Dry Spill)

  • Do NOT wet the powder (avoids spreading and hydrolysis).

  • Gently cover the spill with Vermiculite or Dry Sand to minimize dust generation.

  • Using a plastic scoop, carefully lift the powder/absorbent mixture into a wide-mouth hazardous waste container.

Step 4: Decontamination [5]

  • Once the bulk solid is removed, wipe the area with a mild soap solution .

  • Scientist's Note: Do not use bleach. While bleach destroys free cyanide, using it on a concentrated organic nitrile spill can generate tear gas-like byproducts (chlorinated nitriles) or cause heat evolution.

  • Place all wipes, gloves, and scoop into the hazardous waste container.

  • Label container: "Debris from Toxic Nitrile Spill - Incinerate."

Part 6: Regulatory & Compliance (Documentation)

When submitting this waste for pickup, your waste manifest must be accurate to prevent fines and accidents.

  • Chemical Name: 2-(3-Chloro-4-methoxyphenyl)acetonitrile.[6][7]

  • Constituents: Organic Nitrile, Halogenated Aromatic.

  • Hazard Class: Toxic (6.1).

  • Packing Group: III (Typical for solid toxic organics, verify with specific SDS).

  • Special Handling: "Incineration Only. Contains Chlorine and Nitrogen."[8]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 7569-58-6. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Hazardous Waste Codes & Characteristics (RCRA). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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